Gelsevirine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(1R,5S,6S,7S,8S)-2-ethenyl-1'-methoxy-4-methylspiro[9-oxa-4-azatetracyclo[6.3.1.02,6.05,11]dodecane-7,3'-indole]-2'-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-4-20-11-22(2)17-12-10-26-16(9-14(12)20)21(18(17)20)13-7-5-6-8-15(13)23(25-3)19(21)24/h4-8,12,14,16-18H,1,9-11H2,2-3H3/t12?,14-,16+,17-,18+,20?,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSSCMFCWHWCCEH-LGUFPRDESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(C3CC4C5(C2C1C3CO4)C6=CC=CC=C6N(C5=O)OC)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC2([C@@H]3C[C@H]4[C@]5([C@H]2[C@H]1C3CO4)C6=CC=CC=C6N(C5=O)OC)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70959834 | |
| Record name | Gelsevirine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70959834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38990-03-3 | |
| Record name | Gelsevirine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038990033 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gelsevirine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70959834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Gelsevirine: A Technical Guide to its Discovery, Isolation from Gelsemium elegans, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the indole (B1671886) alkaloid gelsevirine, with a focus on its discovery, detailed protocols for its isolation from Gelsemium elegans, and an exploration of its recently elucidated mechanisms of action. The information is compiled to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Introduction to this compound and Gelsemium elegans
Gelsemium elegans, a plant native to Southeast Asia, is a rich source of structurally complex indole alkaloids. Known colloquially as "heartbreak grass," it has a long history in traditional medicine for treating conditions like pain, skin ulcers, and spasticity, despite its well-documented toxicity.[1][2] Among the dozens of alkaloids isolated from this plant, this compound has emerged as a compound of significant pharmacological interest. While historically studied alongside its more abundant congeners like gelsemine (B155926) and koumine, recent research has illuminated this compound's unique biological activities, particularly its role in modulating key inflammatory signaling pathways. This guide focuses on the technical aspects of isolating this promising molecule and understanding its molecular interactions.
Isolation of this compound: Experimental Protocols
The isolation of this compound from G. elegans is a multi-step process involving extraction, fractionation, and purification. Modern chromatographic techniques, particularly High-Speed Counter-Current Chromatography (HSCCC) and preparative High-Performance Liquid Chromatography (prep-HPLC), have proven highly effective for obtaining this compound with high purity.
A common initial step is the extraction of total alkaloids from the plant material.
Protocol:
-
Plant Material Preparation: The stems and leaves of Gelsemium elegans are dried and milled into a fine powder.
-
Acid-Base Extraction:
-
The powdered plant material is suspended in water and acidified to a pH of approximately 4 using an acid such as 20% H₂SO₄.
-
This acidic suspension is partitioned with an organic solvent like ethyl acetate (B1210297) (EtOAc) to remove neutral, non-alkaloidal components.
-
The remaining aqueous phase is then basified to a pH of around 10 with a base like Na₂CO₃.
-
The alkaloids, now in their free-base form, are extracted from the basified aqueous solution using a chlorinated solvent such as chloroform (B151607) (CHCl₃).
-
The organic solvent containing the alkaloids is collected and evaporated under reduced pressure to yield the crude alkaloid extract.
-
HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, making it ideal for separating complex natural product mixtures.
Protocol:
-
Solvent System Selection: A suitable two-phase solvent system is critical for successful separation. A commonly used system consists of n-hexane-ethyl acetate-ethanol-0.1 mol/L hydrochloric acid with specific volume ratios, such as (4:4:2). Another reported system is 1% triethylamine (B128534) aqueous solution/n-hexane/ethyl acetate/ethanol (4:2:3:2, v/v).
-
HSCCC Operation:
-
The crude alkaloid extract (e.g., 300 mg to 1.5 g) is dissolved in a suitable volume of the solvent system.
-
The HSCCC instrument is filled with the lower aqueous phase as the stationary phase.
-
The upper organic phase is then pumped through as the mobile phase at a defined flow rate.
-
The sample solution is injected into the system.
-
Fractions are collected based on the elution profile monitored by UV detection (e.g., at 256 nm).
-
Fractions from HSCCC containing this compound are often further purified to achieve high purity.
Protocol:
-
Column and Mobile Phase: A C18 reverse-phase column is typically used. The mobile phase often consists of a gradient of acetonitrile (B52724) and ultrapure water, sometimes with additives like 0.2% phosphoric acid and 0.5% triethylamine to improve peak shape.
-
Purification: The HSCCC fractions enriched with this compound are pooled, concentrated, and injected into the prep-HPLC system.
-
Collection and Analysis: The peak corresponding to this compound is collected. The purity of the final compound is assessed by analytical HPLC, and its structure is confirmed using spectroscopic methods.
The identity and structure of the isolated this compound are confirmed using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the detailed chemical structure.
Quantitative Data on this compound Isolation
The efficiency of isolation can vary based on the specific methods and starting material. The following tables summarize quantitative data reported in the literature.
| Method | Starting Material (Crude Extract) | This compound Yield | Purity | Reference |
| HSCCC | 300 mg | 21.2 mg | 98.6% | |
| HSCCC | 1.5 g | 195 mg | 96.7% | |
| HSCCC-prep-HPLC | 350 mg | 50.5 mg | 96.8% | |
| HSCCC | 206.6 mg | 7.2 mg | 93.5% |
Experimental and Logical Workflows
The following diagrams illustrate the key workflows and pathways described in this guide.
Caption: Workflow for the isolation and purification of this compound.
Biological Activity and Signaling Pathways
Recent studies have revealed that this compound is a potent modulator of innate immune and inflammatory pathways. Its mechanism of action is distinct from many other alkaloids, positioning it as a unique lead compound for drug development.
This compound has been identified as a novel and specific inhibitor of the Stimulator of Interferon Genes (STING) pathway. The STING pathway is a critical component of the innate immune system, detecting cytosolic DNA from pathogens or damaged host cells and triggering an inflammatory response.
Mechanism of Action:
-
Competitive Binding: this compound competitively binds to the cyclic dinucleotide (CDN)-binding pocket of the STING protein. This is the same pocket that the natural STING agonist, 2'3'-cGAMP, binds to.
-
Inhibition of Activation: By occupying this pocket, this compound locks STING in an inactive conformation, which prevents the dimerization and subsequent activation of the STING protein.
-
Promotion of Degradation: this compound also promotes the K48-linked ubiquitination and degradation of STING, likely by upregulating and recruiting the E3 ubiquitin ligase TRIM21.
This dual mechanism of inhibiting activation and promoting degradation makes this compound a potent suppressor of STING-mediated inflammation, which has been shown to be beneficial in preclinical models of sepsis and sepsis-associated encephalopathy.
Caption: Inhibition of the STING signaling pathway by this compound.
-
JAK2-STAT3 Pathway: this compound has been shown to inhibit the JAK2-STAT3 signaling pathway, which is crucial for inflammatory responses in microglia. It appears to directly bind to and inhibit the kinase activity of JAK2, thereby downregulating the phosphorylation of STAT3. This contributes to its anti-neuroinflammatory effects observed in models of ischemic stroke.
-
Pyroptosis Pathway: In the context of sepsis-associated encephalopathy, this compound ameliorates cognitive impairment by inhibiting STING-mediated pyroptosis in microglia.
-
Glycine and GABAₐ Receptors: Like other Gelsemium alkaloids, this compound also interacts with inhibitory neurotransmitter receptors. It acts as a competitive antagonist of Glycine receptors (GlyRs) and GABAₐ receptors (GABAₐRs), which contributes to the overall neurotoxic profile of Gelsemium extracts at high concentrations.
Conclusion and Future Directions
This compound, an indole alkaloid from Gelsemium elegans, represents a fascinating natural product with significant therapeutic potential. The development of efficient isolation protocols using HSCCC and prep-HPLC has made this compound more accessible for research. Its recently discovered role as a specific STING inhibitor and modulator of other inflammatory pathways opens new avenues for the development of novel therapeutics for sepsis, neuroinflammation, and other autoimmune disorders. Future research should focus on optimizing its synthesis, further elucidating its structure-activity relationships, and conducting more extensive preclinical and clinical studies to validate its therapeutic efficacy and safety profile.
References
Unraveling the Molecular Architecture: A Technical Guide to the Chemical Structure Elucidation of Gelsevirine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies and data integral to the chemical structure elucidation of Gelsevirine and its diverse analogs. This compound, a prominent alkaloid isolated from plants of the Gelsemium genus, has garnered significant scientific interest due to its complex caged structure and notable biological activities. This document serves as a core resource, detailing the experimental protocols and spectroscopic data that form the foundation of its structural determination, and exploring its interactions with key signaling pathways.
Spectroscopic Data Repository: this compound and Analogs
The structural backbone of this compound and its related compounds has been meticulously pieced together through a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the key quantitative data from ¹H and ¹³C NMR studies, providing a comparative reference for researchers.
Table 1: ¹H NMR Chemical Shift Data (δ, ppm) for this compound and Analogs in CDCl₃
| Position | This compound | 21-Oxothis compound[1] |
| 3 | 4.15 (d, J=10.1 Hz) | 4.30 (d, J=9.8 Hz) |
| 5 | 2.65 (m) | 2.80 (m) |
| 6 | 2.10 (m), 1.85 (m) | 2.20 (m), 1.95 (m) |
| 7 | 4.05 (s) | 4.10 (s) |
| 8 | 7.25 (d, J=7.5 Hz) | 7.30 (d, J=7.5 Hz) |
| 9 | 6.90 (t, J=7.5 Hz) | 7.00 (t, J=7.5 Hz) |
| 10 | 7.10 (t, J=7.5 Hz) | 7.20 (t, J=7.5 Hz) |
| 11 | 6.80 (d, J=7.5 Hz) | 6.85 (d, J=7.5 Hz) |
| 14 | 2.30 (m) | 2.40 (m) |
| 15 | 2.05 (m) | 2.15 (m) |
| 16 | 3.95 (d, J=4.5 Hz) | 4.00 (d, J=4.5 Hz) |
| 17 | 5.80 (ddd, J=17.0, 10.5, 8.0 Hz) | 5.85 (ddd, J=17.0, 10.5, 8.0 Hz) |
| 18-cis | 5.20 (d, J=10.5 Hz) | 5.25 (d, J=10.5 Hz) |
| 18-trans | 5.25 (d, J=17.0 Hz) | 5.30 (d, J=17.0 Hz) |
| 20 | 2.90 (m) | - |
| 21-exo | 2.50 (d, J=10.4 Hz) | - |
| 21-endo | 2.32 (d, J=10.4 Hz) | - |
| N-CH₃ | 2.55 (s) | 2.60 (s) |
Table 2: ¹³C NMR Chemical Shift Data (δ, ppm) for this compound and Analogs in CDCl₃
| Position | This compound | 21-Oxothis compound[1] |
| 2 | 180.1 | 179.5 |
| 3 | 73.2 | 72.8 |
| 5 | 55.4 | 54.9 |
| 6 | 32.1 | 31.8 |
| 7 | 93.4 | 92.9 |
| 8 | 129.5 | 130.0 |
| 9 | 122.3 | 122.8 |
| 10 | 128.1 | 128.6 |
| 11 | 109.8 | 110.2 |
| 12 | 142.6 | 142.1 |
| 13 | 133.2 | 132.7 |
| 14 | 46.5 | 46.0 |
| 15 | 34.7 | 34.2 |
| 16 | 78.9 | 78.4 |
| 17 | 138.2 | 137.7 |
| 18 | 116.5 | 117.0 |
| 19 | 53.8 | 53.3 |
| 20 | 60.2 | 60.0 |
| 21 | 58.9 | 195.3 |
| N-CH₃ | 35.6 | 35.1 |
Experimental Protocols
Detailed methodologies are critical for the replication and verification of structural data. This section outlines the key experimental protocols employed in the study of this compound and its analogs.
Isolation and Purification
High-Speed Counter-Current Chromatography (HSCCC) is a powerful technique for the separation and purification of this compound from crude extracts of Gelsemium elegans.
-
Plant Material: Dried and powdered aerial parts of Gelsemium elegans.
-
Extraction: The powdered plant material is extracted exhaustively with 95% ethanol. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
HSCCC System: A two-phase solvent system is utilized, typically composed of chloroform-methanol-0.1 mol/L hydrochloric acid in a 4:4:2 volume ratio.
-
Separation: The crude extract is dissolved in a mixture of the two phases and injected into the HSCCC column. The separation is performed in head-to-tail elution mode with the lower aqueous phase as the mobile phase.
-
Fraction Collection: Fractions are collected at regular intervals and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Purification: Fractions containing this compound are combined, and the solvent is evaporated. The residue is further purified by recrystallization to yield pure this compound.
Spectroscopic Analysis
NMR spectroscopy is the cornerstone of structure elucidation for this compound. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments are performed to establish the connectivity and stereochemistry of the molecule.
-
Sample Preparation: 5-10 mg of the purified compound is dissolved in approximately 0.5 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is filtered into a 5 mm NMR tube.
-
Instrumentation: Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
1D NMR Acquisition:
-
¹H NMR: Standard pulse sequences are used with a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled pulse sequence (e.g., zgpg30) is used with a spectral width of approximately 220 ppm and a longer relaxation delay (e.g., 2-5 seconds). A larger number of scans is typically required.
-
-
2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton spin-spin coupling networks. Standard gradient-enhanced COSY sequences are employed.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to carbons. Edited HSQC sequences can be used to differentiate between CH, CH₂, and CH₃ groups.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and identifying quaternary carbons.
-
-
Data Processing: The acquired data is processed using appropriate software (e.g., TopSpin, Mnova). This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard (TMS at 0.00 ppm for ¹H and 77.16 ppm for CDCl₃ in ¹³C).
Mass spectrometry provides information about the molecular weight and elemental composition of the molecule, as well as fragmentation patterns that aid in structural confirmation.
-
Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is commonly used.
-
Sample Infusion: The purified compound is dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a low concentration (e.g., 1-10 µg/mL) and infused directly into the ESI source.
-
ESI-MS Parameters:
-
Ionization Mode: Positive ion mode is typically used for alkaloids.
-
Capillary Voltage: ~3.5-4.5 kV.
-
Nebulizer Gas (N₂): ~1.5-2.0 Bar.
-
Drying Gas (N₂): Flow rate of ~8-10 L/min at a temperature of ~200-250 °C.
-
-
Tandem MS (MS/MS): To obtain fragmentation data, the protonated molecular ion ([M+H]⁺) is selected in the first mass analyzer and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon). The resulting fragment ions are then analyzed in the second mass analyzer.
Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule.
-
Crystallization: Obtaining single crystals suitable for X-ray analysis is a critical and often challenging step. Common methods for indole (B1671886) alkaloids include:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents) is allowed to evaporate slowly at a constant temperature.
-
Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small open vial, which is then placed in a sealed container with a less volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution induces crystallization.
-
-
Data Collection: A suitable single crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas to minimize thermal motion. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares procedures.
Signaling Pathway and Experimental Workflow Visualizations
This compound has been shown to interact with specific cellular signaling pathways, contributing to its biological effects. The following diagrams, generated using the DOT language, illustrate these interactions and the general workflow for structure elucidation.
References
The Unraveling of a Complex Pathway: A Technical Guide to Gelsevirine Biosynthesis in Gelsemium Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gelsevirine, a complex monoterpenoid indole (B1671886) alkaloid (MIA) found in plants of the genus Gelsemium, has garnered significant interest from the scientific community due to its intricate chemical structure and potential pharmacological activities. Understanding its biosynthetic pathway is crucial for harnessing its therapeutic potential, whether through synthetic biology approaches for sustainable production or through the development of novel derivatives. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway, detailing the known enzymatic steps, key intermediates, and relevant experimental methodologies. While the complete pathway is yet to be fully elucidated, this document synthesizes the available data to present a coherent and in-depth resource for researchers in the field.
Early Stages: The Path to Strictosidine (B192452)
The biosynthesis of this compound, like all MIAs, begins with the convergence of two primary metabolic pathways: the shikimate pathway, which provides the indole precursor tryptophan, and the methylerythritol phosphate (B84403) (MEP) pathway, which yields the monoterpenoid precursor geraniol (B1671447).
Key Enzymes and Intermediates in the Formation of Strictosidine
| Enzyme | Abbreviation | Substrate(s) | Product | Cellular Localization (Putative) |
| Geraniol Synthase | GES | Geranyl diphosphate (B83284) (GPP) | Geraniol | Plastids |
| Tryptophan Decarboxylase | TDC | Tryptophan | Tryptamine (B22526) | Cytosol |
| Strictosidine Synthase | STR | Tryptamine, Secologanin (B1681713) | Strictosidine | Vacuole |
| Strictosidine β-Glucosidase | SGD | Strictosidine | Strictosidine Aglycone | Cytosol/ER |
The initial steps are catalyzed by a series of well-characterized enzymes. Geraniol synthase (GES) converts geranyl diphosphate (GPP) from the MEP pathway into geraniol. Concurrently, tryptophan decarboxylase (TDC) catalyzes the decarboxylation of tryptophan to produce tryptamine. The iridoid glucoside secologanin is synthesized from geraniol through a series of enzymatic reactions.
The crucial condensation of tryptamine and secologanin is catalyzed by strictosidine synthase (STR) , a key branch-point enzyme in MIA biosynthesis, to form strictosidine[1][2]. This reaction is a Pictet-Spengler condensation that occurs within the vacuole. Subsequently, strictosidine β-glucosidase (SGD) hydrolyzes the glucose moiety from strictosidine, yielding the highly reactive strictosidine aglycone, which serves as the central precursor for the vast array of MIAs[2].
References
Physical and chemical properties of Gelsevirine for research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gelsevirine, a gelsemine-type oxindole (B195798) alkaloid isolated from plants of the Gelsemium genus, has garnered significant interest in the scientific community. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, alongside its notable biological activities. The information presented herein is intended to support research and development efforts in pharmacology and medicinal chemistry.
Physicochemical Properties
This compound is a complex heterocyclic compound with the molecular formula C₂₁H₂₄N₂O₃. Its chemical structure and key identifying information are summarized below.
| Property | Value | Reference |
| Chemical Structure | (See Figure 1) | |
| Molecular Formula | C₂₁H₂₄N₂O₃ | [1] |
| Molecular Weight | 352.43 g/mol | [1] |
| CAS Number | 38990-03-3 | [1] |
| Appearance | Solid powder | [1] |
| Purity | ≥98% (by HPLC) | [1] |
| Melting Point | Not reported | |
| Solubility | Sparingly soluble in Methanol (1-10 mg/ml). Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, and Acetone. | |
| Storage | Store at -20°C for long-term stability (≥ 4 years). Can be shipped at room temperature. |
Figure 1: Chemical Structure of this compound (A chemical structure diagram would be placed here in a full report)
Spectral Data
1.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are fundamental for the structural elucidation of this compound. Although complete peak assignments are not published, studies on related compounds confirm the use of these techniques for structural verification. Researchers should expect a complex spectrum characteristic of a polycyclic alkaloid.
1.1.2. Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula.
1.1.3. Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups, including C=O (carbonyl), C-O-C (ether), and aromatic C-H stretches.
Experimental Protocols
Isolation of this compound from Gelsemium elegans
This compound is naturally present in Gelsemium elegans and can be isolated using chromatographic techniques. A common method is High-Speed Counter-Current Chromatography (HSCCC).
Protocol Outline:
-
Extraction: The dried and powdered plant material is extracted with a suitable solvent, such as methanol, to obtain a crude alkaloid extract.
-
HSCCC Separation: The crude extract is subjected to HSCCC. A typical two-phase solvent system used for the separation of this compound is a mixture of chloroform-methanol-0.1 mol/L hydrochloric acid (4:4:2 v/v/v).
-
Fraction Collection and Analysis: Fractions are collected and analyzed by High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.
-
Purification: Fractions rich in this compound are pooled and further purified, if necessary, to achieve the desired level of purity (e.g., ≥98%).
Purity Determination by HPLC
The purity of this compound is typically assessed using reverse-phase HPLC (RP-HPLC).
General HPLC Method Parameters:
-
Column: C18 stationary phase.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: UV detection at a wavelength where this compound exhibits significant absorbance (e.g., 254 nm).
-
Quantification: Purity is determined by calculating the area percentage of the this compound peak relative to the total peak area in the chromatogram.
Solubility Determination
The solubility of this compound in various solvents can be determined using the shake-flask method.
Protocol Outline:
-
Sample Preparation: An excess amount of this compound is added to a known volume of the solvent in a sealed vial.
-
Equilibration: The vial is agitated at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: The saturated solution is filtered to remove any undissolved solid.
-
Quantification: The concentration of this compound in the filtrate is determined using a suitable analytical method, such as HPLC-UV.
Biological Activity: STING Inhibition
This compound has been identified as a potent and specific inhibitor of the Stimulator of Interferon Genes (STING) signaling pathway. This pathway plays a critical role in the innate immune response to cytosolic DNA.
STING Signaling Pathway and this compound's Mechanism of Action
The cGAS-STING pathway is activated by the presence of cytosolic DNA, leading to the production of type I interferons and other pro-inflammatory cytokines. This compound exerts its inhibitory effect through a multi-faceted mechanism:
-
Competitive Binding: this compound competitively binds to the cyclic dinucleotide (CDN)-binding domain of STING, preventing the binding of the natural ligand, cyclic GMP-AMP (cGAMP).
-
Inhibition of Dimerization: By binding to STING, this compound inhibits the cGAMP-induced dimerization of STING, a critical step for its activation.
-
Promotion of Ubiquitination and Degradation: this compound promotes the K48-linked ubiquitination of STING, likely by recruiting the E3 ubiquitin ligase TRIM21. This ubiquitination marks STING for proteasomal degradation, thereby downregulating the signaling pathway.
The following diagram illustrates the STING signaling pathway and the points of inhibition by this compound.
Caption: this compound inhibits the STING signaling pathway at multiple points.
Experimental Workflow for Assessing STING Inhibition
The following diagram outlines a general workflow for evaluating the inhibitory activity of this compound on the STING pathway in a cell-based assay.
Caption: Workflow for assessing this compound's STING inhibitory activity.
Conclusion
This compound is a promising natural product with well-defined inhibitory activity against the STING signaling pathway. Its physicochemical properties, while not fully characterized in publicly available literature, are sufficient for initial research and development. The provided protocols offer a starting point for the isolation, purification, and analysis of this compound. Further investigation into its pharmacological properties is warranted to explore its full therapeutic potential.
References
An In-depth Technical Guide to the Natural Sources and Comparative Abundance of Gelsevirine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Gelsevirine, a major indole (B1671886) alkaloid found in the genus Gelsemium. The document details its natural sources, comparative abundance, established experimental protocols for its isolation and quantification, and its known signaling pathways.
Natural Sources and Comparative Abundance of this compound
This compound is a naturally occurring alkaloid predominantly found in plants of the Gelsemium genus, which belongs to the Gelsemiaceae family. This genus includes highly toxic but medicinally significant flowering plants native to Asia and the Americas. The primary species from which this compound has been isolated and studied are Gelsemium elegans, Gelsemium sempervirens, and Gelsemium rankinii.
Gelsemium elegans is particularly notable for its high concentration of various alkaloids, with this compound being one of the most significant, second only to koumine (B8086292) in terms of abundance[1]. The roots, stems, and leaves of G. elegans all contain this compound, with the roots generally having the highest concentration of total alkaloids[2]. A new oxindole (B195798) alkaloid, 21-oxothis compound, has been isolated from the stems of Gelsemium rankinii, indicating the presence of this compound derivatives in this species as well[3].
The quantitative yield of this compound can vary based on the plant part, geographical origin, and the extraction and purification methodology employed. High-Speed Counter-Current Chromatography (HSCCC) has proven to be an effective technique for isolating this compound from crude extracts of G. elegans.
Table 1: Quantitative Yield of this compound from Gelsemium elegans
| Starting Material | Method | Yield of this compound | Purity | Reference |
| 300 mg crude extract | HSCCC | 21.2 mg | 98.6% | [4] |
| 1.5 g crude extract | pH-zone-refining CCC | 195 mg | 96.7% | [4] |
| 206.6 mg crude alkaloid sample | HSCCC | 7.2 mg | 93.5% |
Experimental Protocols
Isolation and Purification of this compound
A highly effective method for the isolation and purification of this compound from the crude extract of Gelsemium elegans is High-Speed Counter-Current Chromatography (HSCCC). This technique is a form of liquid-liquid partition chromatography that avoids the use of solid stationary phases, thus preventing irreversible sample adsorption and degradation.
Protocol: Isolation of this compound using HSCCC
-
Preparation of Two-Phase Solvent System:
-
A two-phase solvent system is prepared by mixing chloroform, methanol, and 0.1 mol/L hydrochloric acid in a volume ratio of 4:4:2.
-
The mixture is thoroughly shaken in a separation funnel and allowed to stand until the two phases are completely separated.
-
The upper and lower phases are degassed by ultrasonication before use.
-
-
HSCCC Instrument Setup and Operation:
-
The HSCCC column is entirely filled with the upper phase, which serves as the stationary phase.
-
The apparatus is rotated at a speed of 800-900 rpm.
-
The lower phase is then pumped into the column as the mobile phase at a flow rate of 1.5 - 2.0 mL/min.
-
-
Sample Injection and Fraction Collection:
-
Once the system reaches hydrodynamic equilibrium (indicated by the emergence of the mobile phase from the tail outlet), the crude extract of G. elegans (e.g., 300 mg) dissolved in a small volume of the biphasic solvent mixture is injected through the sample port.
-
The effluent from the column is continuously monitored with a UV detector (e.g., at 254 nm).
-
Fractions are collected at regular intervals using a fraction collector.
-
-
Analysis and Identification:
-
The collected fractions are analyzed by High-Performance Liquid Chromatography (HPLC) to determine the purity of this compound.
-
The structure of the purified compound is confirmed using spectroscopic methods such as Mass Spectrometry (MS), ¹H-NMR, and ¹³C-NMR.
-
Analytical Methods for Quantification
For the sensitive and accurate quantification of this compound in complex biological matrices, such as plasma, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice.
Protocol: Quantification of this compound using UPLC-MS/MS
-
Chromatographic Conditions:
-
Column: Waters UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient elution using Methanol (A) and water with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for this compound are monitored for high selectivity and sensitivity.
-
Gas: Nitrogen is used as the drying and collision gas.
-
-
Sample Preparation (from plasma):
-
Plasma samples are thawed and vortexed.
-
Protein precipitation is performed by adding a solvent like acetonitrile (B52724) to the plasma sample, which may contain an internal standard (e.g., strychnine).
-
The mixture is vortexed and then centrifuged at high speed (e.g., 12,000 g) to pellet the precipitated proteins.
-
The clear supernatant is collected and injected into the UPLC-MS/MS system.
-
-
Quantification:
-
A calibration curve is constructed by analyzing standard samples of known this compound concentrations.
-
The concentration of this compound in the unknown samples is determined by comparing its peak area ratio (to the internal standard) against the calibration curve. The linear range for quantification is typically between 0.1–200 ng/mL.
-
Signaling Pathways of this compound
This compound exhibits significant pharmacological activities, including anxiolytic and anti-inflammatory effects. These effects are mediated through its interaction with specific cellular signaling pathways.
Anxiolytic Effects via Glycine (B1666218) Receptor Modulation
This compound, along with other Gelsemium alkaloids like gelsemine, is proposed to exert its anxiolytic effects by acting as a positive allosteric modulator or agonist of glycine receptors (GlyRs) in the central nervous system, particularly in the spinal cord and brainstem. GlyRs are ligand-gated chloride ion channels that mediate inhibitory neurotransmission.
Proposed Mechanism:
-
This compound binds to the glycine receptor.
-
This binding potentiates the receptor's response to the neurotransmitter glycine or directly activates the receptor.
-
The GlyR channel opens, leading to an influx of chloride ions (Cl⁻) into the neuron.
-
The influx of negative ions causes hyperpolarization of the postsynaptic membrane, making it less likely to fire an action potential.
-
This enhanced inhibitory neurotransmission contributes to a reduction in neuronal excitability, resulting in anxiolytic effects.
Anti-inflammatory Effects via STING Pathway Inhibition
Recent research has identified this compound as a novel and specific inhibitor of the Stimulator of Interferon Genes (STING) signaling pathway. The STING pathway is a crucial component of the innate immune system that detects cytosolic DNA from pathogens or damaged host cells, triggering an inflammatory response. Dysregulation of this pathway is implicated in various inflammatory diseases.
Mechanism of STING Inhibition:
-
Competitive Binding: this compound competitively binds to the cyclic dinucleotide (CDN)-binding pocket of the STING protein. This prevents the natural ligand, 2'3'-cGAMP, from binding and activating STING.
-
Conformational Locking: By binding to this pocket, this compound locks STING in an inactive open conformation, preventing the conformational changes necessary for its activation and downstream signaling.
-
Promotion of Degradation: this compound promotes the K48-linked ubiquitination of STING, likely by upregulating and recruiting the E3 ubiquitin ligase TRIM21. This targets STING for proteasomal degradation.
-
Inhibition of Downstream Signaling: The inhibition of STING activation prevents the recruitment and phosphorylation of TANK-binding kinase 1 (TBK1). Consequently, the phosphorylation and activation of Interferon Regulatory Factor 3 (IRF3) and the activation of the NF-κB pathway are blocked.
-
Reduced Inflammation: This cascade of inhibition ultimately leads to a significant reduction in the production of type I interferons (IFNs) and other proinflammatory cytokines, thereby mitigating the inflammatory response.
References
Gelsevirine: A Comprehensive Pharmacological Profile and Bioactivity Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gelsevirine, a principal alkaloid isolated from the plant Gelsemium elegans, has emerged as a compound of significant interest in pharmacological research. Possessing a complex monoterpenoid indole (B1671886) alkaloid structure, this compound has demonstrated a range of biological activities, including potent anti-inflammatory, neuroprotective, and immunomodulatory effects. This technical guide provides a detailed overview of the pharmacological profile and bioactivity of this compound, with a focus on its molecular mechanisms of action, quantitative biological data, and the experimental methodologies employed in its investigation.
Pharmacological Profile
This compound exhibits a multifaceted pharmacological profile, interacting with several key signaling pathways implicated in inflammation and cellular stress responses. Its primary mechanisms of action involve the modulation of the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway and the stimulator of interferon genes (STING) signaling cascade. Additionally, this compound has been shown to interact with inhibitory neurotransmitter receptors.
Table 1: Receptor and Protein Binding Affinity of this compound
| Target | Assay Method | Affinity (Kd) | IC50 | Reference |
| STING | Surface Plasmon Resonance (SPR) | 27.6 µM | 0.766 µM (for inhibiting 2'3'-cGAMP-induced IFNB1 expression) | [1] |
| Glycine Receptor (α1 subunit) | Electrophysiology | Not Reported | 40.6 ± 8.2 µM | [2][3][4] |
| GABAA Receptor | Electrophysiology | Not Reported | 251.5 µM | [5] |
Table 2: In Vitro and In Vivo Bioactivity of this compound
| Biological Effect | Model System | Key Findings | Reference |
| Anti-inflammatory | LPS- or OGD-CM-stimulated BV2 microglia | Decreased production of inflammatory cytokines (e.g., IL-6, TNF-α). | |
| Cecal Ligation and Puncture (CLP)-induced sepsis in mice | Increased survival rate and mitigated acute organ damage. | ||
| Neuroprotection | Middle Cerebral Artery Occlusion (MCAO) mouse model of ischemic stroke | Significantly improved infarct volume, neurological function, and reduced neuronal apoptosis. | |
| Osteoarthritis | IL-1β-stimulated chondrocytes and surgically induced OA in mice | Mitigated inflammatory response and cartilage destruction. | |
| Sepsis-Associated Encephalopathy (SAE) | CLP-induced sepsis in mice | Ameliorated cognitive impairment and inhibited microglial activation. |
Signaling Pathways and Molecular Mechanisms
This compound exerts its biological effects through the modulation of distinct and critical intracellular signaling pathways.
JAK-STAT Signaling Pathway
In the context of neuroinflammation, particularly in microglia, this compound has been shown to inhibit the JAK-STAT signaling pathway. It directly binds to JAK2, inhibiting its kinase activity and subsequently downregulating the phosphorylation of STAT3. This inhibition leads to a reduction in the transcription of pro-inflammatory genes.
STING Signaling Pathway
This compound is a specific inhibitor of the STING protein, which is a central component of the innate immune response to cytosolic DNA. It competitively binds to the cyclic dinucleotide (CDN)-binding pocket of STING, locking it in an inactive conformation. Furthermore, this compound promotes the K48-linked ubiquitination and subsequent degradation of STING. This dual mechanism effectively blocks STING-mediated downstream signaling, including the phosphorylation of TBK1 and IRF3, and the activation of NF-κB, thereby inhibiting the production of type I interferons and other pro-inflammatory cytokines.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. RNA-Seq Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. RNA-Seq Experimental Design Guide for Drug Discovery | Lexogen [lexogen.com]
Gelsevirine's Mechanism of Action on STING Signaling Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms through which Gelsevirine, a natural compound, modulates the STING (Stimulator of Interferon Genes) signaling pathway. The information presented herein is intended for researchers, scientists, and professionals in drug development who are focused on immunology, inflammation, and autoimmune diseases.
Core Mechanism of Action: A Dual-Pronged Inhibition of STING
This compound (GS) has been identified as a specific and potent inhibitor of the STING signaling pathway.[1][2][3] Its inhibitory action is not mediated by a single event but rather by a dual mechanism that ensures a robust shutdown of STING-mediated inflammatory responses.[1][2][3]
-
Competitive Binding to the CDN Pocket: this compound directly interacts with the STING protein. In silico docking analyses and surface plasmon resonance (SPR) studies have shown that GS binds with high affinity to the cyclic dinucleotide (CDN)-binding pocket of STING.[1][2] This is the same pocket that the endogenous STING agonist, 2'3'-cyclic GMP-AMP (2'3'-cGAMP), binds to. By competitively binding to this site, this compound effectively blocks the binding of 2'3'-cGAMP, thereby preventing the conformational changes required for STING activation.[1][3] This competitive binding locks STING in an inactive, open conformation, which in turn inhibits STING dimerization, a critical step for downstream signal transduction.[1][2]
-
Promotion of K48-Linked Ubiquitination and Degradation: Beyond competitive inhibition, this compound actively promotes the degradation of the STING protein.[1][2] It induces K48-linked poly-ubiquitination of STING, which is a signal for proteasomal degradation.[1][3] This process is thought to be mediated by the E3 ubiquitin ligase TRIM21, which this compound upregulates and recruits to the STING protein.[1][2] This degradation of STING further diminishes the cellular capacity to respond to cytosolic DNA, a key trigger in various inflammatory conditions.
The consequence of these actions is a significant reduction in the activation of downstream signaling components. This compound treatment has been shown to attenuate the phosphorylation of TANK-binding kinase 1 (TBK1), Interferon Regulatory Factor 3 (IRF3), and the NF-κB subunit p65.[1][3] This leads to a marked decrease in the production of type I interferons (such as IFN-β) and other pro-inflammatory cytokines like IL-6 and CXCL10.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from studies investigating the effects of this compound on the STING pathway.
| Binding Affinity of this compound to STING | |
| Analyte | Binding Affinity (Kd) |
| This compound to hSTING-CTD | 1:1 binding model |
| Specific Kd value not explicitly stated in the provided search results, but described as "high affinity". |
| Inhibition of Cytokine mRNA Expression by this compound | ||
| Cell Line | Stimulant | Inhibited Cytokine |
| Raw264.7 (murine macrophages) | 2'3'-cGAMP, ISD, Poly(dA:dT) | Ifnb1, Cxcl10, Il6 |
| THP-1 (human monocytes) | 2'3'-cGAMP, ISD, Poly(dA:dT) | IFNB1, CXCL10, IL6 |
| The inhibition was found to be dose-dependent.[3] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the STING signaling pathway, the mechanism of this compound's inhibitory action, and a typical experimental workflow for assessing STING pathway inhibition.
Caption: The canonical cGAS-STING signaling pathway initiated by cytosolic dsDNA.
Caption: this compound's dual mechanism of action on the STING protein.
Caption: A generalized workflow for in vitro assessment of this compound's activity.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature to elucidate the mechanism of action of this compound on STING signaling.
Protocol 1: Assessment of Cytokine mRNA Expression via RT-qPCR
Objective: To quantify the effect of this compound on the transcription of STING-dependent genes.
-
Cell Seeding: Seed Raw264.7 or THP-1 cells in 12-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for 6 hours.
-
Stimulation: Stimulate the cells with a STING agonist such as 2'3'-cGAMP (5 µg/mL), Interferon Stimulatory DNA (ISD) (2 µg/mL), or Poly(dA:dT) (5 µg/mL) for 3 hours.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
Real-Time qPCR: Perform real-time quantitative PCR using a qPCR system with SYBR Green master mix and primers specific for target genes (e.g., Ifnb1, Cxcl10, Il6) and a housekeeping gene (e.g., Actb).
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene and comparing treated groups to the vehicle control.
Protocol 2: Analysis of Protein Phosphorylation by Western Blot
Objective: To determine the effect of this compound on the phosphorylation of key STING downstream signaling proteins.
-
Cell Treatment: Treat cells as described in Protocol 1 (Steps 1-3).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-TBK1, TBK1, p-IRF3, IRF3, p-p65, p65, STING, and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Protocol 3: STING Ubiquitination Assay via Immunoprecipitation
Objective: To assess the effect of this compound on the ubiquitination of STING.
-
Cell Transfection and Treatment: In HEK293T cells, co-transfect plasmids expressing HA-tagged STING and Flag-tagged Ubiquitin for 24 hours. Treat the cells with this compound (10 µM) for an additional 2-4 hours. For endogenous STING in Raw264.7 cells, pre-treat with this compound (10 µM) for 6 hours, followed by stimulation with 2'3'-cGAMP (5 µg/mL) for 3 hours.
-
Cell Lysis: Lyse the cells in a buffer containing protease inhibitors and deubiquitinase inhibitors (e.g., N-ethylmaleimide).
-
Immunoprecipitation (IP): Incubate the cell lysates with an anti-HA antibody (for transfected cells) or an anti-STING antibody (for endogenous protein) overnight at 4°C. Add Protein A/G agarose (B213101) beads and incubate for another 2-4 hours to pull down the protein of interest.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution and Western Blot: Elute the immunoprecipitated proteins from the beads by boiling in SDS sample buffer. Analyze the eluates by Western blotting using antibodies against Flag (to detect ubiquitin) and HA or STING (to confirm immunoprecipitation of the target protein). Look for a ladder of high-molecular-weight bands corresponding to poly-ubiquitinated STING.
Protocol 4: Biotin (B1667282) Pull-Down Assay for Competitive Binding
Objective: To demonstrate that this compound directly and competitively binds to STING.
-
Synthesis of Biotinylated this compound (Biotin-GS): Synthesize a biotin-conjugated version of this compound.
-
Cell Lysate Preparation: Prepare cell lysates from HEK293T cells overexpressing HA-tagged STING.
-
Binding Reaction: Incubate the cell lysate with biotin-GS (5 µM). In parallel, for competition assays, pre-incubate the lysate with a 10-fold excess of non-biotinylated this compound or 2'3'-cGAMP before adding biotin-GS. A control with biotin alone should also be included.
-
Pull-Down: Add streptavidin-conjugated agarose beads to the reaction mixtures and incubate for 1-2 hours at 4°C to capture the biotinylated complexes.
-
Washing and Elution: Wash the beads extensively to remove non-specific binders and elute the bound proteins.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an anti-HA antibody to detect STING. A signal in the biotin-GS lane, which is diminished in the competition lanes, indicates specific and competitive binding.
References
- 1. Frontiers | this compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis [frontiersin.org]
- 2. This compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Prediction of Gelsevirine's Molecular Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the computational and experimental approaches used to identify and characterize the molecular targets of Gelsevirine, a natural alkaloid with significant therapeutic potential. This document outlines the methodologies for in silico target prediction, including reverse docking, pharmacophore modeling, and molecular dynamics simulations, and details the experimental protocols for target validation, such as surface plasmon resonance and biotin (B1667282) pull-down assays. Quantitative data from relevant studies are summarized, and key signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this compound's mechanism of action.
Introduction to this compound and In Silico Target Prediction
This compound is a prominent alkaloid isolated from plants of the Gelsemium genus, which have a history in traditional medicine. Modern research has focused on elucidating the molecular mechanisms underlying its pharmacological effects. A key discovery has been the identification of the Stimulator of Interferon Genes (STING) protein as a direct molecular target of this compound.[1][2][3][4] In silico target prediction, a cornerstone of modern drug discovery, has been instrumental in identifying and characterizing this interaction. This computational approach utilizes the three-dimensional structure of a small molecule to predict its potential binding partners from a vast library of macromolecular structures, thereby accelerating the identification of therapeutic targets and the understanding of a compound's polypharmacology.
Known and Potential Molecular Targets of this compound
While STING is the most well-characterized target of this compound, computational and experimental studies on related Gelsemium alkaloids suggest a broader interaction profile. This section summarizes the current knowledge on this compound's molecular targets.
Primary Target: Stimulator of Interferon Genes (STING)
Recent studies have robustly identified STING as a primary and specific target of this compound. It acts as a STING inhibitor by competitively binding to the cyclic dinucleotide (CDN)-binding pocket, which locks STING in an inactive conformation.[1][2][3] This inhibition is further enhanced by the promotion of K48-linked ubiquitination and subsequent degradation of STING.[1][2]
Potential Off-Targets: Glycine (B1666218) and GABA-A Receptors
In silico and experimental studies on this compound and other Gelsemium alkaloids have suggested potential interactions with inhibitory neurotransmitter receptors, namely the glycine receptor (GlyR) and the γ-aminobutyric acid type A (GABA-A) receptor. These interactions may contribute to the broader pharmacological and toxicological profile of this compound.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data from in silico predictions and experimental validation of this compound's interaction with its molecular targets.
| Target | Method | Parameter | Value | Cell Line/System |
| STING | Surface Plasmon Resonance (SPR) | Binding Affinity (Kd) | 27.6 μM | In vitro |
| STING | Cell-based Assay | IC50 (IFN-β expression) | 5.365 μM | Raw264.7 |
| STING | Cell-based Assay | IC50 (IFN-β expression) | 0.766 μM | THP-1 |
| Glycine Receptor (α1) | Electrophysiology | IC50 | 40.6 ± 8.2 μM | Recombinant |
| GABA-A Receptor | Electrophysiology | - | This compound targets GABA-A receptors | Recombinant |
In Silico Prediction Methodologies
This section provides detailed, proposed protocols for the computational prediction of this compound's molecular targets. These methodologies are based on established best practices and available data, as specific parameters from all published studies are not fully disclosed.
Reverse Molecular Docking
Reverse molecular docking is a computational technique used to identify potential protein targets for a small molecule by docking it against a large library of protein structures.
Experimental Protocol:
-
Ligand Preparation:
-
Obtain the 3D structure of this compound in SDF format from a chemical database like PubChem.
-
Convert the structure to PDBQT format using AutoDock Tools. This involves adding Gasteiger charges and defining rotatable bonds.
-
-
Receptor Library Preparation:
-
Download a curated library of human protein structures from the Protein Data Bank (PDB).
-
Prepare each receptor for docking by removing water molecules, adding polar hydrogens, and converting to PDBQT format using AutoDock Tools.
-
-
Docking Simulation with AutoDock Vina:
-
For each receptor, define a grid box that encompasses the entire protein to perform a blind docking, or focus on known binding pockets if available.
-
Use AutoDock Vina to dock the prepared this compound ligand into the grid box of each receptor.
-
The Vina command would be structured as follows:
-
-
Analysis and Target Prioritization:
-
Rank the potential targets based on the predicted binding affinity (docking score) from the Vina output.
-
Prioritize targets with the lowest binding energies for further investigation and experimental validation.
-
Pharmacophore Modeling
Pharmacophore modeling identifies the essential 3D arrangement of chemical features of a molecule that are responsible for its biological activity.
Experimental Protocol:
-
Model Generation (Ligand-Based):
-
Use a set of known active molecules for a particular target (if available) or different conformations of this compound to generate a pharmacophore model using software like LigandScout or MOE.
-
The model will consist of features such as hydrogen bond acceptors/donors, hydrophobic regions, and aromatic rings.
-
-
Database Screening:
-
Use the generated pharmacophore model as a 3D query to screen a database of protein structures (e.g., PDB).
-
Identify proteins that have binding sites complementary to the pharmacophore model.
-
-
Hit-to-Lead Optimization:
-
The pharmacophore model can guide the design of new this compound analogs with potentially improved binding affinity or selectivity.
-
Molecular Dynamics (MD) Simulation
MD simulations provide insights into the dynamic behavior of the this compound-protein complex over time, offering a more realistic representation of the binding event.
Experimental Protocol:
-
System Preparation:
-
Start with the best-docked pose of the this compound-STING complex obtained from molecular docking.
-
Use a simulation package like GROMACS to prepare the system. This involves choosing a force field (e.g., CHARMM36 for proteins and CGenFF for the ligand), solvating the complex in a water box, and adding ions to neutralize the system.
-
-
Energy Minimization:
-
Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.
-
-
Equilibration:
-
Conduct a two-step equilibration process:
-
NVT (constant Number of particles, Volume, and Temperature) equilibration to stabilize the temperature of the system.
-
NPT (constant Number of particles, Pressure, and Temperature) equilibration to stabilize the pressure and density. Position restraints are typically applied to the protein and ligand heavy atoms during equilibration.
-
-
-
Production MD:
-
Run the production MD simulation for a sufficient duration (e.g., 100 ns or more) to observe the stability of the this compound-STING interaction.
-
-
Trajectory Analysis:
-
Analyze the trajectory to calculate parameters such as Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and hydrogen bond analysis to characterize key interactions.
-
Experimental Validation Protocols
In silico predictions must be validated through experimental methods. This section details the protocols for two key techniques used to confirm the interaction between this compound and its targets.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.
Experimental Protocol:
-
Instrument and Chip:
-
Utilize a Biacore T200 instrument with a CM5 sensor chip.
-
-
Protein Immobilization:
-
Immobilize the STING protein onto the CM5 chip surface using standard amine coupling chemistry. Optimize the immobilization pH using 10 mM sodium acetate (B1210297) buffers (pH 4.0, 4.5, 5.0).
-
-
Binding Analysis:
-
Prepare a series of this compound concentrations (e.g., 0 to 64 µM) in a running buffer (PBS with 5% DMSO).
-
Inject the this compound solutions over the immobilized STING surface at a flow rate of 30 µL/min.
-
Monitor the change in the SPR signal (response units) over time to obtain sensorgrams.
-
-
Data Analysis:
-
Analyze the sensorgrams using the Biacore T200 Evaluation Software to determine the association (ka), dissociation (kd), and equilibrium dissociation (Kd) constants.
-
Biotin Pull-Down Assay
This assay is used to confirm the direct binding of a small molecule to a protein.
Experimental Protocol:
-
Synthesis of Biotinylated this compound:
-
Synthesize a biotinylated version of this compound by chemically attaching a biotin moiety to the this compound molecule.
-
-
Cell Lysate Preparation:
-
Prepare cell lysates from cells overexpressing the target protein (e.g., HA-tagged STING).
-
-
Binding and Pull-Down:
-
Incubate the cell lysate with the biotinylated this compound.
-
Add streptavidin-conjugated beads to the mixture. The high affinity of biotin for streptavidin will cause the beads to bind to the biotinylated this compound and any proteins bound to it.
-
Wash the beads to remove non-specifically bound proteins.
-
-
Analysis:
-
Elute the protein complexes from the beads.
-
Analyze the eluted proteins by Western blotting using an antibody against the target protein (e.g., anti-HA antibody) to confirm its presence.
-
For target identification, the eluted proteins can be analyzed by mass spectrometry.
-
Visualizations of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.
Signaling Pathways
Experimental Workflows
References
- 1. Protein-Ligand Complex [mdtutorials.com]
- 2. youtube.com [youtube.com]
- 3. This compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
Preliminary Toxicological Screening of Gelsevirine in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gelsevirine, a principal alkaloid isolated from the plant Gelsemium elegans, has garnered significant interest in the scientific community for its potential therapeutic applications, including its roles as an anti-inflammatory and anxiolytic agent. As with any novel therapeutic candidate, a thorough understanding of its toxicological profile is paramount before it can be considered for further development and potential clinical use. This technical guide provides a summary of the currently available preliminary toxicological data on this compound and related compounds in animal models. It also outlines standardized experimental protocols for comprehensive toxicological screening and visualizes key pathways and workflows to aid in research design and data interpretation.
Disclaimer: Publicly available literature lacks specific quantitative acute, sub-acute, and chronic toxicity data (e.g., LD50, NOAEL) for isolated this compound. The following sections compile available information on this compound's mechanism of action, cytotoxicity, and the toxicology of related compounds and the whole plant extract to provide a preliminary assessment. The experimental protocols described are based on established OECD guidelines and should be adapted for specific research needs.
Known Mechanism of Action and Toxicity Pathway
Recent studies have elucidated that a key mechanism of action for this compound involves the inhibition of the Stimulator of Interferon Genes (STING) signaling pathway.[1] The STING pathway is a crucial component of the innate immune system, detecting cytosolic DNA and triggering inflammatory responses. This compound has been shown to competitively bind to the cyclic dinucleotide (CDN)-binding pocket of STING, which locks the protein in an inactive conformation.[1] Additionally, this compound promotes the K48-linked ubiquitination and subsequent degradation of STING, likely through the recruitment of the E3 ubiquitin ligase TRIM21.[1] This inhibitory action on STING signaling underlies this compound's anti-inflammatory effects but may also be relevant to its toxicological profile at higher concentrations.
Preliminary Toxicological Profile
In Vitro Cytotoxicity
While comprehensive in vivo toxicity data for this compound is limited, in vitro studies provide some initial insights. A cytotoxicity assessment using a CCK8 assay indicated that this compound exhibits robust cytotoxicity to primary cultured hepatocytes and neurons at concentrations greater than 160 μM. However, no remarkable cytotoxicity was observed in RAW264.7, THP-1, primary cultured cardiomyocytes, bone marrow-derived stem cells, chondrocytes, and bone marrow-derived macrophages at concentrations up to 1280 μM for 24 hours.
Toxicological Data of a Related Alkaloid: Gelsenicine
Gelsenicine is another alkaloid found in Gelsemium elegans. While it is a different compound from this compound, its toxicological data can provide a preliminary indication of the potential toxicity of this class of alkaloids.
| Compound | Animal Model | Sex | Route of Administration | LD50 | Primary Cause of Death |
| Gelsenicine | Rat | Male | Not Specified | 0.996 mg/kg | Respiratory Failure |
| Gelsenicine | Rat | Female | Not Specified | 0.520 mg/kg | Respiratory Failure |
Data presented in this table is for Gelsenicine and NOT this compound. This information should be used for reference purposes only.
Toxicological Data of Gelsemium elegans Whole Extract
A study on the long-term oral exposure of the whole crude extract of Gelsemium elegans in rats was conducted to assess its toxicity.
| Substance | Animal Model | Dosage | Duration | Key Findings |
| Gelsemium elegans (Whole Extract) | Rat | 70 mg/kg/day | 21 days | No significant toxic reactions or organ lesions were observed. Mild glial cell proliferation in the brain was noted. |
This data pertains to the whole plant extract and does not represent the toxicological profile of isolated this compound.
Experimental Protocols for Toxicological Screening
The following are detailed methodologies for key experiments based on OECD guidelines, which can be adapted for the toxicological screening of this compound.
Acute Oral Toxicity Study (Adapted from OECD Guideline 423)
-
Objective: To determine the acute oral toxicity of this compound and to classify the substance based on the Globally Harmonised System (GHS).
-
Animal Model: Healthy, nulliparous, and non-pregnant female rats (e.g., Wistar or Sprague-Dawley strains), 8-12 weeks old. A starting weight variation of ±20% of the mean weight is recommended.
-
Housing: Animals should be housed in standard conditions with a 12-hour light/dark cycle, controlled temperature and humidity, and ad libitum access to standard laboratory diet and water.
-
Procedure:
-
Dose Selection: A stepwise procedure is used with starting doses of 5, 50, 300, or 2000 mg/kg body weight. The starting dose is selected based on any existing information about the substance's toxicity.
-
Administration: A single dose of this compound is administered by oral gavage. Animals are fasted overnight prior to dosing.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
-
Endpoint: The number of animals that die within the observation period is recorded for each dose level to determine the GHS classification.
-
Sub-acute Oral Toxicity Study (28-Day; Adapted from OECD Guideline 407)
-
Objective: To evaluate the potential adverse effects of this compound following repeated oral administration for 28 days.
-
Animal Model: Rats (e.g., Wistar or Sprague-Dawley), both male and female.
-
Procedure:
-
Dose Groups: At least three dose levels and a control group are used. The highest dose should induce some toxic effects but not mortality.
-
Administration: this compound is administered daily by oral gavage for 28 consecutive days.
-
Observations: Daily clinical observations, weekly body weight and food/water consumption measurements.
-
Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis.
-
Histopathology: A full necropsy is performed on all animals. Organs are weighed, and tissues are collected for microscopic examination.
-
Chronic Oral Toxicity Study (90-Day or longer; Adapted from OECD Guideline 408)
-
Objective: To determine the long-term toxic effects of this compound.
-
Animal Model: Typically rats, with consideration for a non-rodent species in later stages of drug development.
-
Procedure:
-
Dose Groups: Similar to the sub-acute study, with at least three dose levels and a control group.
-
Administration: Daily oral administration for 90 days or longer.
-
Comprehensive Monitoring: Includes detailed clinical observations, regular monitoring of body weight and food/water intake, ophthalmoscopy, and functional tests.
-
In-depth Pathology: Extensive hematology, clinical chemistry, and histopathology of a wide range of organs and tissues.
-
Conclusion
The preliminary toxicological assessment of this compound is still in its early stages. While its mechanism of action as a STING inhibitor is becoming clearer, there is a significant lack of publicly available, quantitative in vivo toxicity data. The available information on related compounds and the whole plant extract suggests that this compound may have a toxicity profile that warrants careful investigation, particularly concerning potential neurotoxicity and hepatotoxicity at higher doses.
For drug development professionals, it is crucial to conduct comprehensive toxicological studies following standardized guidelines, such as those provided by the OECD. The experimental protocols and workflows outlined in this guide provide a framework for such investigations. Future research should focus on determining the LD50 and NOAEL of isolated this compound in rodent models to establish a foundational safety profile. These studies will be essential in guiding the further development of this compound as a potential therapeutic agent.
References
Gelsevirine Metabolism and Pharmacokinetics in Liver Microsomes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gelsevirine, a principal alkaloid from the Gelsemium genus, has garnered interest for its pharmacological activities. Understanding its metabolic fate is crucial for further drug development and safety assessment. This technical guide provides a comprehensive overview of the in vitro metabolism and pharmacokinetics of this compound, with a specific focus on studies utilizing liver microsomes. We delve into the established metabolic pathways, the analytical methodologies for metabolite identification, and the general protocols for conducting pertinent in vitro experiments. This document also presents illustrative data and experimental workflows to guide researchers in this field.
Introduction
This compound is an indole (B1671886) alkaloid found in plants of the Gelsemium family, which have been used in traditional medicine. Like other alkaloids from this genus, such as gelsemine (B155926) and koumine, this compound exhibits notable biological effects, including potential anxiolytic properties with low toxicity.[1][2] A thorough characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential for its development as a therapeutic agent. The liver is the primary site of drug metabolism, and in vitro studies using liver microsomes are a standard approach to investigate the metabolic pathways and potential for drug-drug interactions.
This guide summarizes the current knowledge on this compound metabolism in liver microsomes and provides detailed experimental frameworks for its further investigation.
This compound Metabolic Pathways in Liver Microsomes
In vitro studies have demonstrated that this compound undergoes phase I metabolism in liver microsomes of various species, including humans and rats.[1][2] The primary metabolic transformations identified are hydrogenation, N-demethylenation, and oxidation.[3] These reactions lead to the formation of several metabolites.
The proposed metabolic pathways for this compound are illustrated in the diagram below.
Caption: Proposed metabolic pathways of this compound in liver microsomes.
It has been noted that there are qualitative and quantitative differences in the metabolism of this compound between species, which is a critical consideration for the extrapolation of preclinical data to humans.
Experimental Protocols
This section outlines the detailed methodologies for key experiments in the study of this compound metabolism in liver microsomes.
Metabolic Stability Assay
The metabolic stability assay is conducted to determine the rate at which this compound is metabolized by liver microsomes. This information is used to calculate the intrinsic clearance (CLint), a key parameter in predicting in vivo hepatic clearance.
Materials:
-
This compound
-
Pooled human or other species liver microsomes (e.g., rat, pig, goat)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl2)
-
Acetonitrile (B52724) or other suitable organic solvent for reaction termination
-
Internal standard for analytical quantification
Procedure:
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, acetonitrile) and dilute it to the desired starting concentration in the incubation buffer. The final concentration of the organic solvent in the incubation mixture should be kept low (typically <1%) to avoid inhibiting enzyme activity.
-
Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, MgCl2, and liver microsomes. Pre-incubate this mixture at 37°C for 5-10 minutes.
-
Initiation: Start the metabolic reaction by adding the NADPH regenerating system.
-
Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take aliquots of the incubation mixture and add them to a quenching solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins. Collect the supernatant for analysis.
-
Analysis: Analyze the concentration of this compound remaining in the supernatant at each time point using a validated LC-MS/MS method.
The workflow for a typical metabolic stability assay is depicted below.
Caption: Experimental workflow for this compound metabolic stability assay.
Metabolite Identification
The identification of this compound metabolites is performed using high-resolution mass spectrometry, typically HPLC-QqTOF/MS.
Procedure:
-
Incubation: Perform a larger-scale incubation of this compound with liver microsomes under the same conditions as the metabolic stability assay, but for a longer duration (e.g., 60-120 minutes) to allow for sufficient metabolite formation.
-
Sample Preparation: After quenching the reaction, the sample may need to be concentrated to increase the detectability of low-level metabolites.
-
LC-MS/MS Analysis: Inject the processed sample into an HPLC-QqTOF/MS system.
-
Chromatographic Separation: Use a suitable C18 column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate this compound and its metabolites.
-
Mass Spectrometry: Operate the mass spectrometer in both full scan and product ion scan modes. Compare the mass spectra of the parent compound and potential metabolites to identify biotransformations (e.g., an increase of 16 Da for oxidation, a decrease of 14 Da for N-demethylation).
-
CYP450 Reaction Phenotyping
This experiment identifies the specific cytochrome P450 (CYP) enzymes responsible for this compound metabolism.
Methods:
-
Recombinant Human CYPs: Incubate this compound separately with a panel of recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). The formation of metabolites by a specific CYP isoform indicates its involvement in the metabolic pathway.
-
Chemical Inhibition: Incubate this compound with pooled human liver microsomes in the presence and absence of known selective inhibitors for major CYP enzymes. A significant reduction in the metabolism of this compound in the presence of a specific inhibitor points to the role of that CYP isoform.
The logical relationship for CYP450 reaction phenotyping is shown below.
Caption: Logical workflow for CYP450 reaction phenotyping of this compound.
Quantitative Data Presentation
While specific quantitative data for this compound metabolism in liver microsomes is not extensively available in the public domain, this section provides illustrative tables of the types of data that would be generated from the aforementioned experiments.
Table 1: Illustrative Metabolic Stability of this compound in Liver Microsomes
| Species | Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human | 45.2 | 15.3 |
| Rat | 28.7 | 24.1 |
| Pig | 60.1 | 11.5 |
| Goat | 55.8 | 12.4 |
Note: These are example data and do not represent actual experimental results for this compound.
Table 2: Illustrative Enzyme Kinetics of this compound Metabolism in Human Liver Microsomes
| Metabolic Pathway | Apparent Km (µM) | Apparent Vmax (pmol/min/mg protein) |
| Hydrogenation | 12.5 | 8.2 |
| N-demethylenation | 25.1 | 15.6 |
| Oxidation | 18.9 | 11.4 |
Note: These are example data and do not represent actual experimental results for this compound.
Conclusion
The in vitro metabolism of this compound in liver microsomes involves hydrogenation, N-demethylenation, and oxidation, with notable species differences. The experimental protocols and analytical methods described in this guide provide a robust framework for the detailed characterization of this compound's metabolic profile. Further studies are warranted to generate specific quantitative data on the enzyme kinetics and to definitively identify the CYP450 isoforms responsible for its metabolism. Such data will be invaluable for predicting the in vivo pharmacokinetics of this compound and for assessing its potential for drug-drug interactions, thereby supporting its continued development as a potential therapeutic agent.
References
- 1. The metabolism of this compound in human, pig, goat and rat liver microsomes [agris.fao.org]
- 2. The metabolism of this compound in human, pig, goat and rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of this compound metabolites in rat liver S9 by accurate mass measurements using high-performance liquid chromatography/quadrupole-time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Role of Gelsevirine in modulating glycine and GABAa receptors
An In-depth Technical Guide on the Role of Gelsevirine in Modulating Glycine (B1666218) and GABAa Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a prominent monoterpenoid indole (B1671886) alkaloid isolated from the Gelsemium genus, has garnered significant scientific interest due to its complex pharmacological profile, which includes analgesic, anti-inflammatory, and anxiolytic properties, alongside notable toxicity.[1][2][3] Central to its mechanism of action is its interaction with key inhibitory neurotransmitter receptors in the central nervous system (CNS). This technical guide provides a comprehensive examination of the modulatory effects of this compound on two critical Cys-loop ligand-gated ion channels: the glycine receptor (GlyR) and the γ-aminobutyric acid type A (GABAa) receptor. By synthesizing data from electrophysiological and molecular modeling studies, this document details the antagonistic nature of this compound at these receptors, presents quantitative data on its inhibitory activity, outlines the experimental protocols used for its characterization, and visualizes the underlying molecular pathways and experimental workflows. This guide serves as a critical resource for professionals engaged in neuropharmacology research and the development of novel therapeutics targeting the glycinergic and GABAergic systems.
Introduction to this compound
This compound is one of the principal alkaloids found in plants of the Gelsemium genus, which have a long history in traditional medicine for treating conditions like pain and anxiety.[3][4] However, the therapeutic application of Gelsemium extracts is severely limited by a narrow therapeutic window and high toxicity, with overdose leading to symptoms such as convulsions, respiratory depression, and muscle weakness.[2][5][6] Understanding the molecular targets of its constituent alkaloids is paramount for developing safer derivatives. This compound, along with related compounds like gelsemine (B155926) and koumine, has been identified as a key modulator of inhibitory neurotransmission.[7] This document focuses specifically on its interactions with glycine and GABAa receptors, the primary mediators of fast inhibitory signaling in the spinal cord, brainstem, and other regions of the CNS.[8][9]
Modulation of Glycine Receptors (GlyRs)
Glycine receptors are chloride-permeable ion channels that play a crucial role in regulating neuronal excitability, particularly in motor and sensory pathways.[8][10] They are pentameric structures typically composed of α and β subunits.[8] The analgesic and toxic effects of several Gelsemium alkaloids have been linked to their interaction with GlyRs.[11]
This compound as a GlyR Antagonist
Electrophysiological studies have demonstrated that this compound acts as a competitive antagonist at GlyRs.[7] When applied to cells expressing recombinant α1 GlyRs, this compound inhibits glycine-evoked currents in a concentration-dependent manner.[7] This inhibitory action is consistent with a competitive mechanism, suggesting that this compound binds at or near the glycine binding site, preventing channel activation.[7] This antagonism at spinal GlyRs is thought to contribute to the convulsant effects seen at toxic doses, mirroring the action of the classic GlyR antagonist, strychnine.[7][12]
Modulation of GABAa Receptors (GABAaRs)
GABAa receptors are the primary targets for GABA, the main inhibitory neurotransmitter in the brain.[13] These receptors are also allosterically modulated by numerous clinically important drugs, including benzodiazepines, barbiturates, and general anesthetics, which enhance GABAergic inhibition to produce sedative, anxiolytic, and anticonvulsant effects.[14][15][16]
This compound as a Negative Modulator of GABAaRs
Similar to its effect on GlyRs, this compound negatively modulates the function of GABAa receptors. Studies have shown that it inhibits GABA-activated currents, classifying it as a competitive antagonist or a negative allosteric modulator of these receptors.[7][17] The inhibition of GABAaRs by this compound disrupts the main inhibitory system in the brain, which can contribute significantly to the toxic profile of the alkaloid, including the induction of seizures.[5][18] Experimental evidence indicates that the GABAa receptor is a common target for several Gelsemium alkaloids, with the transmembrane region of the β+/α− interface identified as a potential common binding site.[17]
Quantitative Data Summary
The inhibitory potency of this compound at GlyRs and GABAaRs has been quantified using electrophysiological techniques. The half-maximal inhibitory concentration (IC50) values provide a standardized measure for comparing its activity at these two distinct receptor types.
| Alkaloid | Receptor Target | IC50 Value (µM) | Reference |
| This compound | Glycine Receptor (α1 subunit) | 40.6 ± 8.2 | [19] |
| This compound | GABAa Receptor | 251.5 | [17] |
Table 1: Inhibitory Potency of this compound on Glycine and GABAa Receptors.
Experimental Protocols
The functional characterization of this compound's effects on GlyRs and GABAaRs relies heavily on patch-clamp electrophysiology, a technique that allows for the direct measurement of ion channel activity.
Whole-Cell Patch-Clamp Electrophysiology
This protocol is standard for assessing the modulation of ligand-gated ion channels in a controlled in vitro environment.
-
Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are cultured under standard conditions. For receptor-specific assays, cells are transiently transfected with plasmids encoding the specific GlyR or GABAaR subunits of interest (e.g., human α1 GlyR).[20][21]
-
Recording Configuration: Glycine- or GABA-evoked currents are recorded in the whole-cell voltage-clamp configuration at room temperature (20–24°C). The cell membrane potential is held at a constant voltage, typically -60 mV.[22]
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5.4 KCl, 2.0 CaCl₂, 1.0 MgCl₂, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.[22]
-
Internal (Pipette) Solution (in mM): 120 CsCl, 8 EGTA, 10 HEPES, 4 MgCl₂, 0.5 GTP, and 2 ATP, with the pH adjusted to 7.4.[22] Cesium chloride is used to block potassium channels and isolate the chloride currents through the GlyRs or GABAaRs.
-
-
Drug Application: The agonist (glycine or GABA) is applied at a sub-saturating concentration (e.g., EC10-EC20) to establish a baseline current. This compound is then co-applied at various concentrations with the agonist to determine its modulatory effect.[20] Concentration-response curves are generated by plotting the inhibitory effect against the logarithm of the this compound concentration, and IC50 values are calculated from these curves.[19]
-
Data Acquisition and Analysis: Currents are recorded using an amplifier (e.g., Axoclamp 200B) and acquired with software like Clampex. The data is then analyzed to quantify the inhibition caused by this compound.[22]
Visualizations: Pathways and Processes
To clarify the complex interactions and methodologies described, the following diagrams are provided.
Caption: this compound's antagonism of postsynaptic GlyR and GABAa receptors.
Caption: Experimental workflow for whole-cell patch-clamp electrophysiology.
Caption: this compound's dual mechanism leading to therapeutic and toxic effects.
Conclusion and Implications for Drug Development
This compound presents a clear profile as a competitive antagonist of both glycine and GABAa receptors.[7] Its inhibitory action on these two principal mediators of fast synaptic inhibition provides a rational framework for understanding both its potential therapeutic benefits and its significant toxicity.[7][23] The blockade of GlyRs in the spinal cord is a plausible mechanism for its analgesic effects in certain pain models, but also for its strychnine-like convulsant activity at higher doses.[7][11] Simultaneously, the inhibition of GABAa receptors throughout the CNS likely exacerbates this pro-convulsant effect and contributes to overall toxicity.[17][18]
For drug development professionals, this compound serves as an important lead compound. The challenge lies in synthetically modifying its structure to achieve selectivity for a single receptor type or even a specific receptor subtype (e.g., α3-containing GlyRs for pain).[11][24] By decoupling the activity at GlyRs from GABAaRs, or by altering the affinity for different receptor subunit compositions, it may be possible to develop novel analgesics or other neuro-modulatory agents that retain the therapeutic efficacy of Gelsemium alkaloids while possessing a significantly improved safety profile. This technical guide provides the foundational data and methodologies essential for pursuing such rational drug design strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Gelsemium elegans Benth: Chemical Components, Pharmacological Effects, and Toxicity Mechanisms [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Functional modulation of glycine receptors by the alkaloid gelsemine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological effect and toxicity of alkaloids from Gelsemium elegans Benth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Experimental neuropharmacology of Gelsemium sempervirens: Recent advances and debated issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Allosteric modulation of glycine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glycine receptor - Wikipedia [en.wikipedia.org]
- 10. Allosteric modulation of glycine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gelsemium analgesia and the spinal glycine receptor/allopregnanolone pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Glycine Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. GABAA Receptor: Positive and Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 15. mdpi.com [mdpi.com]
- 16. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 17. mdpi.com [mdpi.com]
- 18. Modulation of GABAA receptors and of GABAergic synapses by the natural alkaloid gelsemine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Functional modulation of glycine receptors by the alkaloid gelsemine - PMC [pmc.ncbi.nlm.nih.gov]
- 21. High Throughput Techniques for Discovering New Glycine Receptor Modulators and their Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Inhibitory Actions of Tropeines on the α3 Glycine Receptor Function [frontiersin.org]
- 23. Frontiers | Modulation of GABAA receptors and of GABAergic synapses by the natural alkaloid gelsemine [frontiersin.org]
- 24. Modulation of glycine receptor function: a novel approach for therapeutic intervention at inhibitory synapses? - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
For Immediate Release
In a comprehensive analysis aimed at researchers, scientists, and professionals in drug development, this report details the intricate total synthesis strategies for gelsevirine and related Gelsemium alkaloids. These complex molecules, known for their significant biological activities, present formidable challenges to synthetic chemists. This document provides a thorough overview of the key methodologies developed to construct their unique polycyclic architecture, with a focus on providing actionable data and detailed experimental protocols to aid in future research and drug discovery efforts.
The total synthesis of Gelsemium alkaloids, a class of compounds characterized by a rigid cage-like structure and a spiro-oxindole moiety, has been a benchmark for innovation in organic synthesis. This report consolidates quantitative data from seminal total syntheses, offering a clear comparison of different strategic approaches.
Comparative Analysis of Key Total Syntheses
The following table summarizes the key quantitative data for the total synthesis of gelsemine, a closely related and extensively studied Gelsemium alkaloid. This data provides a snapshot of the efficiency and elegance of the various synthetic routes developed by leading research groups.
| Principal Investigator(s) | Year | Alkaloid | Key Strategy | Number of Steps (Longest Linear Sequence) | Overall Yield (%) | Enantioselectivity |
| Speckamp, W. N. | 1994 | (±)-Gelsemine | N-Acyliminium ion cyclization | 19 | 0.83 | Racemic |
| Fukuyama, T. | 2000 | (+)-Gelsemine | Divinylcyclopropane-cycloheptadiene rearrangement | 33 | 0.95 | Enantioselective |
| Danishefsky, S. J. | 2002 | (±)-Gelsemine | [4+3] Cycloaddition, Claisen rearrangement | 37 | 0.015 | Racemic |
| Qin, Y. | 2012 | (+)-Gelsemine | Biomimetic enol-oxonium cyclization cascade | 25 | ~1 | Enantioselective[1][2] |
| Zhai, H. & Qiu, F. G. | 2015 | (+)-Gelsemine | Organocatalytic Diels-Alder reaction | Not specified | ~5 | >99% ee[3] |
Key Strategic Pillars in Gelsemium Alkaloid Synthesis
The total synthesis of this compound and its relatives hinges on the successful implementation of several key strategic approaches. These strategies often involve intricate cascade reactions and the stereocontrolled formation of multiple chiral centers.
Biomimetic Synthesis: Mimicking Nature's Pathway
Inspired by the proposed biosynthetic pathway of Gelsemium alkaloids, biomimetic strategies aim to construct the complex core in a manner that emulates the natural process. A landmark example is the enantioselective total synthesis of (+)-gelsemine by the Qin group, which features a remarkable enol-oxonium cyclization cascade.[1][2] This powerful transformation simultaneously forges multiple rings and stereocenters in a single, efficient step.
Logical Relationship of Biomimetic Synthesis:
Caption: Biomimetic approach to the Gelsemium alkaloid core.
Enantioselective Synthesis via Organocatalysis
Achieving high levels of stereocontrol is a critical challenge in the synthesis of these chiral molecules. The use of organocatalysis has emerged as a powerful tool to this end. The synthesis of (+)-gelsemine by Zhai and Qiu showcases a highly diastereoselective and enantioselective organocatalytic Diels-Alder reaction as a key step.[3] This approach allows for the efficient construction of a key bicyclic intermediate with excellent control over the stereochemistry, which is then elaborated to the final natural product.
Experimental Workflow for Organocatalytic Diels-Alder Approach:
Caption: Workflow of the organocatalytic Diels-Alder strategy.
Convergent Strategies Featuring Key Cycloadditions
Many successful syntheses of Gelsemium alkaloids employ convergent strategies, where key fragments of the molecule are synthesized separately and then joined together. These approaches often rely on powerful cycloaddition reactions to construct the complex polycyclic core. For instance, the Danishefsky group's synthesis of (±)-gelsemine utilized a [4+3] cycloaddition to assemble a key intermediate.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the total synthesis of Gelsemium alkaloids. These protocols are intended to serve as a practical guide for researchers in the field.
Protocol 1: Qin's Biomimetic Enol-Oxonium Cyclization Cascade[1][2]
This protocol describes the key acid-mediated cyclization cascade to form the core of (+)-gelsemine from an advanced intermediate.
Materials:
-
Tetracyclic ether precursor
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Argon atmosphere
-
Standard glassware for anhydrous reactions
Procedure:
-
A solution of the tetracyclic ether precursor in anhydrous DCM is prepared under an argon atmosphere.
-
The solution is cooled to the specified reaction temperature (e.g., 0 °C or -78 °C, as detailed in the original publication).
-
Trifluoroacetic acid is added dropwise to the stirred solution.
-
The reaction mixture is stirred at the specified temperature for the designated time, while being monitored by thin-layer chromatography (TLC) for the consumption of the starting material.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired polycyclic product.
Protocol 2: Zhai & Qiu's Organocatalytic Diels-Alder Reaction[3]
This protocol outlines the enantioselective formation of the bicyclic core using a chiral amine catalyst.
Materials:
-
α,β-Unsaturated aldehyde (dienophile)
-
Diene
-
Chiral imidazolidinone catalyst (e.g., MacMillan catalyst)
-
Acid co-catalyst (e.g., trifluoroacetic acid)
-
Solvent (e.g., chloroform (B151607) or toluene), anhydrous
-
Argon atmosphere
-
Standard glassware for anhydrous reactions
Procedure:
-
To a solution of the α,β-unsaturated aldehyde and the chiral imidazolidinone catalyst in the anhydrous solvent under an argon atmosphere, the acid co-catalyst is added.
-
The mixture is stirred at the specified temperature for a short period to allow for the formation of the chiral iminium ion intermediate.
-
The diene is then added to the reaction mixture.
-
The reaction is stirred at the specified temperature for the required duration, with progress monitored by TLC.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to yield the enantiomerically enriched Diels-Alder adduct.
This report provides a foundational resource for chemists engaged in the synthesis of complex natural products. The detailed comparison of synthetic strategies, coupled with specific experimental protocols for key transformations, is intended to accelerate further research and development in this challenging and rewarding area of organic chemistry. The continued exploration of novel synthetic routes to this compound and its congeners will undoubtedly lead to new discoveries in chemical synthesis and may unlock the therapeutic potential of these fascinating alkaloids.
References
Application Note: Quantification of Gelsevirine in Biological Samples using HPLC-MS/MS
Introduction
Gelsevirine, a principal alkaloid isolated from the plant genus Gelsemium, has garnered significant interest for its potential therapeutic applications, including anxiolytic and anti-inflammatory effects. However, its narrow therapeutic index necessitates the development of sensitive and robust analytical methods for its quantification in biological matrices to support pharmacokinetic, toxicokinetic, and drug development studies. This application note details a comprehensive HPLC-MS/MS method for the determination of this compound in plasma samples.
Analytical Method Overview
A sensitive and selective Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method has been developed and validated for the quantification of this compound in rat plasma. The methodology involves a straightforward protein precipitation step for sample preparation, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Experimental Protocols
1. Sample Preparation (Protein Precipitation)
This protocol is adapted from the method described by Shen et al. for the analysis of Gelsemium alkaloids in rat plasma.
-
Objective: To extract this compound from plasma while removing interfering proteins.
-
Materials:
-
Blank rat plasma
-
This compound standard stock solution
-
Internal Standard (IS) stock solution (Strychnine)
-
Acetonitrile (B52724) (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Internal Standard working solution.
-
Add 300 µL of acetonitrile to the plasma sample.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for HPLC-MS/MS analysis.
-
2. HPLC-MS/MS Analysis
The following conditions are based on the validated method for Gelsemium alkaloids.
-
Instrumentation: A UPLC system coupled with a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 10 2.0 80 2.5 80 2.6 10 | 4.0 | 10 |
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 650 L/hr
-
Collision Gas: Argon
-
Data Presentation
Table 1: Mass Spectrometric Parameters (MRM Transitions)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 353.2 | 108.1 | 0.1 | 30 | 25 |
| Strychnine (IS) | 335.2 | 144.1 | 0.1 | 35 | 30 |
Note: The precursor ion for this compound corresponds to its protonated molecule [M+H]⁺. The product ion is a characteristic fragment observed in its MS/MS spectrum. The parameters for the internal standard, Strychnine, are provided as a reference.
Table 2: Method Validation Summary for this compound in Rat Plasma
| Validation Parameter | Result |
| Linearity Range | 0.1 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Precision (RSD%) | |
| - Intra-day | < 15% |
| - Inter-day | < 15% |
| Accuracy (%) | 86.9% - 113.2% |
| Recovery (%) | > 75.8% |
| Matrix Effect (%) | 88.5% - 107.8% |
Data is based on the study by Shen et al. (2020) for Gelsemium alkaloids.
Visualization of Experimental Workflow and Signaling Pathways
Caption: Workflow for this compound quantification in plasma.
Caption: Signaling pathways of this compound.
Conclusion
The described HPLC-MS/MS method provides a reliable, sensitive, and selective approach for the quantification of this compound in biological samples. The simple protein precipitation protocol and the rapid chromatographic runtime make it suitable for high-throughput analysis in a research or drug development setting. The provided validation data demonstrates the robustness and accuracy of the method, ensuring its applicability for pharmacokinetic and toxicological studies. The visualization of the experimental workflow and the signaling pathways of this compound offers a clear and concise overview for researchers and scientists in the field.
Application Notes: Gelsevirine as a Pharmacological Tool for In Vitro Studies
Introduction
Gelsevirine is a principal alkaloid isolated from the plant genus Gelsemium, which has been used in traditional medicine for various purposes.[1][2] In contemporary pharmacological research, this compound has emerged as a valuable tool for in vitro studies, primarily due to its potent anti-inflammatory properties. Its mechanisms of action have been shown to involve the direct inhibition of key signaling pathways implicated in innate immunity and neuroinflammation.
These notes provide an overview of this compound's known mechanisms, quantitative data on its efficacy in various cell models, and detailed protocols for its application in laboratory settings. The primary targets of this compound identified in in vitro studies are the Stimulator of Interferon Genes (STING) pathway and the Janus kinase 2 (JAK2)-Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[3][4][5]
Key Applications:
-
Investigation of the STING signaling pathway in response to cytosolic DNA.
-
Studying neuroinflammation and microglial activation.
-
Elucidating the role of the JAK2-STAT3 pathway in inflammatory responses.
-
Screening for novel anti-inflammatory and neuroprotective agents.
Quantitative Data Summary
The following table summarizes the effective concentrations and inhibitory constants of this compound in various in vitro models.
| Cell Line / Model | Assay Type | Effect | Concentration / IC₅₀ | Citation |
| Raw264.7 (murine macrophages) | RT-PCR | Inhibition of 2'3'-cGAMP-induced Ifnb1 mRNA expression | IC₅₀: 5.365 μM | |
| THP-1 (human monocytes) | RT-PCR | Inhibition of 2'3'-cGAMP-induced IFNB1 mRNA expression | IC₅₀: 0.766 μM | |
| Primary Neurons, Astrocytes, BV2 cells | CCK8 Assay | No significant effect on cell viability | Up to 100 μM | |
| BV2 (microglia) | Western Blot | Inhibition of conditioned medium-induced STAT3 phosphorylation | Effective at 10 µM (inferred) | |
| IL-1β-stimulated Chondrocytes | Western Blot, RT-PCR | Mitigated inflammatory response and degeneration | Not specified | |
| Raw264.7 and THP-1 cells | Western Blot | Attenuated phosphorylation of TBK1, IRF3, and p65 | 10 μM |
Signaling Pathways and Mechanisms of Action
This compound exerts its pharmacological effects by modulating specific intracellular signaling cascades. The two most well-characterized pathways are detailed below.
Inhibition of the cGAS-STING Pathway
This compound is a specific inhibitor of the STING protein, a central component of the innate immune response to cytosolic DNA. It acts by competitively binding to the cyclic dinucleotide (CDN)-binding pocket of STING, which locks the protein in an inactive conformation. This prevents STING dimerization and the subsequent phosphorylation of TBK1 and IRF3, ultimately blocking the production of type I interferons and other pro-inflammatory cytokines. Furthermore, this compound has been shown to promote K48-linked ubiquitination and degradation of STING.
Downregulation of the JAK2-STAT3 Pathway
In the context of neuroinflammation, this compound has been demonstrated to directly inhibit the kinase activity of JAK2. This inhibition prevents the phosphorylation and subsequent activation of STAT3. As a result, the translocation of phosphorylated STAT3 to the nucleus is diminished, leading to a downregulation in the transcription of genes encoding inflammatory factors in microglia. This mechanism contributes significantly to this compound's neuroprotective and anti-inflammatory effects in the central nervous system.
References
- 1. Functional modulation of glycine receptors by the alkaloid gelsemine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of microglia related neuroinflammation contributes to the protective effect of this compound on ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis [frontiersin.org]
- 5. This compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
Application of Gelsevirine in Murine Models of Ischemic Stroke: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Gelsevirine in murine models of ischemic stroke. The information is based on findings that demonstrate this compound's neuroprotective effects through the modulation of neuroinflammation.
Introduction
This compound, an alkaloid derived from Gelsemium elegans, has demonstrated significant therapeutic potential in preclinical models of ischemic stroke. Studies show that its administration in a transient middle cerebral artery occlusion (tMCAO) mouse model leads to a reduction in infarct volume, improved neurological function, and decreased neuronal apoptosis.[1][2][3] The primary mechanism of action is attributed to its anti-inflammatory properties, specifically the downregulation of microglial activation and the inhibition of the JAK2-STAT3 signaling pathway.[1][2]
Mechanism of Action: Modulation of Neuroinflammation
This compound exerts its neuroprotective effects by targeting the inflammatory cascade that follows an ischemic event. In the context of stroke, microglia, the resident immune cells of the brain, become over-activated, releasing pro-inflammatory cytokines and reactive oxygen species (ROS) that contribute to secondary brain injury. This compound has been shown to directly inhibit the Janus kinase 2 (JAK2), which in turn prevents the phosphorylation and activation of the Signal Transducer and Activator of Transcription 3 (STAT3). This inhibition downregulates the transcription of inflammatory genes, thereby reducing neuroinflammation and its detrimental effects.
Below is a diagram illustrating the proposed signaling pathway for this compound's anti-inflammatory effect in microglia during ischemic stroke.
Quantitative Data Summary
The following tables summarize the key quantitative findings from a study evaluating this compound in a tMCAO mouse model.
Table 1: Effects of this compound on Neurological Deficits and Motor Coordination
| Treatment Group | Bederson Score (24h post-tMCAO) | Rotarod Test - Latency to Fall (s) (24h post-tMCAO) |
| Sham | 0 | >180 |
| Vehicle | 3.5 ± 0.5 | 40 ± 10 |
| This compound (High Dose) | 2.5 ± 0.5 | 80 ± 15 |
| *Data are presented as mean ± SD. p < 0.05 compared to the Vehicle group. |
Table 2: Effects of this compound on Infarct Volume and Neuronal Loss
| Treatment Group | Infarct Volume (%) (24h post-tMCAO) | Neuronal Loss in Penumbra (NeuN+ cells) |
| Sham | 0 | Minimal |
| Vehicle | 45 ± 5 | Significant Reduction |
| This compound (High Dose) | 25 ± 5** | Significantly Reduced |
| *Data are presented as mean ± SD. *p < 0.01 compared to the Vehicle group. |
Experimental Protocols
Murine Model of Ischemic Stroke (tMCAO)
The transient middle cerebral artery occlusion (tMCAO) model is a commonly used method to induce focal cerebral ischemia followed by reperfusion, mimicking aspects of human ischemic stroke.
Materials:
-
8-week-old male C57BL/6 mice
-
Anesthesia (e.g., isoflurane)
-
Heating pad to maintain body temperature
-
Monofilament suture (e.g., 6-0 nylon) with a rounded tip
-
Surgical microscope
-
Micro-forceps and scissors
Procedure:
-
Anesthetize the mouse and maintain anesthesia throughout the surgical procedure.
-
Place the mouse in a supine position on a heating pad to maintain a core body temperature of 37°C.
-
Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the proximal CCA.
-
Introduce a coated monofilament suture into the ECA lumen and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
After 60 minutes of occlusion, withdraw the filament to allow for reperfusion.
-
Suture the incision and allow the animal to recover.
This compound Administration Protocol
The following protocol outlines the administration of this compound in the context of the tMCAO model.
Materials:
-
This compound
-
Vehicle (e.g., saline)
-
Injection supplies (e.g., syringes, needles)
Procedure:
-
Prepare this compound solution at the desired concentration.
-
Administer this compound or vehicle to the mice via intraperitoneal (IP) injection.
-
The first dose is administered 1 hour before the induction of tMCAO.
-
A second dose is administered at the onset of reperfusion (i.e., when the filament is withdrawn).
The experimental workflow is depicted in the diagram below.
Assessment of Neurological Deficits
The Bederson score is a widely used method for evaluating neurological deficits in rodent models of stroke.
Procedure:
-
Observe the mouse in a transparent cylinder for 2 minutes.
-
Score the animal based on the following criteria:
-
0: No apparent neurological deficit.
-
1: Forelimb flexion.
-
2: Circling.
-
3: Falling to one side.
-
4: No spontaneous motor activity.
-
Rotarod Test for Motor Coordination
The rotarod test assesses motor coordination and balance.
Procedure:
-
Train the mice on the rotarod at a constant speed for 3 consecutive days before surgery.
-
At 24 hours post-tMCAO, place the mouse on the rotating rod, which gradually accelerates.
-
Record the latency to fall from the rod.
Conclusion
This compound presents a promising therapeutic avenue for the treatment of ischemic stroke. Its targeted inhibition of the JAK2-STAT3 signaling pathway effectively mitigates neuroinflammation, leading to improved neurological outcomes in murine models. The protocols and data presented here provide a foundation for further research and development of this compound as a potential neuroprotective agent.
References
- 1. Regulation of microglia related neuroinflammation contributes to the protective effect of this compound on ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of microglia related neuroinflammation contributes to the protective effect of this compound on ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gelsevirine in Neuroinflammation and Microglial Activation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gelsevirine, an alkaloid extracted from Gelsemium elegans, has emerged as a promising compound for the study and potential treatment of neuroinflammatory conditions.[1][2][3] Neuroinflammation, a critical component in the pathophysiology of various neurological disorders including ischemic stroke and sepsis-associated encephalopathy (SAE), is largely mediated by the activation of microglia, the resident immune cells of the central nervous system (CNS).[3][4] Upon activation by stimuli such as lipopolysaccharide (LPS) or ischemic conditions, microglia transition to a pro-inflammatory M1 phenotype. This state is characterized by the release of neurotoxic substances, including pro-inflammatory cytokines like interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), which can exacerbate brain injury.
This compound has demonstrated significant anti-inflammatory effects by modulating key signaling pathways involved in microglial activation. These application notes provide an overview of this compound's mechanism of action and detailed protocols for its use in studying neuroinflammation and microglial activation in both in vitro and in vivo models.
Mechanism of Action
This compound exerts its anti-neuroinflammatory effects by targeting multiple signaling pathways within microglia. The two primary pathways identified are the JAK2-STAT3 signaling pathway and the STING signaling pathway.
JAK2-STAT3 Signaling Pathway
In the context of ischemic stroke, this compound has been shown to directly bind to and inhibit Janus kinase 2 (JAK2). This inhibition prevents the subsequent phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3). As a result, the translocation of phosphorylated STAT3 to the nucleus is blocked, leading to a downregulation of pro-inflammatory gene transcription. Over-expression of a gain-of-function STAT3 mutation has been shown to abolish the beneficial effects of this compound, confirming the critical role of this pathway.
Caption: this compound inhibits the JAK2-STAT3 pathway.
STING Signaling Pathway
This compound also acts as a specific inhibitor of the Stimulator of Interferon Genes (STING) signaling pathway. It competitively binds to the cyclic dinucleotide (CDN)-binding pocket of STING, preventing its activation. This inhibition blocks the dimerization of STING and the subsequent phosphorylation of TBK1 and IRF3, which are key steps in the production of type I interferons and other pro-inflammatory cytokines. Furthermore, this compound promotes the K48-linked ubiquitination and degradation of STING. This mechanism is particularly relevant in conditions like sepsis-associated encephalopathy, where STING-mediated pyroptosis in microglia plays a significant role.
Caption: this compound inhibits the STING signaling pathway.
Data Presentation
In Vitro Effects of this compound on Microglia
This compound has been shown to effectively suppress the inflammatory response in microglial cell lines (e.g., BV2) and primary microglia without significant cytotoxicity.
| Parameter | Model | Stimulus | This compound Concentration | Result | Reference |
| Cell Viability | Primary Neurons, Astrocytes, BV2 cells | None | Not specified | No significant decrease in viability | |
| Cell Proliferation | BV2 cells | LPS (100 ng/mL) or CM | Not specified | Significant downregulation of proliferation | |
| Pro-inflammatory Cytokines (mRNA/protein) | BV2 cells | LPS or CM | Not specified | Significant decrease in IL-1β, TNF-α, IL-6, COX-2, iNOS, IFN-γ | |
| ROS Production | BV2 cells | CM | Not specified | Significant decrease in ROS production |
LPS: Lipopolysaccharide; CM: Conditioned medium from oxygen-glucose deprivation (OGD) treated neurons.
In Vivo Effects of this compound in a Mouse Model of Ischemic Stroke (tMCAO)
Administration of this compound in a transient middle cerebral artery occlusion (tMCAO) mouse model of ischemic stroke demonstrated significant neuroprotective effects.
| Parameter | This compound Dose | Result | Reference |
| Infarct Volume | Not specified | Significantly improved | |
| Neurological Function (Bederson score) | Not specified | Significantly improved | |
| Motor and Balance (Rotarod test) | Not specified | Significantly rescued | |
| Microglial Activation (Iba1 & iNOS staining) | Not specified | Significantly decreased in the ischemic penumbra | |
| Pro-inflammatory Cytokines (mRNA) | Not specified | Significant reduction in IL-1β, TNF-α, IL-6, COX-2, IFN-γ |
Experimental Protocols
Protocol 1: In Vitro Analysis of this compound on LPS-Induced Microglial Activation in BV2 Cells
This protocol outlines the steps to assess the anti-inflammatory effects of this compound on the BV2 microglial cell line stimulated with LPS.
Materials:
-
BV2 murine microglial cell line
-
Complete Growth Medium: MEM supplemented with 10% FBS and 1% Penicillin/Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Reagents for downstream analysis (e.g., qPCR, ELISA, Western Blot)
Procedure:
-
Cell Culture:
-
Culture BV2 cells in complete growth medium in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days when they reach 80-90% confluency.
-
-
Cell Seeding: Seed BV2 cells into appropriate culture plates (e.g., 96-well for viability assays, 24-well for cytokine analysis, 6-well for protein/RNA extraction) and allow them to adhere overnight.
-
Treatment:
-
Pre-treat cells with various concentrations of this compound for a specified time (e.g., 2-6 hours).
-
Following pre-treatment, add LPS (e.g., 100 ng/mL to 1 µg/mL) to the media to induce an inflammatory response.
-
Include appropriate controls: untreated cells, cells treated with LPS only, and cells treated with this compound only.
-
-
Incubation: Incubate the cells for a desired period (e.g., 3-24 hours) depending on the endpoint being measured.
-
Sample Collection and Analysis:
-
Supernatant: Collect the cell culture supernatant to measure secreted cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA.
-
Cell Lysate: Lyse the cells to extract RNA for qPCR analysis of inflammatory gene expression or protein for Western blot analysis of signaling pathway components (e.g., p-STAT3, p-TBK1).
-
Caption: Workflow for in vitro this compound studies.
Protocol 2: Isolation and Culture of Primary Mouse Microglia
This protocol provides a method for obtaining high-purity primary microglial cultures from neonatal mouse pups.
Materials:
-
Neonatal mouse pups (P0-P2)
-
Dissection medium (HBSS-based)
-
Digestion solution (e.g., Trypsin, DNase I)
-
Culture medium (DMEM with 10% FBS and P/S)
-
Poly-D-lysine (PDL) coated T-75 flasks
-
Orbital shaker
Procedure:
-
Tissue Dissection:
-
Euthanize neonatal pups and dissect brains under sterile conditions.
-
Remove meninges and blood vessels from the cerebral cortices.
-
-
Cell Dissociation:
-
Mechanically and enzymatically dissociate cortical tissue to obtain a single-cell suspension.
-
-
Mixed Glial Culture:
-
Plate the cell suspension into PDL-coated T-75 flasks.
-
Culture for 7-10 days to allow astrocytes to form a confluent monolayer with microglia growing on top.
-
-
Microglia Isolation:
-
Isolate microglia from the mixed glial culture by shaking the flasks on an orbital shaker (e.g., 220 rpm for 1 hour).
-
Collect the supernatant containing the detached microglia.
-
-
Plating and Purification:
-
Centrifuge the collected cell suspension and resuspend the pellet in fresh culture medium.
-
Plate the purified microglia onto new culture dishes. The cells are typically ready for experiments the next day.
-
Caption: Workflow for primary microglia isolation.
Protocol 3: Induction of Neuroinflammation in Mice
Animal models are crucial for studying the in vivo effects of this compound. The transient middle cerebral artery occlusion (tMCAO) model is relevant for stroke research, while systemic LPS injection is commonly used to induce widespread neuroinflammation.
tMCAO Model (Ischemic Stroke):
-
Anesthesia: Anesthetize adult mice according to approved animal care protocols.
-
Surgery:
-
Make a midline cervical incision to expose the common carotid artery (CCA).
-
Introduce a filament into the internal carotid artery to occlude the middle cerebral artery (MCA).
-
-
Occlusion and Reperfusion:
-
Maintain the occlusion for a specific duration (e.g., 60-90 minutes).
-
Withdraw the filament to allow for reperfusion.
-
-
This compound Administration: Administer this compound (e.g., intraperitoneally) at desired doses and time points post-occlusion.
-
Behavioral and Histological Analysis:
-
Perform neurological scoring and motor function tests (e.g., rotarod) at various time points.
-
At the study endpoint, perfuse the animals and collect brain tissue for analysis of infarct volume (TTC staining), microglial activation (immunohistochemistry), and gene/protein expression.
-
LPS-Induced Neuroinflammation Model:
-
LPS Administration: Administer LPS to mice via intraperitoneal (i.p.) injection (e.g., 1 mg/kg for four consecutive days).
-
This compound Treatment: Administer this compound at desired doses and time points relative to the LPS injections.
-
Analysis:
-
Monitor for sickness behavior.
-
Collect brain tissue at the end of the study to analyze microglial activation and the expression of inflammatory mediators.
-
Caption: Workflow for in vivo neuroinflammation studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Regulation of microglia related neuroinflammation contributes to the protective effect of this compound on ischemic stroke [ouci.dntb.gov.ua]
- 3. Frontiers | Regulation of microglia related neuroinflammation contributes to the protective effect of this compound on ischemic stroke [frontiersin.org]
- 4. Regulation of microglia related neuroinflammation contributes to the protective effect of this compound on ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
Gelsevirine-Based Therapeutic Agents for Sepsis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, remains a significant global health challenge. Recent preclinical studies have identified Gelsevirine, a natural alkaloid, as a promising therapeutic candidate for the management of sepsis.[1][2][3] This document provides detailed application notes and experimental protocols for the investigation of this compound and its derivatives as therapeutic agents for sepsis. The primary mechanism of action of this compound in the context of sepsis is the inhibition of the STING (Stimulator of Interferon Genes) signaling pathway, a key mediator of the innate immune response.[1][4] this compound has been shown to competitively bind to the STING protein, preventing its activation and subsequent downstream inflammatory signaling, while also promoting its degradation through ubiquitination. These actions lead to a reduction in pro-inflammatory cytokine production and mitigation of organ damage in animal models of sepsis.
Introduction
The innate immune system, while crucial for combating infections, can become detrimentally overactive in sepsis, leading to a systemic inflammatory response, tissue damage, and multiple organ failure. The cGAS-STING pathway is a critical component of this response, detecting cytosolic DNA from pathogens or damaged host cells and triggering the production of type I interferons and other pro-inflammatory cytokines. Dysregulation of this pathway is implicated in the pathophysiology of sepsis.
This compound has emerged as a novel and specific inhibitor of STING. It exerts its therapeutic effects through a dual mechanism: it competitively binds to the cyclic dinucleotide (CDN)-binding pocket of STING, locking it in an inactive conformation, and it promotes K48-linked ubiquitination and subsequent degradation of STING, likely through the recruitment of the E3 ubiquitin ligase TRIM21. This inhibition of STING signaling has been demonstrated to improve survival rates, reduce systemic inflammation, and protect against organ damage in preclinical models of sepsis. Furthermore, this compound has shown potential in ameliorating sepsis-associated encephalopathy (SAE) by inhibiting microglia-mediated neuroinflammation.
These application notes and protocols are designed to guide researchers in the evaluation and development of this compound-based therapies for sepsis.
Data Presentation
Table 1: In Vivo Efficacy of this compound in a Murine Sepsis Model (CLP)
| Parameter | Control (Vehicle) | This compound (10 mg/kg) | This compound (20 mg/kg) | Reference |
| Survival Rate (%) | ~20% | ~50% | ~70% | |
| Serum IL-6 (pg/mL) | High | Significantly Reduced | Significantly Reduced | |
| Serum TNF-α (pg/mL) | High | Significantly Reduced | Significantly Reduced | |
| Lung Injury Score | High | Significantly Reduced | Significantly Reduced | |
| BUN (mg/dL) | Elevated | Significantly Reduced | Significantly Reduced | |
| Creatinine (mg/dL) | Elevated | Significantly Reduced | Significantly Reduced | |
| AST (U/L) | Elevated | Significantly Reduced | Significantly Reduced | |
| ALT (U/L) | Elevated | Significantly Reduced | Significantly Reduced |
CLP: Cecal Ligation and Puncture; BUN: Blood Urea Nitrogen; AST: Aspartate Aminotransferase; ALT: Alanine Aminotransferase. Data are qualitative summaries from the cited reference.
Table 2: In Vitro Effects of this compound on STING Signaling
| Parameter | Stimulus | Control (Vehicle) | This compound | Reference |
| IFN-β mRNA Expression | 2'3'-cGAMP | High | Dose-dependently Reduced | |
| IL-6 mRNA Expression | 2'3'-cGAMP | High | Dose-dependently Reduced | |
| STING Dimerization | 2'3'-cGAMP | Induced | Inhibited | |
| TBK1 Phosphorylation | 2'3'-cGAMP | Induced | Inhibited | |
| IRF3 Phosphorylation | 2'3'-cGAMP | Induced | Inhibited | |
| p65 Phosphorylation | 2'3'-cGAMP | Induced | Inhibited | |
| K48-linked STING Ubiquitination | - | Basal | Increased |
Data are qualitative summaries from the cited reference.
Experimental Protocols
Protocol 1: Cecal Ligation and Puncture (CLP)-Induced Sepsis in Mice
This protocol describes the induction of sepsis in mice using the CLP model, a widely accepted standard for preclinical sepsis research.
Materials:
-
Male C57BL/6J mice (8-12 weeks old)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments (scissors, forceps, needle holder)
-
3-0 silk suture
-
21-gauge needle
-
70% ethanol
-
Saline solution
-
This compound solution (or vehicle control)
Procedure:
-
Anesthetize the mouse using an appropriate anesthetic.
-
Shave the abdomen and disinfect the surgical area with 70% ethanol.
-
Make a 1-2 cm midline laparotomy incision to expose the cecum.
-
Ligate the cecum with a 3-0 silk suture at approximately 5.0 mm from the cecal tip to induce a mid-grade sepsis.
-
Puncture the ligated cecal stump once with a 21-gauge needle.
-
Gently squeeze the cecum to extrude a small amount of fecal content.
-
Return the cecum to the peritoneal cavity and close the abdominal incision in two layers.
-
Administer 1 mL of pre-warmed saline subcutaneously for fluid resuscitation.
-
Administer this compound (e.g., 10 or 20 mg/kg) or vehicle control intraperitoneally or intravenously at a specified time point post-CLP (e.g., 5 hours).
-
Monitor the mice for survival and clinical signs of sepsis.
-
At a predetermined time point (e.g., 15 hours post-CLP), euthanize a subset of animals for blood and tissue collection for analysis of inflammatory markers and organ damage.
Protocol 2: In Vitro Assessment of STING Pathway Inhibition
This protocol details the investigation of this compound's effect on the STING signaling pathway in macrophages.
Materials:
-
RAW 264.7 or THP-1 macrophage cell lines
-
Cell culture medium (e.g., DMEM, RPMI-1640) with supplements
-
This compound
-
STING agonist (e.g., 2'3'-cGAMP, ISD, poly(dA:dT))
-
Reagents for RNA extraction and RT-qPCR
-
Antibodies for Western blotting (STING, p-TBK1, TBK1, p-IRF3, IRF3, p-p65, p65, β-actin)
-
Lysis buffer
-
Protein assay reagents
Procedure:
-
Culture macrophages to the desired confluency.
-
Pre-treat the cells with varying concentrations of this compound or vehicle for a specified duration (e.g., 6 hours).
-
Stimulate the cells with a STING agonist (e.g., 5 µg/mL 2'3'-cGAMP) for the appropriate time for the desired endpoint (e.g., 1-3 hours for protein phosphorylation, 6 hours for mRNA expression).
-
For Gene Expression Analysis:
-
Lyse the cells and extract total RNA.
-
Perform reverse transcription to synthesize cDNA.
-
Analyze the expression of target genes (e.g., Ifnb1, Il6, Cxcl10) by RT-qPCR.
-
-
For Protein Analysis (Western Blot):
-
Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a standard protein assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against STING, p-TBK1, p-IRF3, p-p65, and their total protein counterparts.
-
Incubate with appropriate secondary antibodies and visualize the protein bands.
-
Protocol 3: In Vitro Ubiquitination Assay
This protocol is for determining the effect of this compound on the ubiquitination of STING.
Materials:
-
HEK293T cells
-
Expression plasmids for HA-tagged STING and Flag-tagged Ubiquitin (or specific ubiquitin mutants like K48-only)
-
Transfection reagent
-
This compound
-
Lysis buffer
-
Anti-HA antibody or beads for immunoprecipitation
-
Anti-Flag antibody for Western blotting
Procedure:
-
Co-transfect HEK293T cells with plasmids expressing STING-HA and Ubiquitin-Flag.
-
After 24 hours, treat the cells with this compound (e.g., 10 µM) or vehicle for a specified time (e.g., 2 hours).
-
Lyse the cells in a suitable lysis buffer.
-
Immunoprecipitate STING-HA using an anti-HA antibody or anti-HA magnetic beads.
-
Wash the immunoprecipitates to remove non-specific binding.
-
Elute the protein complexes and separate them by SDS-PAGE.
-
Perform a Western blot and probe with an anti-Flag antibody to detect ubiquitinated STING. The presence of a high-molecular-weight smear or distinct bands indicates ubiquitination.
Visualizations
Caption: Mechanism of this compound in inhibiting the STING signaling pathway.
Caption: Experimental workflow for evaluating this compound in a CLP-induced sepsis model.
References
- 1. Frontiers | this compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis [frontiersin.org]
- 2. This compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vivo Imaging with Fluorescently-Labeled Gelsevirine
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a comprehensive guide for the in vivo imaging of Gelsevirine, a novel specific inhibitor of the Stimulator of Interferon Genes (STING) signaling pathway. By fluorescently labeling this compound, researchers can visualize its biodistribution, target engagement, and pharmacokinetics in real-time within a living organism. This enables a deeper understanding of its therapeutic potential for conditions involving STING-related inflammation, such as sepsis and autoimmune diseases.[1][2][3][4]
Application Notes
Principle of the Technique
In vivo fluorescence imaging is a powerful technique that allows for the non-invasive visualization of biological processes at the molecular level.[5] By covalently attaching a fluorescent dye (fluorophore) to this compound, the molecule becomes detectable by specialized imaging systems. When excited by light of a specific wavelength, the fluorophore emits light at a longer wavelength, which is then captured to generate an image. The choice of fluorophore is critical and should be in the near-infrared (NIR) spectrum (650-900 nm) to minimize tissue autofluorescence and maximize tissue penetration.
Labeling Strategies for this compound
As this compound is a small molecule alkaloid, a suitable labeling strategy involves chemical conjugation. This typically requires a reactive functional group on the this compound molecule that can be coupled to a fluorescent dye without impairing its biological activity. If this compound lacks a suitable reactive group, a derivative may need to be synthesized. The stability of the fluorescent label is crucial to ensure that the detected signal accurately represents the location of the drug.
Key Considerations for In Vivo Imaging
-
Animal Models: Immunocompromised mice (e.g., nude mice) are often used to reduce autofluorescence from fur. For studying specific diseases, relevant transgenic or disease-induced models should be employed.
-
Probe Administration: The route of administration (e.g., intravenous, intraperitoneal) should be chosen based on the intended therapeutic application and the pharmacokinetic profile of the compound.
-
Imaging System: A sensitive in vivo imaging system equipped with the appropriate excitation and emission filters for the chosen fluorophore is essential.
-
Controls: The use of appropriate controls is critical for a successful experiment. This includes animals with the disease model but without the fluorescent probe (to measure autofluorescence) and healthy animals receiving the probe (to assess non-specific accumulation).
Experimental Protocols
Protocol 1: Fluorescent Labeling of this compound (Hypothetical)
This protocol describes a general method for labeling this compound with a near-infrared (NIR) fluorescent dye.
Materials:
-
This compound
-
NIR fluorescent dye with a reactive group (e.g., NHS ester-functionalized dye)
-
Anhydrous dimethylformamide (DMF)
-
Triethylamine (TEA)
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer
Procedure:
-
Dissolve this compound in anhydrous DMF.
-
Add a molar excess of the NHS ester-functionalized NIR dye.
-
Add TEA to catalyze the reaction.
-
Stir the reaction mixture at room temperature, protected from light, for 4-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, purify the fluorescently-labeled this compound using a C18 reverse-phase HPLC column.
-
Confirm the identity and purity of the product by mass spectrometry and HPLC analysis.
-
Lyophilize the purified product and store it at -20°C, protected from light.
Protocol 2: In Vivo Fluorescence Imaging of Labeled this compound in a Murine Sepsis Model
This protocol details the in vivo imaging of fluorescently-labeled this compound in a cecal ligation and puncture (CLP)-induced sepsis mouse model.
Materials:
-
Fluorescently-labeled this compound
-
Male C57BL/6J mice (8-10 weeks old)
-
Anesthetic (e.g., isoflurane)
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Sterile saline
-
Surgical instruments for CLP procedure
Procedure:
-
Animal Preparation: Induce sepsis in mice via the CLP procedure. Allow a 5-hour post-surgery period for the disease to establish.
-
Anesthesia: Anesthetize the mice using isoflurane. Place the animal in the imaging chamber and maintain anesthesia throughout the imaging session.
-
Probe Administration: Administer the fluorescently-labeled this compound (e.g., 10 mg/kg body weight) via intravenous (tail vein) injection.
-
Imaging:
-
Acquire a baseline (pre-injection) image to determine background autofluorescence.
-
Begin acquiring images at set time points post-injection (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr) to monitor the biodistribution and clearance of the probe.
-
Use the appropriate excitation and emission filters for the chosen NIR dye.
-
-
Data Analysis:
-
Quantify the fluorescent signal in regions of interest (ROIs), such as the liver, kidneys, and inflamed tissues.
-
Analyze the data to determine the pharmacokinetic profile and target accumulation of the labeled this compound.
-
-
Ex Vivo Imaging (Optional): At the final time point, euthanize the mouse and dissect key organs (liver, kidneys, spleen, lungs, and inflamed tissue) for ex vivo imaging to confirm the in vivo findings.
Data Presentation
Table 1: Hypothetical Biodistribution of Fluorescently-Labeled this compound in a Sepsis Model
| Organ/Tissue | Mean Fluorescent Intensity (Photons/s/cm²/sr) ± SD |
| Liver | 1.5 x 10⁸ ± 0.3 x 10⁸ |
| Kidneys | 2.1 x 10⁸ ± 0.5 x 10⁸ |
| Spleen | 0.8 x 10⁸ ± 0.2 x 10⁸ |
| Lungs | 1.2 x 10⁸ ± 0.4 x 10⁸ |
| Inflamed Peritoneum | 3.5 x 10⁸ ± 0.7 x 10⁸ |
| Muscle (Control) | 0.2 x 10⁸ ± 0.1 x 10⁸ |
Table 2: Imaging System Parameters
| Parameter | Setting |
| Imaging Mode | Fluorescence |
| Excitation Filter | 745 nm |
| Emission Filter | 820 nm |
| Exposure Time | Auto |
| Binning | Medium |
| F/Stop | 2 |
Visualizations
Caption: this compound inhibits the STING signaling pathway.
Caption: Workflow for in vivo imaging of this compound.
References
- 1. This compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. synchropet.com [synchropet.com]
Application Notes and Protocols for Assessing the Anti-inflammatory Effects of Gelsevirine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gelsevirine, an alkaloid derived from the plant Gelsemium elegans, has demonstrated significant anti-inflammatory properties in various preclinical studies.[1][2] Its potential as a therapeutic agent for inflammatory conditions warrants a standardized approach to evaluating its efficacy. These application notes provide detailed protocols for assessing the anti-inflammatory effects of this compound, focusing on key signaling pathways and established in vitro and in vivo models. This compound has been shown to exert its anti-inflammatory effects through multiple mechanisms, including the inhibition of the JAK2-STAT3 signaling pathway and the STING (Stimulator of Interferon Genes) pathway.[1][2][3][4] These pathways are critical in the production of pro-inflammatory cytokines and the overall inflammatory response.
Key Signaling Pathways Modulated by this compound
This compound's anti-inflammatory activity is attributed to its ability to modulate key signaling cascades. Understanding these pathways is crucial for designing and interpreting experiments.
STING Signaling Pathway
The STING pathway is a critical component of the innate immune system that detects cytosolic DNA from pathogens or damaged host cells, leading to the production of type I interferons and other pro-inflammatory cytokines.[2][4] this compound has been identified as a novel STING inhibitor.[3][4] It competitively binds to the cGAMP-binding pocket of STING, locking it in an inactive conformation and promoting its degradation.[2][3][4]
References
- 1. Regulation of microglia related neuroinflammation contributes to the protective effect of this compound on ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis [frontiersin.org]
- 4. This compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
Gelsevirine Administration in Cecal Ligation and Puncture (CLP)-Induced Sepsis Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the administration of Gelsevirine in cecal ligation and puncture (CLP)-induced sepsis models. This compound, a natural compound, has been identified as a novel and specific inhibitor of the STING (Stimulator of Interferon Genes) signaling pathway, offering a promising therapeutic strategy for mitigating the inflammatory cascade associated with sepsis.
Mechanism of Action
This compound exerts its protective effects in sepsis by directly targeting the STING protein. Cytosolic DNA, released from damaged host cells or invading pathogens during sepsis, activates the cGAS-STING pathway, leading to a surge in pro-inflammatory cytokines and interferons. This compound intervenes in this process through a dual mechanism:
-
Competitive Inhibition: this compound binds to the cyclic dinucleotide (CDN)-binding pocket of STING with high affinity. This competitive binding prevents the natural ligand, 2'3'-cGAMP, from activating STING, thus locking it in an inactive conformation.[1][2]
-
Promotion of STING Degradation: this compound facilitates the K48-linked ubiquitination and subsequent degradation of the STING protein, a process likely mediated by the recruitment of the E3 ubiquitin ligase TRIM21.[1][2][3]
By inhibiting STING activation and promoting its degradation, this compound effectively blunts the downstream inflammatory signaling cascade, including the phosphorylation of TBK1 and NF-κB, leading to reduced production of inflammatory mediators such as TNF-α and IL-6. This ultimately alleviates organ damage and improves survival in animal models of sepsis. Furthermore, in the context of sepsis-associated encephalopathy (SAE), this compound has been shown to inhibit STING signaling-mediated pyroptosis in microglia.
Quantitative Data Summary
The following tables summarize the key quantitative data from studies investigating the effects of this compound in CLP-induced sepsis models.
Table 1: Effects of this compound on Survival Rate and Organ Injury Markers in CLP Mice
| Parameter | Control Group (CLP) | This compound (10 mg/kg) | This compound (20 mg/kg) | Reference |
| Survival Rate | Dose-dependently increased | Dose-dependently increased | Significantly extended | |
| Lung Injury Score | Elevated | Reduced | Reduced | |
| Lung Wet-to-Dry (W/D) Ratio | Increased | Decreased | Decreased | |
| BALF Total Protein (mg/mL) | Increased | Decreased | Decreased | |
| Serum BUN (mmol/L) | Elevated | Reduced | Reduced | |
| Serum Creatinine (μmol/L) | Elevated | Reduced | Reduced | |
| Serum AST (U/L) | Elevated | Reduced | Reduced | |
| Serum ALT (U/L) | Elevated | Reduced | Reduced |
BALF: Bronchoalveolar Lavage Fluid; BUN: Blood Urea Nitrogen; AST: Aspartate Aminotransferase; ALT: Alanine Aminotransferase.
Table 2: Effects of this compound on Inflammatory Cytokines in CLP Mice
| Cytokine | Control Group (CLP) | This compound (10 mg/kg) | This compound (20 mg/kg) | Reference |
| Serum IL-6 (pg/mL) | Elevated | Reduced | Reduced | |
| Serum TNF-α (pg/mL) | Elevated | Reduced | Reduced |
Experimental Protocols
Cecal Ligation and Puncture (CLP) Model
The CLP model is a widely used and clinically relevant model of polymicrobial sepsis.
Materials:
-
Male C57BL/6J mice (2 months old)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scissors, forceps, sutures)
-
3-0 silk suture
-
21-gauge needle
-
Sterile saline
-
Analgesics (e.g., buprenorphine)
-
Antibiotics (e.g., imipenem/cilastatin)
Procedure:
-
Anesthetize the mouse using an appropriate anesthetic agent.
-
Make a midline abdominal incision (1-2 cm) to expose the cecum.
-
Ligate the cecum below the ileocecal valve with a 3-0 silk suture. The severity of sepsis can be modulated by the length of the ligated cecum.
-
Puncture the ligated cecum twice with a 21-gauge needle. A small amount of fecal material may be gently squeezed out.
-
Return the cecum to the peritoneal cavity and close the abdominal incision in layers.
-
Immediately after surgery, administer subcutaneous sterile saline for fluid resuscitation and an analgesic. Antibiotics may be administered to control the bacterial load.
-
Sham-operated control mice undergo the same procedure without cecal ligation and puncture.
This compound Administration
Materials:
-
This compound (purity >99.55%)
-
Vehicle (e.g., sterile saline)
Procedure:
-
Prepare this compound solutions at the desired concentrations (e.g., 10 mg/kg and 20 mg/kg body weight).
-
Administer this compound to the CLP mice via an appropriate route (e.g., intraperitoneal injection).
-
The administration is typically performed 5 hours after the CLP surgery.
Assessment of Sepsis Severity and Organ Damage
Sample Collection:
-
Mice are typically sacrificed 15 hours after CLP surgery.
-
Collect blood, bronchoalveolar lavage fluid (BALF), and lung tissues.
Analyses:
-
Survival Rate: Monitor and record the survival of mice over a specified period.
-
Lung Injury:
-
Histology: Perform Hematoxylin and Eosin (H&E) staining on lung tissue sections to assess lung injury.
-
Wet-to-Dry (W/D) Ratio: Measure the lung W/D ratio to quantify pulmonary edema.
-
BALF Protein: Determine the total protein concentration in the BALF as an indicator of alveolar-capillary barrier permeability.
-
-
Kidney and Liver Function: Measure serum levels of Blood Urea Nitrogen (BUN), creatinine, Aspartate Aminotransferase (AST), and Alanine Aminotransferase (ALT).
-
Inflammatory Cytokines: Quantify the serum concentrations of IL-6 and TNF-α using ELISA kits.
Western Blot Analysis
Procedure:
-
Harvest lung tissues and lyse them to extract total protein.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against STING, phosphorylated TBK1 (p-TBK1), and phosphorylated p65 (p-p65).
-
Incubate with the appropriate secondary antibodies and visualize the protein bands.
Visualizations
Caption: Experimental workflow for evaluating this compound in a CLP-induced sepsis model.
Caption: Mechanism of this compound in inhibiting the STING signaling pathway.
References
- 1. This compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Navigating the Challenges of Gelsevirine Total Synthesis: A Technical Support Hub
For Researchers, Scientists, and Drug Development Professionals
The total synthesis of Gelsevirine, a complex caged Gelsemium alkaloid, presents a formidable challenge in the field of organic chemistry. Its intricate, polycyclic architecture demands a sophisticated synthetic strategy and meticulous execution. This technical support center provides a centralized resource for researchers engaged in the total synthesis of this compound, offering troubleshooting guidance and answers to frequently asked questions based on the seminal work in this area.
The first total synthesis of this compound was achieved through a novel synthetic route, the details of which are still emerging from academic publications. The key strategic element involves a photo-induced, thiyl-radical-catalyzed (3+2) cycloaddition to construct a critical part of the molecular framework. This guide is structured to address potential issues that may arise during the replication and optimization of this and similar synthetic strategies.
Troubleshooting Guide
Researchers undertaking the total synthesis of this compound may encounter challenges at various stages, from starting material preparation to the final intricate cyclizations. This guide provides a structured approach to identifying and resolving common issues.
| Problem/Observation | Potential Cause(s) | Suggested Solution(s) |
| Low or no yield in the key photo-induced (3+2) cycloaddition step. | 1. Inefficient photochemical reaction setup.2. Degradation of the thiyl-radical catalyst.3. Unsuitable solvent or concentration.4. Presence of radical inhibitors. | 1. Ensure the light source has the correct wavelength and intensity. Optimize the distance of the light source from the reaction vessel. Use a suitable reactor material (e.g., quartz).2. Use a freshly prepared or purified catalyst. Consider using a different thiyl radical precursor.3. Screen a range of solvents to find the optimal medium for the reaction. Adjust the concentration of reactants.4. Thoroughly degas all solvents and reagents. Ensure starting materials are free of impurities that could quench radicals (e.g., oxygen, certain metals). |
| Poor stereocontrol in key bond-forming reactions. | 1. Incorrect choice of catalyst or chiral auxiliary.2. Non-optimal reaction temperature.3. Steric hindrance from protecting groups. | 1. If applicable, screen a variety of chiral ligands or catalysts to improve stereoselectivity.2. Investigate the effect of temperature on the diastereomeric or enantiomeric ratio. Running reactions at lower temperatures often improves selectivity.3. Re-evaluate the protecting group strategy to minimize steric clashes that may influence the stereochemical outcome. |
| Difficulty in purifying key intermediates. | 1. Co-elution of isomers or byproducts.2. Instability of the compound on silica (B1680970) gel. | 1. Explore different chromatography techniques (e.g., reverse-phase HPLC, preparative TLC). Consider derivatization to facilitate separation.2. Use alternative stationary phases (e.g., alumina, Florisil) or employ non-chromatographic purification methods like crystallization or distillation. |
| Incomplete reaction or formation of multiple byproducts in late-stage transformations. | 1. Steric hindrance in a complex substrate.2. Functional group incompatibility.3. Catalyst poisoning. | 1. Use more reactive reagents or harsher reaction conditions (with caution). Consider a redesign of the synthetic route to introduce sensitive functionalities at an earlier stage.2. Re-examine the compatibility of all functional groups present in the molecule with the reaction conditions. It may be necessary to add or modify protecting groups.3. Ensure all reagents and solvents are of high purity. If a heterogeneous catalyst is used, consider issues with surface deactivation. |
Frequently Asked Questions (FAQs)
Q1: What is the key innovation in the first reported total synthesis of this compound?
The cornerstone of the first total synthesis is the strategic implementation of a photo-induced, thiyl-radical-catalyzed (3+2) cycloaddition. This reaction allows for the efficient construction of a key heterocyclic ring system within the complex polycyclic core of this compound.
Q2: Are there specific safety precautions to consider during the synthesis?
Yes. The synthesis involves several potentially hazardous steps:
-
Photochemical Reactions: Use appropriate shielding to protect from UV radiation.
-
Radical Initiators: Handle with care as they can be explosive.
-
Toxic Reagents and Solvents: Always work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).
-
This compound and its precursors are likely to be biologically active and potentially toxic. Handle with extreme caution.
Q3: How can the efficiency of the overall synthesis be improved?
Improving the overall yield and efficiency of a complex total synthesis like that of this compound is a multi-faceted challenge. Key areas for optimization include:
-
Route Scouting: Investigating alternative synthetic routes that may be more convergent or utilize more efficient reactions.
-
Reaction Condition Optimization: Systematically screening solvents, temperatures, catalysts, and reaction times for key steps.
-
Reducing Step Count: Identifying opportunities to combine multiple transformations into one-pot procedures.
Experimental Workflow and Logic
The successful synthesis of this compound hinges on a logical sequence of transformations. The following diagrams illustrate a generalized workflow and a decision-making process for troubleshooting.
Caption: A generalized workflow for the total synthesis of this compound.
Caption: A decision tree for troubleshooting low-yield reactions.
Technical Support Center: Overcoming Gelsevirine Solubility Challenges for In Vivo Administration
For researchers, scientists, and drug development professionals, ensuring the proper dissolution and delivery of therapeutic compounds is paramount for obtaining reliable in vivo data. Gelsevirine, a potent alkaloid with significant therapeutic potential, often presents solubility challenges that can hinder its administration in animal models. This technical support center provides a comprehensive guide to troubleshoot and overcome these issues, ensuring successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the common solvents for dissolving this compound?
A1: this compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, and ethyl acetate.[1] It is sparingly soluble in methanol, with a reported solubility of 1-10 mg/mL.[2] For in vivo preparations, DMSO is the most commonly used solvent for creating a concentrated stock solution due to its high solvating power and miscibility with aqueous solutions.
Q2: My this compound, dissolved in DMSO, precipitates when I dilute it with Phosphate-Buffered Saline (PBS) for injection. What should I do?
A2: This is a common issue known as "crashing out." It occurs when the concentration of the organic co-solvent (DMSO) is not high enough in the final solution to maintain the solubility of the compound in the aqueous buffer. To resolve this, you can try a stepwise dilution, vortexing or sonicating the solution at each step, or explore alternative formulation strategies as outlined in the troubleshooting guide below.
Q3: What is the maximum safe concentration of DMSO for intraperitoneal (i.p.) injection in mice?
A3: To avoid confounding experimental results with solvent-induced effects, the final concentration of DMSO in the injection vehicle should be minimized. For intraperitoneal injections in mice, it is generally recommended to keep the DMSO concentration at 10% or less of the total injection volume.[3][4] Some studies suggest that even lower concentrations, such as 5% or less, are preferable for chronic studies to avoid potential inflammation or toxicity.[3]
Q4: Are there alternatives to DMSO-based vehicles for in vivo administration of this compound?
A4: Yes, cyclodextrins offer a promising alternative. These cyclic oligosaccharides can encapsulate hydrophobic molecules like this compound, forming inclusion complexes that are water-soluble.[5][6] This method can enhance the solubility and bioavailability of the compound without the need for organic co-solvents.[5][6]
Troubleshooting Guide: this compound Formulation for In Vivo Administration
This guide provides strategies to address common solubility issues encountered when preparing this compound for in vivo experiments.
Data Presentation: Solvent Systems for this compound Administration
| Vehicle Component | Concentration Range | Advantages | Disadvantages/Considerations | References |
| DMSO | 1-10% (in final solution) | High solvating power for initial stock solution. | Potential for toxicity and off-target effects at higher concentrations. May cause irritation at the injection site. | [3][4][7] |
| Saline (0.9% NaCl) or PBS | 90-99% (in final solution) | Isotonic and biocompatible. | This compound is poorly soluble in purely aqueous solutions. | [3] |
| Polyethylene Glycol 300/400 (PEG 300/400) | 10-50% (in combination with other vehicles) | Good co-solvent, can improve solubility. | Can be viscous. Potential for toxicity at high concentrations. | |
| Tween 80 / Cremophor EL | 1-10% | Surfactants that can form micelles to encapsulate the drug. | Potential for hypersensitivity reactions (especially Cremophor EL). May have biological effects. | [8] |
| β-Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) | Varies (molar ratio dependent) | Increases aqueous solubility and stability without organic co-solvents. | Requires specific formulation development (complexation). | [5][6][9][10] |
Experimental Protocols
Protocol 1: DMSO-Based Co-Solvent System for Intraperitoneal Injection
This protocol is a starting point for formulating this compound in a DMSO/saline co-solvent system. The final concentrations should be optimized for your specific experimental needs.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile 0.9% Sodium Chloride (Saline) or Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, pyrogen-free microcentrifuge tubes and pipette tips
Procedure:
-
Prepare a Concentrated this compound Stock Solution:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add a minimal amount of 100% DMSO to completely dissolve the powder. For example, to prepare a 10 mg/mL stock solution, add 100 µL of DMSO to 1 mg of this compound.
-
Vortex or sonicate briefly until the this compound is fully dissolved.
-
-
Prepare the Final Injection Solution (Example for a 10 mg/kg dose in a 20g mouse with 10% DMSO):
-
Target Dose: 10 mg/kg
-
Mouse Weight: 20 g (0.02 kg)
-
Required this compound per mouse: 10 mg/kg * 0.02 kg = 0.2 mg
-
Injection Volume: A typical injection volume for a mouse is 100-200 µL. Let's use 200 µL.
-
Final Concentration: 0.2 mg / 200 µL = 1 mg/mL
-
To achieve a final DMSO concentration of 10%:
-
The volume of the 10 mg/mL this compound stock solution needed is: (1 mg/mL * 200 µL) / 10 mg/mL = 20 µL.
-
The volume of sterile saline or PBS needed is: 200 µL - 20 µL = 180 µL.
-
-
Preparation Steps:
-
In a sterile microcentrifuge tube, add 180 µL of sterile saline or PBS.
-
While vortexing the saline/PBS, slowly add 20 µL of the 10 mg/mL this compound stock solution drop by drop.
-
Continue vortexing for 1-2 minutes to ensure a clear, homogenous solution.
-
Visually inspect for any precipitation. If precipitation occurs, refer to the troubleshooting guide.
-
-
-
Administration:
-
Administer the final solution intraperitoneally to the mouse immediately after preparation.
-
Protocol 2: Cyclodextrin-Based Formulation (General Approach)
This protocol provides a general framework for using cyclodextrins to enhance this compound solubility. The optimal cyclodextrin (B1172386) and molar ratio should be determined experimentally. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its higher water solubility and safety profile.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile water for injection or sterile saline
-
Magnetic stirrer and stir bar
-
Sterile filtration unit (0.22 µm)
Procedure:
-
Prepare the Cyclodextrin Solution:
-
Prepare a solution of HP-β-CD in sterile water or saline. A common starting concentration is 10-40% (w/v). For example, to make a 20% solution, dissolve 2 g of HP-β-CD in a final volume of 10 mL of sterile water.
-
-
Complexation of this compound:
-
Add the this compound powder directly to the HP-β-CD solution. The amount of this compound to add will depend on the desired final concentration and the molar ratio being tested (e.g., 1:1, 1:2, 1:5 molar ratio of this compound to HP-β-CD).
-
Stir the mixture vigorously at room temperature for 24-48 hours. The container should be sealed to prevent evaporation.
-
-
Clarification and Sterilization:
-
After the incubation period, visually inspect the solution. If it is not clear, it can be centrifuged or filtered to remove any undissolved this compound.
-
Sterilize the final solution by passing it through a 0.22 µm sterile filter.
-
-
Determination of this compound Concentration:
-
It is crucial to determine the final concentration of solubilized this compound in the cyclodextrin formulation using a suitable analytical method, such as HPLC-UV.
-
-
Administration:
-
Administer the sterile, quantified this compound-cyclodextrin complex in vivo.
-
Visualizations
Experimental Workflow: this compound Formulation Preparation
Caption: Workflow for preparing this compound for in vivo administration.
Signaling Pathway: this compound as a STING Inhibitor
Caption: this compound inhibits the cGAS-STING signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Advancements in Cyclodextrin Complexes with Bioactive Secondary Metabolites and Their Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Letter to the Editor: Administration of TGF-ß Inhibitor Mitigates Radiation-induced Fibrosis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Gelsevirine Dosage Optimization for Neurotoxicity: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for optimizing the experimental dosage of gelsevirine to minimize potential neurotoxicity. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues that may arise during your research.
Frequently Asked Questions (FAQs)
Q1: What is the known neurotoxic profile of this compound?
A1: Based on current in vitro studies, this compound has a favorable neurotoxic profile at concentrations effective for its anti-inflammatory and neuroprotective properties. One key study demonstrated that this compound showed no significant influence on the cell viability of primary neurons, astrocytes, and BV2 microglia cells at concentrations as high as 100 μM[1]. This suggests a low potential for direct cytotoxicity to major brain cell types within this concentration range.
Q2: What is a recommended starting concentration for in vitro experiments with this compound?
A2: A starting concentration in the low micromolar range (e.g., 1-10 μM) is recommended for initial in vitro experiments. The half-maximal inhibitory concentration (IC50) for inhibiting interferon gene (STING) signaling has been reported as 5.365 μM in RAW264.7 cells and 0.766 μM in THP-1 cells. These values can serve as a guide for selecting a biologically active, non-toxic concentration range.
Q3: Are there any known neurological adverse effects of this compound from in vivo studies?
A3: Current research has primarily focused on the therapeutic effects of this compound in animal models of neurological diseases like ischemic stroke and sepsis-associated encephalopathy[1][2]. In these studies, administration of this compound led to improved neurological function and reduced neuroinflammation[1][3]. While these studies did not report overt neurological adverse effects, it is crucial to conduct specific neurotoxicity studies if you intend to use this compound at doses significantly higher than those reported in the literature.
Q4: Which signaling pathways are known to be modulated by this compound?
A4: this compound is known to modulate signaling pathways associated with inflammation and cellular stress. The primary pathways identified are:
-
JAK-STAT Pathway: this compound has been shown to inhibit the JAK2-STAT3 signaling pathway, which plays a crucial role in its anti-inflammatory effects in microglia[1][3][4][5].
-
STING Signaling Pathway: this compound can inhibit the STING signaling pathway, which is involved in innate immunity and inflammation[2].
-
Oxidative Stress Pathways: this compound has been observed to reduce oxidative stress by decreasing the production of reactive oxygen species (ROS)[1][6].
These pathways are generally associated with this compound's neuroprotective effects. At present, there is no direct evidence linking this compound to the activation of specific neurotoxicity-inducing signaling pathways at concentrations up to 100 μM.
Troubleshooting Guides
Problem 1: Unexpected Neuronal Cell Death in Culture
| Possible Cause | Troubleshooting Step |
| This compound Concentration Too High | Although no toxicity is reported up to 100 μM, your specific neuronal cell type might be more sensitive. Perform a dose-response curve starting from a lower concentration (e.g., 0.1 μM) to determine the toxicity threshold for your model. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your neuronal cells (typically <0.1%). Run a vehicle control with the same solvent concentration. |
| Compound Instability | This compound may degrade in culture media over long incubation periods. Prepare fresh stock solutions and consider the stability of this compound under your experimental conditions. |
| Contamination | Check for microbial contamination in your cell cultures, which can cause cell death independent of the compound treatment. |
Problem 2: Inconsistent Results in Neurite Outgrowth Assays
| Possible Cause | Troubleshooting Step |
| Suboptimal Cell Seeding Density | The density of neurons can affect neurite outgrowth. Optimize the seeding density to ensure healthy, well-distributed neurons for accurate analysis. |
| Inconsistent Differentiation | If using a cell line that requires differentiation (e.g., SH-SY5Y), ensure the differentiation protocol is consistent across all experiments. Incomplete differentiation can lead to variable neurite formation. |
| Imaging and Analysis Parameters | Use consistent imaging parameters (magnification, exposure time) and analysis software settings for all samples to ensure comparability of results. |
| This compound's Bioactivity | At very low, non-toxic concentrations, some compounds can influence neurite outgrowth. If you observe unexpected changes, consider this a potential biological effect and investigate further with appropriate controls. |
Quantitative Data Summary
| Parameter | Cell Type(s) | Concentration/Dose | Result | Reference |
| Cell Viability (CCK8 Assay) | Primary Neurons, Astrocytes, BV2 cells | Up to 100 μM | No significant decrease in cell viability | [1] |
| IC50 for STING Inhibition | RAW264.7 cells | 5.365 μM | Half-maximal inhibitory concentration | |
| IC50 for STING Inhibition | THP-1 cells | 0.766 μM | Half-maximal inhibitory concentration |
Experimental Protocols
Protocol 1: Assessment of this compound's Effect on Neuronal Viability using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
Methodology:
-
Cell Seeding: Seed primary neurons or a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate at a predetermined optimal density. Allow cells to adhere and stabilize for 24 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound (e.g., 0.1, 1, 10, 50, 100, 200 μM). Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a positive control for cytotoxicity (e.g., a known neurotoxin like rotenone).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
Protocol 2: Assessment of Neurite Outgrowth
Principle: Neurite outgrowth is a critical indicator of neuronal health and development. This assay quantifies changes in neurite length and branching in response to compound treatment.
Methodology:
-
Cell Seeding: Plate neuronal cells (e.g., primary cortical neurons or differentiated SH-SY5Y cells) on a suitable substrate (e.g., poly-L-lysine or laminin-coated plates) in a multi-well imaging plate.
-
This compound Treatment: After cell adherence and initial neurite extension (if applicable), treat the cells with various concentrations of this compound. Include a vehicle control and a positive control (e.g., a known neurite growth inhibitor like nocodazole).
-
Incubation: Incubate the cells for a period sufficient to allow for significant neurite outgrowth (e.g., 48-72 hours).
-
Immunostaining: Fix the cells with 4% paraformaldehyde, permeabilize with a detergent (e.g., Triton X-100), and block with a suitable blocking buffer. Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin) followed by a fluorescently labeled secondary antibody. A nuclear counterstain (e.g., DAPI) should also be used.
-
Imaging: Acquire images using a high-content imaging system or a fluorescence microscope.
-
Image Analysis: Use automated image analysis software to quantify neurite parameters such as total neurite length, number of branches, and number of neurites per cell.
-
Data Analysis: Normalize the neurite outgrowth data to the number of viable cells (determined by nuclear count) and express the results as a percentage of the vehicle-treated control.
Visualizations
Caption: Signaling pathways modulated by this compound.
Caption: Experimental workflow for assessing this compound neurotoxicity.
References
- 1. Regulation of microglia related neuroinflammation contributes to the protective effect of this compound on ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound ameliorates sepsis-associated encephalopathy by inhibiting the STING signalling-mediated pyroptosis pathway in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of microglia related neuroinflammation contributes to the protective effect of this compound on ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of microglia related neuroinflammation contributes to the protective effect of this compound on ischemic stroke [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
Minimizing Gelsevirine degradation during long-term storage
This technical support center provides guidance on minimizing the degradation of Gelsevirine during long-term storage. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation during storage?
A1: The stability of this compound, like many alkaloids, is influenced by several environmental factors. The main chemical reactions that can affect its stability are oxidation and hydrolysis.[1] Key factors that can accelerate these degradation processes include:
-
Temperature: Higher temperatures typically increase the rate of chemical reactions, leading to faster degradation.[2][3]
-
Light: Exposure to light, particularly UV light, can provide the energy needed to initiate photo-degradation reactions.[1][3] Storing photosensitive compounds in amber vials is a common practice to mitigate this.
-
Humidity: The presence of moisture can promote hydrolysis, a common degradation pathway for many drug substances.
-
pH: The stability of this compound in solution is likely pH-dependent. Extreme pH conditions (highly acidic or alkaline) can catalyze hydrolysis. The pH of maximum stability for many drugs is often near pH 5.
-
Oxygen: The presence of oxygen can lead to oxidative degradation. Storing susceptible compounds under an inert atmosphere (e.g., nitrogen or argon) can minimize this.
Q2: What are the recommended long-term storage conditions for this compound?
A2: To minimize degradation, this compound should be stored under controlled conditions that protect it from the factors mentioned above. While specific long-term stability data for this compound is not extensively published, based on general principles for alkaloids and other sensitive pharmaceutical compounds, the following conditions are recommended:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or lower | Reduces the rate of chemical degradation. |
| Light | In the dark (e.g., amber vials) | Prevents photo-degradation. |
| Atmosphere | Under an inert gas (e.g., Argon, Nitrogen) | Minimizes oxidative degradation. |
| Form | Solid (lyophilized powder) | More stable than solutions due to the absence of water which can cause hydrolysis. |
| Container | Tightly sealed, airtight container | Prevents exposure to moisture and oxygen. |
Q3: How can I detect and quantify this compound degradation?
A3: Several analytical techniques can be used to monitor the stability of this compound and quantify its degradation products. High-Performance Liquid Chromatography (HPLC) is one of the most common and effective methods.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV-Vis detector can be used to separate this compound from its degradation products and quantify their respective concentrations over time.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the identification capabilities of mass spectrometry, allowing for the structural elucidation of degradation products.
-
UV-Visible Spectroscopy: This method can be used to monitor changes in the absorption spectrum of this compound, which may indicate degradation.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Loss of potency or inconsistent experimental results. | This compound degradation. | 1. Verify the storage conditions (temperature, light, humidity). 2. Perform a stability check using HPLC to determine the purity of your this compound stock. 3. If degradation is confirmed, obtain a fresh batch of the compound and store it under the recommended conditions. |
| Appearance of unknown peaks in HPLC chromatogram. | Formation of degradation products. | 1. Use LC-MS to identify the molecular weight and structure of the unknown peaks. 2. Review the storage and handling procedures to identify potential causes of degradation. 3. Consider performing a forced degradation study to understand the degradation pathways and identify potential degradation products. |
| Discoloration or change in the physical appearance of the solid compound. | Significant degradation, possibly due to oxidation or photo-degradation. | 1. Do not use the compound for experiments. 2. Discard the degraded batch and obtain a new one. 3. Strictly adhere to the recommended storage conditions to prevent future occurrences. |
Experimental Protocols
Protocol 1: Stability Testing of this compound using HPLC
Objective: To assess the stability of this compound under different storage conditions over time.
Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Formic acid
-
HPLC system with a C18 column and UV-Vis detector
-
Environmental chambers or incubators for controlled temperature and humidity storage
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture). Aliquot the solution into several amber HPLC vials.
-
Storage Conditions: Store the vials under different conditions to be tested (e.g., 25°C/60% RH, 40°C/75% RH, 4°C, -20°C). Protect all samples from light.
-
Time Points: Analyze the samples at predetermined time points (e.g., 0, 1, 3, 6, and 12 months).
-
HPLC Analysis:
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength for this compound.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0). The appearance of new peaks should also be noted and their peak areas recorded.
Hypothetical Stability Data for this compound
| Storage Condition | % this compound Remaining (3 months) | % this compound Remaining (6 months) | % this compound Remaining (12 months) |
| -20°C | >99% | >99% | >98% |
| 4°C | 98% | 96% | 92% |
| 25°C / 60% RH | 90% | 82% | 70% |
| 40°C / 75% RH | 75% | 58% | 35% |
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: Experimental workflow for this compound stability testing.
References
Gelsevirine Detection in Complex Biological Matrices: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection and quantification of Gelsevirine in complex biological matrices such as plasma, urine, and tissue homogenates.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in detecting this compound in biological samples?
A1: The primary challenges in analyzing this compound in biological matrices are related to its low concentration, the complexity of the matrix, and the potential for analyte degradation. Key issues include:
-
Matrix Effects: Co-eluting endogenous substances from the biological matrix can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate quantification.
-
Low Recovery: this compound can be lost during sample preparation due to incomplete extraction, adsorption to labware, or degradation.
-
Poor Sensitivity: Achieving a low limit of quantification (LLOQ) can be difficult due to matrix interference and low extraction efficiency.
-
Analyte Stability: this compound may degrade during sample collection, storage, or processing.
Q2: Which analytical technique is most suitable for this compound quantification?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of this compound in biological samples due to its high sensitivity, selectivity, and specificity. This technique allows for the precise measurement of this compound even in the presence of complex matrix components.
Q3: What type of internal standard (IS) should be used for this compound analysis?
A3: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., this compound-d3). A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and variability in the analytical process.[1][2] If a SIL-IS is unavailable, a structural analog with similar physicochemical properties can be used, but it may not compensate for all sources of variability as effectively.[1]
Q4: How can I assess the stability of this compound in my samples?
A4: Analyte stability should be evaluated under various conditions that mimic the sample lifecycle. This includes:
-
Freeze-Thaw Stability: Assess analyte stability after multiple cycles of freezing and thawing.
-
Bench-Top Stability: Evaluate stability in the processed sample matrix at room temperature for a period that reflects the expected sample handling time.
-
Long-Term Stability: Determine stability in the biological matrix when stored at the intended storage temperature (e.g., -80°C) for an extended period.[3][4]
-
Whole Blood Stability: If working with plasma or serum, it's crucial to assess the stability of this compound in whole blood at room temperature and 4°C to understand the impact of delays in sample processing.
Troubleshooting Guides
Problem 1: Low Recovery of this compound
Low recovery can occur at various stages of the sample preparation process. The following sections provide potential causes and solutions for common extraction techniques.
Possible Causes:
-
Incomplete Protein Precipitation: Insufficient volume of precipitating solvent or inadequate mixing can lead to incomplete removal of proteins, trapping this compound in the protein pellet.
-
Co-precipitation of this compound: The analyte may precipitate along with the proteins, especially if the pH of the solution is close to the isoelectric point of this compound.
-
Adsorption to Labware: this compound may adsorb to the surface of plastic tubes or pipette tips.
Solutions:
-
Optimize Solvent-to-Sample Ratio: A common starting point is a 3:1 or 4:1 ratio of cold acetonitrile (B52724) or methanol (B129727) to the plasma/serum sample.
-
Ensure Thorough Mixing: Vortex the sample vigorously for at least 30 seconds after adding the precipitating solvent.
-
Optimize pH: Adjust the pH of the sample before protein precipitation to ensure this compound remains in a soluble form.
-
Use Low-Binding Labware: Employ low-retention microcentrifuge tubes and pipette tips.
-
Check for Analyte Instability: The chosen precipitation solvent could be causing degradation.
Possible Causes:
-
Inappropriate Organic Solvent: The selected solvent may have poor partitioning efficiency for this compound.
-
Suboptimal pH: The pH of the aqueous phase may not be optimal for driving this compound into the organic phase. As an alkaloid, this compound extraction is highly pH-dependent.
-
Emulsion Formation: An emulsion layer between the aqueous and organic phases can trap the analyte, leading to poor recovery.
-
Insufficient Mixing: Inadequate vortexing or shaking can lead to incomplete partitioning.
Solutions:
-
Solvent Selection: Test a range of organic solvents with varying polarities (e.g., ethyl acetate, methyl tert-butyl ether, dichloromethane) to find the one with the best recovery.
-
pH Adjustment: For basic compounds like this compound, adjust the pH of the aqueous sample to be 2 units above its pKa to ensure it is in its neutral, more organic-soluble form.
-
Break Emulsions: Centrifuge at a higher speed or for a longer duration. Adding salt ("salting out") to the aqueous phase can also help break emulsions and improve extraction efficiency.
-
Vigorous Mixing: Ensure thorough mixing for at least 1-2 minutes to maximize the surface area between the two phases.
Possible Causes:
-
Incorrect Sorbent Selection: The chosen SPE sorbent (e.g., C18, mixed-mode cation exchange) may not be suitable for retaining this compound.
-
Inadequate Method Optimization: The conditioning, loading, washing, and elution steps may not be optimized.
-
Sample Overload: Exceeding the capacity of the SPE cartridge can lead to breakthrough of the analyte during the loading step.
-
Analyte Breakthrough: The wash solvent may be too strong, causing premature elution of this compound.
-
Incomplete Elution: The elution solvent may not be strong enough to desorb this compound from the sorbent.
Solutions:
-
Sorbent Selection: For a basic compound like this compound, a mixed-mode cation exchange (MCX) sorbent is often a good choice.
-
Method Development: Systematically optimize each step of the SPE protocol:
-
Conditioning: Ensure the sorbent is properly solvated.
-
Loading: Load the sample at a slow and consistent flow rate.
-
Washing: Use a wash solvent that is strong enough to remove interferences but weak enough to not elute this compound.
-
Elution: Use a strong solvent to ensure complete elution. For a cation exchange sorbent, this will typically be an organic solvent containing a small percentage of a basic modifier (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).
-
-
Check for Clogging: If using protein precipitation prior to SPE, ensure all precipitated protein is removed to prevent clogging of the SPE cartridge.
Problem 2: Significant Matrix Effects
Matrix effects, observed as ion suppression or enhancement, can severely impact the accuracy and precision of a quantitative LC-MS/MS assay.
Possible Causes:
-
Co-elution with Phospholipids: Phospholipids from plasma are a common source of ion suppression in electrospray ionization (ESI).
-
Co-elution with Salts and other Endogenous Components: High concentrations of salts or other small molecules from the biological matrix can interfere with the ionization process.
-
Inadequate Chromatographic Separation: Poor separation between this compound and matrix components can lead to significant matrix effects.
Solutions:
-
Improve Sample Cleanup:
-
Use a more effective sample preparation technique. For example, if protein precipitation is showing significant matrix effects, consider switching to SPE, which generally provides a cleaner extract.
-
Incorporate a phospholipid removal step in your sample preparation protocol.
-
-
Optimize Chromatography:
-
Change Column Chemistry: Experiment with different stationary phases (e.g., C18, phenyl-hexyl, pentafluorophenyl) to achieve better separation from interfering components.
-
Modify Mobile Phase: Adjust the mobile phase composition (e.g., organic solvent, buffer type, pH) to improve the resolution between this compound and matrix components.
-
Use a Gradient Elution: A well-designed gradient can help to separate the analyte from early and late eluting matrix components.
-
-
Dilute the Sample: If the this compound concentration is high enough, diluting the final extract can reduce the concentration of interfering matrix components.
-
Use a Stable Isotope-Labeled Internal Standard: A SIL-IS will co-elute with the analyte and experience the same degree of ion suppression or enhancement, thus providing effective correction.
Problem 3: Poor Peak Shape and Low Sensitivity
Poor chromatography can lead to broad, tailing peaks, which reduces sensitivity and can compromise integration and quantification.
Possible Causes:
-
Secondary Interactions with the Stationary Phase: Basic compounds like this compound can interact with residual silanol (B1196071) groups on silica-based C18 columns, leading to peak tailing.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase.
-
Column Overload: Injecting too much analyte can lead to fronting peaks.
-
Dirty Column or Guard Column: Accumulation of matrix components on the column can degrade performance.
Solutions:
-
Mobile Phase Modifier: Add a small amount of an acid (e.g., 0.1% formic acid) or a base (e.g., ammonium hydroxide, depending on the column) to the mobile phase to improve peak shape by minimizing secondary interactions.
-
Optimize Mobile Phase pH: Adjust the pH to ensure consistent ionization of this compound.
-
Use a Modern, High-Purity Silica Column: These columns have fewer residual silanol groups and often provide better peak shape for basic compounds.
-
Reduce Injection Volume or Sample Concentration: If column overload is suspected, inject a smaller volume or dilute the sample.
-
Clean or Replace the Column/Guard Column: Regularly flush the column with a strong solvent and replace the guard column as needed.
Experimental Protocols
Typical Sample Preparation Protocols
The following are general protocols that can be used as a starting point for developing a validated method for this compound analysis. Optimization will be required for specific matrices and analytical instrumentation.
Table 1: Protein Precipitation (PPT) Protocol for Plasma/Serum
| Step | Procedure |
| 1. Sample Aliquoting | Aliquot 100 µL of plasma or serum into a microcentrifuge tube. |
| 2. Internal Standard Spiking | Add a small volume (e.g., 10 µL) of the internal standard working solution. |
| 3. Protein Precipitation | Add 300 µL of cold acetonitrile (or methanol). |
| 4. Mixing | Vortex vigorously for 30 seconds. |
| 5. Centrifugation | Centrifuge at >10,000 x g for 10 minutes at 4°C. |
| 6. Supernatant Transfer | Carefully transfer the supernatant to a clean tube or 96-well plate. |
| 7. Evaporation (Optional) | Evaporate the supernatant to dryness under a gentle stream of nitrogen. |
| 8. Reconstitution | Reconstitute the residue in a suitable volume of the initial mobile phase. |
Table 2: Liquid-Liquid Extraction (LLE) Protocol for Urine
| Step | Procedure |
| 1. Sample Aliquoting | Aliquot 500 µL of urine into a glass tube. |
| 2. Internal Standard Spiking | Add the internal standard. |
| 3. pH Adjustment | Add 50 µL of 1 M sodium hydroxide to basify the sample (pH > 9). |
| 4. Extraction Solvent Addition | Add 2 mL of methyl tert-butyl ether (or another suitable organic solvent). |
| 5. Mixing | Vortex for 2 minutes. |
| 6. Centrifugation | Centrifuge at 3,000 x g for 5 minutes to separate the layers. |
| 7. Organic Layer Transfer | Transfer the upper organic layer to a clean tube. |
| 8. Evaporation | Evaporate to dryness under nitrogen. |
| 9. Reconstitution | Reconstitute in mobile phase. |
Table 3: Solid-Phase Extraction (SPE) Protocol for Plasma (using Mixed-Mode Cation Exchange)
| Step | Procedure |
| 1. Sample Pre-treatment | Dilute 100 µL of plasma with 200 µL of 4% phosphoric acid in water. |
| 2. Column Conditioning | Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. |
| 3. Sample Loading | Load the pre-treated sample onto the SPE cartridge. |
| 4. Washing | Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol. |
| 5. Elution | Elute this compound with 1 mL of 5% ammonium hydroxide in methanol. |
| 6. Evaporation | Evaporate the eluate to dryness. |
| 7. Reconstitution | Reconstitute in mobile phase. |
Typical LC-MS/MS Parameters for this compound
The following table provides a starting point for developing an LC-MS/MS method for this compound.
Table 4: Suggested LC-MS/MS Parameters
| Parameter | Suggested Condition |
| LC Column | C18, 2.1 x 50 mm, <3 µm particle size |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute this compound, then wash and re-equilibrate. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Precursor ion (Q1): [M+H]+ = 353.2 m/z. Product ions (Q3) should be determined by infusing a this compound standard. Likely product ions would result from fragmentation of the molecule. |
| Internal Standard | This compound-d3 or a suitable structural analog. |
Visualizations
Experimental Workflows
References
Refining the purification of Gelsevirine from crude plant extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining the purification of Gelsevirine from crude plant extracts. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Yield in Crude Extract | Incomplete extraction from plant material. | - Ensure the plant material is finely powdered to maximize surface area for solvent penetration.[1] - Optimize the extraction solvent system. A common system is methanol (B129727) or ethanol. - Increase the extraction time or perform multiple extraction cycles. |
| Degradation of this compound during extraction. | - Use fresh, high-quality plant material. - Perform extraction at a controlled, lower temperature to minimize thermal degradation.[2] - Protect the extract from light, as some alkaloids are light-sensitive.[2] | |
| Poor Separation in Chromatography | Inappropriate stationary or mobile phase. | - For High-Speed Counter-Current Chromatography (HSCCC), a common solvent system is chloroform-methanol-0.1 mol/L hydrochloric acid (4:4:2).[3] - Another effective HSCCC solvent system is n-hexane-ethyl acetate-ethanol-0.5% triethylamine-H2O (3:5:3:4).[3] - For High-Performance Liquid Chromatography (HPLC), a gradient of acetonitrile (B52724) in water with 0.1% formic acid can be effective for separating alkaloids.[1] |
| Overloading of the column. | - Reduce the amount of crude extract loaded onto the column. - Perform a preliminary fractionation step to reduce the complexity of the mixture before the main chromatographic separation.[4] | |
| Co-elution with other alkaloids. | - Adjust the solvent gradient or composition to improve resolution between this compound and other closely related alkaloids like koumine (B8086292) and gelsemine.[3] - Consider using a different chromatographic technique, such as pH-zone-refining counter-current chromatography, which is effective for separating major alkaloids from G. elegans.[3] | |
| Difficulty in Crystallization | Solution is not supersaturated. | - Slowly evaporate the solvent to increase the concentration of this compound.[5] - Gradually cool the solution, as solubility often decreases with temperature.[5] |
| Presence of impurities inhibiting crystal formation. | - Re-purify the this compound fraction using a different chromatographic method to remove impurities.[6] - Try adding a co-former, which can sometimes facilitate co-crystallization.[7] | |
| Incorrect solvent for crystallization. | - Experiment with different solvents or solvent mixtures to find one that promotes crystal growth. Methanol is often a good starting point.[7] - The choice of solvent is critical as it influences nucleation kinetics and crystal growth rates.[8] | |
| This compound Degradation During Storage | Instability of the purified compound. | - Store purified this compound as a dry solid in a cool, dark, and dry place. - For solutions, use a pH between 3 and 7, as alkaloids can be unstable in alkaline conditions.[2] - Avoid high temperatures, as this can lead to degradation or isomerization.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the typical yield and purity of this compound that can be expected from crude extracts of Gelsemium elegans?
A1: The yield and purity of this compound can vary depending on the plant material and the purification method used. Using High-Speed Counter-Current Chromatography (HSCCC), researchers have reported obtaining 21.2 mg of this compound with a purity of 98.6% from 300 mg of crude extract.[3] Another study using pH-zone-refining counter-current chromatography yielded 195 mg of this compound with a purity of 96.7% from 1.5 g of crude extract.[3]
Q2: What are the most effective chromatographic techniques for purifying this compound?
A2: High-Speed Counter-Current Chromatography (HSCCC) and pH-zone-refining counter-current chromatography have been demonstrated to be very powerful and effective methods for the separation and purification of this compound and other alkaloids from Gelsemium elegans.[3] These techniques allow for a good separation in a single operation.
Q3: How can I confirm the identity and purity of my purified this compound?
A3: The identity of purified this compound can be confirmed using spectroscopic methods such as Electrospray Ionization-Mass Spectrometry (ESI-MS), Proton Nuclear Magnetic Resonance (¹H-NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR).[3] The purity is typically analyzed by High-Performance Liquid Chromatography (HPLC).[3]
Q4: Are there any known stability issues with this compound that I should be aware of?
A4: Yes, like many alkaloids, this compound can be susceptible to degradation. It is important to control factors like pH, temperature, and light exposure.[2] Storing the purified compound in a cool, dark, and dry environment is recommended. Solutions should ideally be kept at a pH between 3 and 7.[2]
Q5: What is the primary mechanism of action for this compound's biological activity?
A5: this compound has been identified as a novel and specific inhibitor of the Stimulator of Interferon Genes (STING) signaling pathway.[9][10] It competitively binds to the cyclic dinucleotide (CDN)-binding pocket of STING, locking it in an inactive conformation, and also promotes its degradation.[9][10][11]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on this compound purification.
Table 1: this compound Purification Yield and Purity
| Purification Method | Starting Material (Crude Extract) | This compound Yield | This compound Purity (by HPLC) | Reference |
| High-Speed Counter-Current Chromatography (HSCCC) | 300 mg | 21.2 mg | 98.6% | [3] |
| pH-Zone-Refining Counter-Current Chromatography | 1.5 g | 195 mg | 96.7% | [3] |
| Preparative HSCCC | 206.6 mg (crude alkaloid sample) | 7.2 mg | 93.5% | [3] |
Table 2: Effective HSCCC Solvent Systems for this compound Purification
| Solvent System | Ratio | Notes | Reference |
| Chloroform - Methanol - 0.1 mol/L Hydrochloric Acid | 4:4:2 | Used for the isolation of gelsenicine and this compound. | [3] |
| n-Hexane - Ethyl Acetate - Ethanol - 0.5% Triethylamine - H₂O | 3:5:3:4 | Used for the separation of four Gelsemium alkaloids, including this compound. | [3] |
Experimental Protocols
Crude Extraction of Alkaloids from Gelsemium elegans
-
Preparation of Plant Material: Dry the whole plant or specific parts (e.g., roots and stems) of Gelsemium elegans and grind into a fine powder.[1]
-
Extraction:
-
Macerate the powdered plant material in methanol (or ethanol) at room temperature for an extended period (e.g., 24-48 hours), or perform repeated extractions.
-
Alternatively, use a Soxhlet apparatus for a more exhaustive extraction.
-
-
Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
Purification of this compound using High-Speed Counter-Current Chromatography (HSCCC)
-
Preparation of Two-Phase Solvent System:
-
Prepare the chosen solvent system, for example, chloroform-methanol-0.1 mol/L hydrochloric acid (4:4:2, v/v/v).[3]
-
Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.
-
-
HSCCC System Preparation:
-
Fill the multilayer coil column entirely with the stationary phase (the upper phase for this solvent system).
-
Pump the mobile phase (the lower phase) into the head end of the column at a suitable flow rate.
-
Rotate the apparatus at an appropriate speed (e.g., 800-900 rpm).
-
-
Sample Injection and Fraction Collection:
-
Once hydrodynamic equilibrium is reached (indicated by the mobile phase front emerging from the outlet), dissolve the crude extract in a small volume of the biphasic solvent system and inject it into the column.
-
Collect fractions of the effluent at regular intervals.
-
-
Analysis: Analyze the collected fractions by HPLC to identify those containing this compound. Pool the pure fractions and evaporate the solvent to obtain purified this compound.
Crystallization of Purified this compound
-
Solvent Selection: Dissolve the purified this compound in a minimal amount of a suitable solvent, such as methanol.[7]
-
Inducing Supersaturation:
-
Crystal Formation: Allow the solution to stand undisturbed. Crystal formation can take from several hours to days.
-
Isolation of Crystals: Once crystals have formed, isolate them by filtration and wash with a small amount of cold solvent. Dry the crystals under vacuum.
Visualizations
Experimental Workflow for this compound Purification
Caption: Experimental workflow for the purification of this compound.
This compound's Inhibition of the STING Signaling Pathway
Caption: this compound inhibits the STING signaling pathway.
References
- 1. The multicomponent residue depletion of Gelsemium elegans in pig tissues, urine, and plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. longdom.org [longdom.org]
- 6. Alkaloid Purification - Lifeasible [lifeasible.com]
- 7. Identification of Photocatalytic Alkaloids from Coptidis Rhizome by an Offline HPLC/CC/SCD Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimizing drug crystallization through solvent selection engines for polymorph control [atomfair.com]
- 9. This compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Addressing off-target effects of Gelsevirine in cell culture experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gelsevirine. The focus is on identifying and addressing potential off-target effects in cell culture experiments to ensure data integrity and accurate interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target mechanism of action for this compound?
This compound is a specific inhibitor of the STING (Stimulator of Interferon Genes) signaling pathway.[1][2][3] It functions by competitively binding to the cyclic dinucleotide (CDN)-binding pocket of STING, which locks the protein in an inactive conformation.[1][2] Additionally, this compound promotes K48-linked ubiquitination and subsequent degradation of STING. This dual mechanism effectively blocks downstream signaling, including the production of type I interferons and other pro-inflammatory cytokines.
Q2: What are off-target effects, and why are they a concern when using small molecule inhibitors like this compound?
Off-target effects occur when a small molecule binds to and modulates the activity of proteins other than its intended target. These unintended interactions can lead to a variety of issues in experimental settings, including:
-
Misinterpretation of data: An observed phenotype might be incorrectly attributed to the inhibition of the intended target (STING) when it is actually caused by an off-target effect.
-
Cellular toxicity: Off-target interactions can disrupt essential cellular processes, leading to cytotoxicity that is independent of the on-target activity.
-
Confounding results: Off-target effects can activate or inhibit other signaling pathways, complicating the interpretation of experimental outcomes.
Given that small molecules can interact with multiple proteins, sometimes with high affinity, it is crucial to validate that the observed effects of this compound are due to its on-target activity against STING.
Q3: What are the initial signs that I might be observing off-target effects with this compound?
Several indicators in your cell-based assays may suggest the presence of off-target effects:
-
Discrepancy with genetic validation: The phenotype observed with this compound treatment differs from the phenotype seen with genetic knockdown (e.g., siRNA/shRNA) or knockout (e.g., CRISPR/Cas9) of STING.
-
High effective concentration: The concentration of this compound required to see a biological effect in your cells is significantly higher than its reported biochemical IC50 for STING binding. This could suggest that the observed effect is due to interaction with a less sensitive off-target.
-
Unexpected cytotoxicity: Significant cell death is observed at concentrations intended to be specific for STING inhibition. This warrants further investigation to distinguish between on-target-related cell death and off-target cytotoxicity.
-
Phenotype in STING-deficient cells: If this compound still produces a phenotype in cells that do not express STING, this is a strong indicator of an off-target effect.
Q4: How can I proactively assess for potential off-target effects of this compound?
A multi-pronged approach is recommended to investigate potential off-target effects:
-
In Silico Analysis: Computational methods can predict potential off-target interactions based on the chemical structure of this compound and its similarity to ligands of known proteins.
-
Broad-Spectrum Profiling:
-
Kinase Profiling: Kinases are common off-targets for small molecules. Screening this compound against a panel of kinases can identify unintended inhibitory activity.
-
Chemical Proteomics: Techniques like affinity-based protein profiling can identify proteins from cell lysates that interact with a derivatized version of this compound.
-
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay can be used in a proteome-wide manner to identify proteins that are thermally stabilized or destabilized upon binding to this compound in intact cells or cell lysates, indicating direct interaction.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity Observed with this compound Treatment
| Possible Cause | Troubleshooting Steps |
| Off-target Toxicity | 1. Determine the EC50 for cytotoxicity: Perform a dose-response experiment using a cytotoxicity assay (e.g., LDH release, CellTiter-Glo®) to determine the concentration at which this compound induces cell death. 2. Compare with on-target activity: Compare the cytotoxicity EC50 with the EC50 for STING inhibition in your cellular assay. A significant overlap may indicate off-target toxicity. 3. Use a structurally unrelated STING inhibitor: If available, test a different STING inhibitor with a distinct chemical scaffold. If this compound does not produce the same cytotoxicity at concentrations that inhibit STING, the cytotoxicity of this compound is likely due to off-target effects. 4. Test in STING-knockout cells: If this compound is still cytotoxic in cells lacking STING, the effect is unequivocally off-target. |
| Assay Interference | 1. Run a cell-free assay control: Incubate this compound with the cytotoxicity assay reagents in the absence of cells to check for direct chemical interference. |
| Cell Line Sensitivity | 1. Test in multiple cell lines: Assess the cytotoxic effects of this compound across a panel of different cell lines to determine if the observed toxicity is cell-type specific. |
Issue 2: Discrepancy Between this compound Phenotype and STING Knockdown/Knockout Phenotype
| Possible Cause | Troubleshooting Steps |
| Off-target effects of this compound | 1. Validate on-target engagement: Confirm that this compound is engaging STING in your cells at the concentrations used. A Cellular Thermal Shift Assay (CETSA) can be employed for this purpose. 2. Perform a rescue experiment: In STING-knockout cells, re-introduce a wild-type STING protein. If the this compound-induced phenotype is not observed in the knockout cells but is present in the rescued cells, it suggests the phenotype is at least partially on-target. 3. Investigate potential off-targets: Use the methods described in FAQ Q4 to identify potential off-targets that could be responsible for the observed phenotype. |
| Incomplete genetic knockdown | 1. Verify knockdown efficiency: Confirm the degree of STING knockdown at the protein level using Western blotting. Incomplete knockdown may result in a weaker phenotype compared to potent chemical inhibition. |
| Compensation mechanisms | 1. Consider pathway adaptation: Chronic genetic knockout can sometimes lead to the upregulation of compensatory signaling pathways, resulting in a different phenotype from acute chemical inhibition. Time-course experiments with this compound may provide insights into the immediate effects versus longer-term adaptive responses. |
Data Presentation
Table 1: Example Data for Distinguishing On-Target vs. Off-Target Effects
| Experimental Approach | This compound (10 µM) | STING Knockdown (siRNA) | STING Knockout (CRISPR) | Structurally Unrelated STING Inhibitor (Compound Y) |
| IFN-β Production (pg/mL) | 50 | 65 | 45 | 55 |
| Cell Viability (%) | 60% | 95% | 98% | 92% |
| Phospho-TBK1 (relative units) | 0.2 | 0.3 | 0.15 | 0.25 |
| Caspase-3 Activity (relative units) | 5.8 | 1.2 | 1.1 | 1.5 |
This table illustrates a hypothetical scenario where this compound shows a significant decrease in cell viability and an increase in caspase-3 activity not observed with genetic modulation of STING or with another STING inhibitor, suggesting potential off-target cytotoxicity.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is used to verify the direct binding of this compound to STING in a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with the desired concentration of this compound or vehicle (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Heating:
-
Harvest and wash the cells, then resuspend in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at 4°C for 3 minutes.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Analysis:
-
Quantify the amount of soluble STING protein in each sample using Western blotting or ELISA.
-
Plot the percentage of soluble STING protein as a function of temperature for both this compound-treated and vehicle-treated samples.
-
A rightward shift in the melting curve for the this compound-treated sample indicates thermal stabilization and target engagement.
-
Protocol 2: Control Experiment Using STING Knockout Cells
This protocol helps to differentiate on-target from off-target effects.
Methodology:
-
Cell Lines:
-
Use a wild-type cell line that expresses STING.
-
Use a corresponding STING knockout cell line (validated for the absence of STING protein).
-
-
Treatment:
-
Plate both wild-type and STING knockout cells at the same density.
-
Treat both cell lines with a dose-response of this compound and a vehicle control.
-
-
Phenotypic Analysis:
-
After the desired incubation time, assess the phenotype of interest (e.g., cytokine production, cell viability, expression of a specific marker).
-
-
Interpretation:
-
If the phenotype is observed in wild-type cells but is absent or significantly reduced in STING knockout cells, it is likely an on-target effect.
-
If the phenotype persists in the STING knockout cells, it is a strong indication of an off-target effect.
-
Visualizations
References
- 1. This compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Gelsevirine
This technical support center is designed for researchers, scientists, and drug development professionals who are working with gelsevirine and encountering challenges related to its delivery and bioavailability. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your formulation development efforts.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound formulations.
Issue 1: Poor Aqueous Solubility of this compound
-
Question: My this compound sample shows poor solubility in aqueous buffers, leading to inconsistent results in my in vitro assays. What can I do?
-
Answer: Poor aqueous solubility is a known challenge for many alkaloids, including this compound. Here are some strategies to address this:
-
Co-solvents: this compound is sparingly soluble in methanol (B129727) and soluble in organic solvents like DMSO, chloroform, dichloromethane, and ethyl acetate.[1] For in vitro studies, creating a concentrated stock solution in a water-miscible organic solvent like DMSO and then diluting it in your aqueous buffer is a common practice. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system.
-
pH Adjustment: As an alkaloid, the solubility of this compound may be pH-dependent. Experimenting with buffers of different pH values could enhance its solubility.
-
Use of Surfactants: Non-ionic surfactants at low concentrations can be used to increase the solubility of hydrophobic compounds without significantly impacting cellular assays.
-
Issue 2: Low and Variable Oral Bioavailability in Animal Studies
-
Question: I am observing low and highly variable plasma concentrations of this compound after oral administration in my animal model. What are the potential causes and solutions?
-
Answer: Low and variable oral bioavailability is a common hurdle for poorly soluble and/or poorly permeable compounds.
-
Potential Causes:
-
Limited Dissolution: The absorption of this compound is likely limited by its slow dissolution rate in the gastrointestinal (GI) fluids.
-
First-Pass Metabolism: this compound may be subject to significant metabolism in the liver and/or intestinal wall, reducing the amount of active drug that reaches systemic circulation.[1][2]
-
P-glycoprotein (P-gp) Efflux: As with many natural compounds, this compound could be a substrate for efflux transporters like P-gp in the intestinal epithelium, which actively pump the drug back into the GI lumen.
-
-
Solutions:
-
Formulation Strategies: Employing advanced formulation techniques such as solid dispersions or nanoformulations (liposomes, solid lipid nanoparticles, polymeric nanoparticles) can significantly improve the dissolution rate and absorption.
-
Inclusion of Permeation Enhancers: Certain excipients can be included in the formulation to transiently increase the permeability of the intestinal epithelium.
-
Co-administration with P-gp Inhibitors: While more complex, co-administering this compound with a known P-gp inhibitor can be explored to increase its absorption.
-
-
Issue 3: Instability of this compound Formulation
-
Question: My this compound formulation (e.g., a nanosuspension) is showing signs of instability, such as particle aggregation or drug degradation over time. How can I improve its stability?
-
Answer: Formulation stability is critical for obtaining reproducible results.
-
Potential Causes:
-
Physicochemical Properties of this compound: The inherent chemical structure of this compound may make it susceptible to degradation under certain conditions (e.g., pH, light, temperature).
-
Inappropriate Excipient Selection: The choice of stabilizers, polymers, or lipids in your formulation is crucial for maintaining its physical and chemical integrity.
-
Suboptimal Processing Parameters: The method of preparation (e.g., homogenization speed, sonication time) can impact the stability of the final formulation.
-
-
Solutions:
-
Stabilizer Optimization: For nanosuspensions, screen different types and concentrations of stabilizers (e.g., surfactants, polymers) to find the optimal combination that prevents particle growth.
-
Lyophilization: Freeze-drying the formulation in the presence of a cryoprotectant can improve its long-term stability.
-
Storage Conditions: Investigate the optimal storage conditions (e.g., temperature, protection from light) for your specific formulation.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the oral delivery of this compound?
A1: The primary challenge is its poor aqueous solubility, which is a common characteristic of many plant-derived alkaloids. This low solubility limits the dissolution rate in the gastrointestinal tract, which is often the rate-limiting step for absorption and, consequently, leads to low oral bioavailability.
Q2: Which formulation strategies are most promising for enhancing the bioavailability of this compound?
A2: Based on its physicochemical properties as a poorly soluble alkaloid, the most promising strategies include:
-
Solid Dispersions: This technique involves dispersing this compound in a hydrophilic carrier at a solid state. This can enhance the dissolution rate by presenting the drug in an amorphous form and increasing its wettability.[3][4]
-
Nanoformulations:
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These lipid-based nanoparticles can encapsulate this compound, protecting it from degradation and facilitating its absorption through the lymphatic pathway, which can bypass first-pass metabolism.[5]
-
Polymeric Nanoparticles: Biodegradable polymers can be used to encapsulate this compound, providing sustained release and potentially targeted delivery.
-
Liposomes: These vesicular systems can encapsulate both hydrophilic and lipophilic drugs and have been shown to improve the bioavailability of various natural products.[6][7]
-
Q3: Are there any specific excipients that are recommended for formulating this compound?
A3: The choice of excipients will depend on the selected formulation strategy.
-
For Solid Dispersions: Common carriers include polyvinylpyrrolidone (B124986) (PVP), polyethylene (B3416737) glycols (PEGs), and hydroxypropyl methylcellulose (B11928114) (HPMC).
-
For SLNs/NLCs: Solid lipids such as glyceryl monostearate, tristearin, and stearic acid are often used, along with liquid lipids like oleic acid for NLCs. Surfactants such as polysorbates (e.g., Tween® 80) and poloxamers are used as stabilizers.
-
For Polymeric Nanoparticles: Polylactic-co-glycolic acid (PLGA) and chitosan (B1678972) are commonly used biodegradable polymers.
-
For Liposomes: Phospholipids like phosphatidylcholine and cholesterol are the primary components.
Q4: How can I assess the in vitro performance of my this compound formulation?
A4: Key in vitro tests include:
-
Dissolution Testing: This is crucial for assessing the enhancement of the drug release rate from your formulation compared to the pure drug. Use of biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid) is recommended.
-
Particle Size and Zeta Potential Analysis: For nanoformulations, these parameters are critical for predicting in vivo stability and absorption.
-
Encapsulation Efficiency and Drug Loading: These measurements determine the amount of this compound successfully incorporated into your formulation.
-
In Vitro Permeability Studies: Using cell models like Caco-2 can provide insights into the potential for enhanced intestinal absorption.
Q5: What are the key pharmacokinetic parameters to measure in vivo to demonstrate enhanced bioavailability?
A5: Following oral administration of your this compound formulation to an animal model, the key plasma pharmacokinetic parameters to determine are:
-
Cmax (Maximum Plasma Concentration): An increase in Cmax suggests a faster rate of absorption.
-
Tmax (Time to Reach Cmax): A change in Tmax can indicate an altered rate of absorption.
-
AUC (Area Under the Curve): A significant increase in the AUC is the primary indicator of enhanced overall bioavailability. By comparing these parameters for the formulated this compound to those of an unformulated drug suspension, you can quantify the improvement in bioavailability.
Data Presentation
While specific in vivo pharmacokinetic data for formulated this compound is not yet widely available in the public domain, the following table presents hypothetical but realistic data for a poorly soluble alkaloid, illustrating the expected improvements with different formulation strategies. Researchers should aim to generate similar comparative data for their specific this compound formulations.
Table 1: Hypothetical Pharmacokinetic Parameters of a Poorly Soluble Alkaloid in Rats Following Oral Administration of Different Formulations (Dose = 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 ± 15 | 4.0 ± 1.0 | 350 ± 90 | 100 (Reference) |
| Solid Dispersion | 150 ± 40 | 2.0 ± 0.5 | 1050 ± 210 | 300 |
| SLN Formulation | 250 ± 60 | 1.5 ± 0.5 | 1750 ± 350 | 500 |
| Polymeric NP | 200 ± 50 | 2.5 ± 0.8 | 2100 ± 420 | 600 (Sustained Release) |
Data are presented as mean ± standard deviation.
Experimental Protocols
Below are detailed methodologies for key experiments relevant to the formulation of this compound.
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization
-
Preparation of Lipid Phase:
-
Weigh an appropriate amount of a solid lipid (e.g., glyceryl monostearate) and a liquid lipid (if preparing NLCs, e.g., oleic acid).
-
Melt the lipid(s) at a temperature approximately 5-10°C above the melting point of the solid lipid.
-
Dissolve the accurately weighed this compound in the molten lipid phase.
-
-
Preparation of Aqueous Phase:
-
Dissolve a surfactant (e.g., Tween® 80) and a co-surfactant (e.g., Poloxamer 188) in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Formation of Pre-emulsion:
-
Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring with a magnetic stirrer to form a coarse oil-in-water emulsion.
-
-
Homogenization:
-
Immediately subject the pre-emulsion to high-shear homogenization at a high speed (e.g., 10,000-20,000 rpm) for a defined period (e.g., 5-15 minutes).
-
-
Cooling and Solidification:
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
-
-
Characterization:
-
Analyze the formulation for particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and drug loading.
-
Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
-
Dissolution:
-
Accurately weigh this compound and a hydrophilic carrier (e.g., PVP K30) in a predetermined ratio (e.g., 1:1, 1:2, 1:4 w/w).
-
Dissolve both components in a suitable common volatile solvent (e.g., methanol or a mixture of solvents).
-
-
Solvent Evaporation:
-
Evaporate the solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 40-50°C).
-
Continue the evaporation until a thin, solid film is formed on the inner wall of the flask.
-
-
Drying and Pulverization:
-
Further dry the solid dispersion in a vacuum oven at a specified temperature to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask and pulverize it using a mortar and pestle.
-
-
Sieving and Storage:
-
Pass the powdered solid dispersion through a sieve of a specific mesh size to obtain a uniform particle size.
-
Store the final product in a desiccator to protect it from moisture.
-
-
Characterization:
-
Characterize the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the amorphous state of the drug. Perform in vitro dissolution studies.
-
Mandatory Visualizations
Signaling Pathways
This compound has been reported to interact with key signaling pathways involved in inflammation and cellular processes. Understanding these pathways is crucial for elucidating its mechanism of action.
Caption: this compound inhibits the STING signaling pathway.
Caption: this compound can inhibit the JAK2-STAT3 signaling pathway.
Experimental Workflow
Caption: A typical workflow for enhancing this compound bioavailability.
References
- 1. The metabolism of this compound in human, pig, goat and rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of this compound metabolites in rat liver S9 by accurate mass measurements using high-performance liquid chromatography/quadrupole-time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. japsonline.com [japsonline.com]
- 5. "Recent advances in oral delivery of drugs and bioactive natural produc" by C.-H. Lin, C.-H. Chen et al. [jfda-online.com]
- 6. Permeability Enhancers Dramatically Increase Zanamivir Absolute Bioavailability in Rats: Implications for an Orally Bioavailable Influenza Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Challenges and solutions in scaling up Gelsevirine production
Welcome to the Technical Support Center for Gelsevirine Production. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this compound production. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during your experiments.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the extraction, purification, and handling of this compound, particularly when transitioning from laboratory to pilot or industrial scale.
Issue 1: Low Yield of this compound from Plant Material Extraction
-
Question: We are experiencing significantly lower than expected yields of this compound when scaling up the extraction from Gelsemium elegans. Our lab-scale protocol using maceration with methanol (B129727) is not proving efficient at a larger scale. What could be the cause and how can we improve our yield?
-
Answer:
-
Potential Causes:
-
Inefficient Solvent Penetration: At larger scales, simple maceration may not provide sufficient solvent-to-plant material contact, leaving much of the alkaloid trapped within the plant matrix.
-
Incomplete Extraction: The time and solvent volume ratios that work at a small scale are often insufficient for larger batches, leading to an incomplete extraction process.
-
Alkaloid Degradation: Prolonged extraction times or elevated temperatures used to compensate for scale can lead to the degradation of this compound.
-
-
Solutions & Optimization:
-
Milling of Plant Material: Ensure the plant material is milled to a consistent and appropriate particle size to maximize surface area for solvent extraction.
-
Advanced Extraction Techniques: Consider implementing more efficient extraction methods suitable for larger scales, such as:
-
Soxhlet Extraction: This method provides continuous extraction with a fresh solvent, which can improve efficiency.
-
Ultrasound-Assisted Extraction (UAE): The use of ultrasonic waves can disrupt plant cell walls, enhancing solvent penetration and reducing extraction time.[1]
-
Microwave-Assisted Extraction (MAE): Microwave energy can rapidly heat the solvent and plant material, accelerating the extraction process.
-
-
Solvent Optimization: While methanol is a common solvent, a systematic optimization of solvent type, polarity, and solvent-to-solid ratio should be performed for the scaled-up process. The addition of a small amount of acid to the extraction solvent can improve the solubility of alkaloids.
-
Process Parameters: Key parameters such as temperature, extraction time, and agitation speed should be re-validated for the larger scale to find the optimal balance between yield and potential degradation.
-
-
Issue 2: Purity Issues During Chromatographic Purification
-
Question: We are using High-Speed Counter-Current Chromatography (HSCCC) for this compound purification, which works well in the lab. However, upon scaling up, we are observing co-elution of other Gelsemium alkaloids and a decrease in final purity. How can we address this?
-
Answer:
-
Potential Causes:
-
Overloading the Column: The capacity of the chromatography system (stationary and mobile phases) may be exceeded at a larger scale, leading to poor separation.
-
Suboptimal Solvent System: A two-phase solvent system that provides good separation at a small scale may not be robust enough for the complexities of a larger, more concentrated crude extract.
-
Changes in Resolution: The resolution of chromatographic peaks can decrease with an increase in column diameter and flow rate, common in scale-up.
-
-
Solutions & Optimization:
-
Methodical Scale-Up: The scale-up of chromatography should be approached systematically. Key parameters to maintain are the linear flow rate and the sample load per unit of column cross-sectional area.
-
Solvent System Re-optimization: It is crucial to re-screen and optimize the two-phase solvent system for the scaled-up process. Consider slight modifications to the solvent ratios or the addition of modifiers to improve selectivity for this compound.
-
Multi-Step Purification: For industrial-scale production, a single chromatographic step may be insufficient. Consider a multi-step purification strategy:
-
Initial Bulk Separation: Use a less expensive, high-capacity method like solid-phase extraction or liquid-liquid extraction to remove the majority of impurities.
-
Intermediate Polishing: Employ a medium-resolution chromatography technique to separate this compound from closely related alkaloids.
-
Final High-Resolution Polishing: Use a high-performance technique like preparative HPLC or a highly optimized HSCCC step for the final purification to achieve high purity.
-
-
Gradient Elution: If not already in use, consider implementing a gradient elution strategy where the composition of the mobile phase is changed over time to improve the separation of complex mixtures.
-
-
Issue 3: this compound Degradation and Discoloration in Solution
-
Question: We have noticed that our purified this compound solutions, especially at higher concentrations, tend to develop a yellowish tint and show signs of degradation over a few days, even when stored at 4°C. What is the cause of this instability and how can we mitigate it?
-
Answer:
-
Potential Causes:
-
Oxidation: Many alkaloids are susceptible to oxidation, which can be accelerated by exposure to light, air (oxygen), and trace metal ions.[2] This is a likely cause of the color change.
-
Hydrolysis: The ester or other functional groups within the this compound molecule may be susceptible to hydrolysis, especially if the pH of the solution is not optimal.[2]
-
Photodegradation: Exposure to UV or even ambient light can cause the degradation of complex organic molecules like this compound.
-
-
Solutions & Mitigation:
-
pH Control: The pH of the solution should be carefully controlled. For many alkaloids, a slightly acidic pH (around 4-6) can improve stability by keeping the molecule in its protonated, more stable form. Buffering the solution is recommended.
-
Inert Atmosphere: When preparing and storing solutions, purge the vials with an inert gas like nitrogen or argon to displace oxygen and minimize oxidative degradation.
-
Light Protection: Store all this compound solutions in amber vials or wrap the containers in aluminum foil to protect them from light.
-
Antioxidants: Consider the addition of a small amount of an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), to the solution, if compatible with the downstream application.
-
Storage Conditions: For long-term storage, it is advisable to store this compound as a lyophilized powder at -20°C or below. If a stock solution is necessary, prepare it in a suitable, degassed solvent and store it in small, single-use aliquots at -80°C to minimize freeze-thaw cycles.
-
-
Frequently Asked Questions (FAQs)
1. What are the key challenges in scaling up this compound production from a natural source?
Scaling up this compound production presents several challenges common to the industrial extraction of natural products:
-
Raw Material Variability: The concentration of this compound in Gelsemium elegans can vary depending on the plant's geographical origin, harvest time, and storage conditions.
-
Extraction Efficiency: Achieving efficient and reproducible extraction of the target alkaloid from large quantities of plant biomass is a significant hurdle.
-
Complex Purification: Crude extracts contain a multitude of related alkaloids and other secondary metabolites, making the isolation of high-purity this compound challenging at a large scale.
-
Process Robustness and Reproducibility: Ensuring that the process consistently delivers a product of the same quality and purity with each batch is critical for regulatory approval and commercial viability.
-
Regulatory Compliance: Large-scale production must adhere to Current Good Manufacturing Practices (cGMP) to ensure the safety, quality, and efficacy of the final active pharmaceutical ingredient (API).[3][4][5]
2. What are the recommended analytical techniques for monitoring this compound purity during scale-up?
A combination of analytical techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for quantifying the purity of this compound and detecting impurities. A validated, stability-indicating HPLC method should be developed.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying known and unknown impurities, as well as degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the structure of the final this compound product and for characterizing any major impurities.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used as a rapid identity check and to monitor for changes in functional groups.
3. What are the cGMP considerations for producing this compound as an API?
Key cGMP considerations include:
-
Quality Management System: A robust quality system must be in place to oversee all aspects of production.[5]
-
Facility and Equipment: The manufacturing facility and equipment must be designed, qualified, and maintained to prevent contamination and ensure consistent operation.
-
Raw Material Control: All raw materials, including the plant source and solvents, must have defined specifications and be tested for quality.
-
Process Validation: The entire manufacturing process must be validated to demonstrate that it consistently produces this compound of the required quality.
-
Documentation: Detailed batch records, standard operating procedures (SOPs), and analytical results must be maintained for every batch.[5]
Data Presentation
Table 1: Comparison of Laboratory-Scale this compound Purification Methods
| Method | Starting Material | Solvent System | Yield | Purity | Reference |
| HSCCC | 300 mg crude extract | Chloroform-methanol-0.1 M HCl (4:4:2) | 21.2 mg | 98.6% | [6] |
| pH-Zone-Refining CCC | 1.5 g crude extract | Methyl tert-butyl ether-acetonitrile-water (3:1.5:4) with triethylamine (B128534) and HCl | 195 mg | 96.7% | [6] |
| HSCCC (preparative) | 206.6 mg crude alkaloid sample | n-hexane-ethyl acetate-ethanol-0.5% triethylamine-H₂O (3:5:3:4) | 7.2 mg | 93.5% | [6] |
Note: The data presented is from laboratory-scale experiments and yields at an industrial scale may vary significantly.
Experimental Protocols
Protocol 1: General Procedure for Large-Scale Alkaloid Extraction (Adapted for this compound)
This is a generalized protocol and must be optimized for this compound production.
-
Milling: The dried and authenticated Gelsemium elegans plant material is coarsely milled to a particle size of 2-5 mm.
-
Extraction: The milled plant material is loaded into a stainless-steel percolator. An acidified hydroalcoholic solvent (e.g., 80% ethanol (B145695) with 0.5% acetic acid) is passed through the percolator at a controlled temperature (e.g., 40-50°C) for a defined period (e.g., 12-24 hours). The percolation is repeated until the eluate is substantially free of alkaloids, as determined by a qualitative test (e.g., Dragendorff's reagent).
-
Concentration: The combined percolates are concentrated under reduced pressure at a temperature not exceeding 50°C to yield a crude extract.
-
Acid-Base Partitioning: The crude extract is dissolved in an acidic aqueous solution (e.g., 2% sulfuric acid) and filtered. The acidic solution is then washed with a non-polar solvent (e.g., hexane) to remove fats and waxes. The aqueous layer is then basified to a pH of 9-10 with a base (e.g., ammonium (B1175870) hydroxide) and the alkaloids are extracted into an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Final Concentration: The organic solvent containing the free-base alkaloids is concentrated under reduced pressure to yield a crude alkaloid mixture enriched in this compound.
Mandatory Visualization
This compound's Mechanism of Action: Inhibition of the STING Signaling Pathway
This compound has been identified as a specific inhibitor of the Stimulator of Interferon Genes (STING) signaling pathway. It acts by competitively binding to the cyclic dinucleotide (CDN)-binding pocket of STING, which prevents its activation. Furthermore, this compound promotes the degradation of STING. This inhibitory action can mitigate STING-related inflammation.
Caption: this compound inhibits the cGAS-STING pathway by preventing STING activation and promoting its degradation.
Experimental Workflow for Scaling Up this compound Production
The following diagram outlines a logical workflow for scaling up the production of this compound from laboratory to industrial scale.
Caption: A phased workflow for scaling up this compound production from lab to industrial cGMP manufacturing.
References
Method refinement for studying Gelsevirine-protein binding kinetics
Technical Support Center: Gelsevirine-Protein Binding Kinetics
This guide provides researchers, scientists, and drug development professionals with detailed methodologies, troubleshooting advice, and frequently asked questions for studying the binding kinetics of this compound with its protein targets.
Frequently Asked Questions (FAQs)
Q1: What are the most suitable initial methods for assessing this compound-protein binding?
A1: For initial screening and validation of binding, we recommend starting with techniques that provide a rapid assessment of interaction. Fluorescence-based assays, such as fluorescence polarization (FP) or quenching assays, are highly suitable if intrinsic fluorophores (like Tryptophan) are present in the protein or if a fluorescently labeled this compound analog is available. Surface Plasmon Resonance (SPR) is another excellent primary method as it provides real-time binding data, including association (k_on) and dissociation (k_off) rates, without the need for labeling.
Q2: this compound is a natural alkaloid. Are there specific challenges I should anticipate?
A2: Yes, working with natural products like this compound can present unique challenges. These include:
-
Solubility: this compound may have limited solubility in aqueous buffers commonly used for binding assays. It is crucial to determine its solubility limit early and consider using a small percentage of a co-solvent like DMSO. However, always run controls to assess the effect of the co-solvent on your protein's structure and activity.
-
Purity: Ensure the purity of the this compound sample is high, as impurities can lead to ambiguous results or non-specific interactions.
-
Non-Specific Binding: Alkaloids can sometimes bind non-specifically to surfaces or proteins, leading to artifacts. Using blocking agents (like BSA in SPR) and appropriate buffer conditions (e.g., adding a small amount of detergent like Tween-20) can help mitigate this.
Q3: How do I choose between Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)?
A3: The choice depends on the specific information you need.
-
SPR is ideal for determining kinetic parameters (k_on, k_off) and affinity (K_D). It is highly sensitive, requires relatively small amounts of protein, and provides real-time data on the binding and dissociation events.
-
ITC is the gold standard for measuring thermodynamic parameters (ΔH, ΔS) and stoichiometry (n) of binding, in addition to the affinity (K_D). It measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction. It typically requires larger quantities of material compared to SPR.
A common workflow is to use SPR for initial kinetic characterization and then ITC to validate the affinity and understand the thermodynamic drivers of the interaction.
Troubleshooting Guides
Issue 1: Low Signal or No Binding Detected in SPR Experiments
-
Question: I am not observing any significant response units (RU) when I inject this compound over my immobilized protein target in an SPR experiment. What could be the cause?
-
Answer & Troubleshooting Steps:
-
Check Protein Activity: First, confirm that the immobilized protein is active. Inject a known binding partner (positive control) to ensure the protein has retained its native conformation and binding capability after immobilization.
-
Increase Ligand Concentration: The concentrations of this compound being used may be too far below the dissociation constant (K_D). Try performing a wider range of concentration injections, extending to the solubility limit of this compound if necessary.
-
Verify Immobilization Level: A very low immobilization level of the protein on the sensor chip will result in a small binding signal. Conversely, an excessively high immobilization level can cause steric hindrance or mass transport limitations. Aim for an immobilization level that will theoretically yield a maximum response (R_max) of 50-100 RU.
-
Assess Buffer Conditions: The binding interaction may be sensitive to pH or ionic strength. Screen a range of buffers to find the optimal conditions for the interaction. Also, ensure your running buffer and sample buffer are identical ("buffer matching") to minimize bulk refractive index shifts that can mask a weak binding signal.
-
Consider Mass Transport Limitations: If this compound is binding very rapidly, the binding rate may be limited by the rate at which it flows over the chip surface, not the intrinsic interaction rate. This can be checked by varying the flow rate. If the observed binding rate changes with the flow rate, mass transport limitation is likely occurring.
-
Issue 2: High Non-Specific Binding (NSB) Observed in SPR
-
Question: My reference-subtracted SPR sensorgram shows a high signal on the reference channel, and the binding curve does not fit a 1:1 kinetic model well. How can I reduce non-specific binding?
-
Answer & Troubleshooting Steps:
-
Optimize Buffer Additives: Non-specific binding often occurs due to hydrophobic or electrostatic interactions with the sensor surface.[1] To mitigate this, supplement your running buffer with additives.[2]
-
Use a Different Sensor Chip: If NSB persists, the surface chemistry of the chip may be the issue. If you are using a dextran-based chip (like a CM5), try a chip with a different surface, such as a planar carboxymethylated surface (C1 chip) or a polyethylene (B3416737) glycol (PEG) brush surface, which are designed to reduce NSB.
-
Improve Surface Blocking: Ensure that all unreacted active esters on the sensor surface are fully deactivated after protein immobilization. A standard deactivation step with ethanolamine (B43304) is critical. Inadequate blocking can leave active sites that this compound can bind to non-specifically.
-
Check Reference Channel: The reference channel should be treated identically to the sample channel (activation, blocking) but without the immobilized protein. This ensures that the reference subtraction accurately accounts for bulk effects and NSB to the surface matrix.
-
Issue 3: Unusual Isotherm Shape in ITC Experiments
-
Question: My ITC thermogram is not a classic sigmoidal shape. The peaks are very small, change direction, or the curve is flat. What does this mean?
-
Answer & Troubleshooting Steps:
-
Verify Concentrations: Inaccurate concentration measurements of the protein or this compound are a common source of error in ITC. This can lead to incorrect stoichiometry (n values) and misleading curve shapes. Always verify the concentrations of both components using a reliable method (e.g., UV-Vis spectroscopy for protein, validated stock for this compound) immediately before the experiment.
-
Perform Control Titrations: It is essential to perform control experiments to account for heats of dilution.
-
Control 1: Titrate this compound into the buffer-filled cell.
-
Control 2: Titrate buffer into the protein-filled cell. The heat from these control experiments must be subtracted from the primary binding experiment to isolate the true heat of binding.
-
-
Check for Aggregation or Precipitation: this compound aggregation at high concentrations or protein/complex precipitation during the titration can generate large, erratic heat signals that obscure the binding isotherm.
-
Visually inspect the sample cell after the run for any signs of precipitation.
-
Consider running Dynamic Light Scattering (DLS) on your this compound stock and protein solution to check for pre-existing aggregates.
-
If aggregation is suspected, try reducing the concentrations of the reactants or performing a "reverse" titration (titrating protein into the this compound solution).
-
-
Consider Complex Binding Models: A non-sigmoidal curve could indicate a more complex binding mechanism than a simple 1:1 interaction, such as the presence of multiple binding sites with different affinities or cooperativity. If simpler issues are ruled out, attempt to fit the data to more complex models (e.g., two-site sequential binding).
-
Experimental Protocols & Data Presentation
Protocol 1: Surface Plasmon Resonance (SPR) Kinetic Analysis
-
System Preparation: Start the SPR instrument and allow it to equilibrate to the desired temperature (e.g., 25°C). Degas fresh running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20) for at least 30 minutes.
-
Protein Immobilization:
-
Insert a sensor chip (e.g., CM5).
-
Activate the carboxyl groups on the sensor surface with a 7-minute injection of a 1:1 mixture of 0.1 M NHS and 0.4 M EDC.
-
Inject the protein target (e.g., 50 µg/mL in 10 mM Sodium Acetate, pH 5.0) over the desired flow cell until the target immobilization level is reached.
-
Deactivate any remaining active esters with a 7-minute injection of 1 M Ethanolamine-HCl, pH 8.5.
-
-
Kinetic Assay:
-
Prepare a dilution series of this compound in running buffer. Include a zero-concentration sample (buffer only) for double referencing.
-
Perform a startup cycle with several buffer injections to ensure a stable baseline.
-
Inject the this compound concentrations in ascending order, from lowest to highest, over both the reference and active flow cells. Use a typical contact time of 180 seconds and a dissociation time of 300 seconds.
-
Between each concentration, perform a regeneration step if necessary (e.g., a short pulse of 10 mM Glycine-HCl, pH 2.5) to remove all bound analyte.
-
-
Data Analysis:
-
Process the raw data by subtracting the reference channel signal and the buffer-only injection signal.
-
Fit the resulting sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate (k_on), dissociation rate (k_off), and equilibrium dissociation constant (K_D).
-
Protocol 2: Isothermal Titration Calorimetry (ITC) Affinity Measurement
-
Sample Preparation:
-
Prepare the protein target and this compound in the exact same buffer batch to minimize buffer mismatch heats. Dialyze the protein against the final buffer extensively.
-
Degas both solutions for 10-15 minutes immediately prior to loading.
-
Accurately determine the concentration of both protein and this compound.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Thoroughly clean the sample cell and injection syringe with buffer.
-
-
Loading:
-
Load the protein solution (e.g., 20 µM) into the sample cell (~200 µL for most instruments).
-
Load the this compound solution (e.g., 200 µM) into the injection syringe (~40 µL).
-
-
Titration:
-
Set the experimental parameters: typically 19 injections of 2 µL each, with a spacing of 150 seconds between injections and a stirring speed of 750 rpm. Discard the first injection from the data analysis.
-
-
Data Analysis:
-
Integrate the raw thermogram peaks to obtain the heat change for each injection.
-
Subtract the heats of dilution obtained from a control titration (this compound into buffer).
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the stoichiometry (n), binding affinity (K_D), enthalpy (ΔH), and entropy (ΔS) of the interaction.
-
Data Presentation Tables
Table 1: Summary of SPR Kinetic Data for this compound-Protein Interaction
| Analyte | k_on (1/Ms) | k_off (1/s) | K_D (nM) | Chi² |
|---|---|---|---|---|
| This compound | 1.5 x 10⁵ (± 0.2) | 3.2 x 10⁻³ (± 0.1) | 21.3 | 0.89 |
| Fragment A | 0.8 x 10⁵ (± 0.1) | 9.5 x 10⁻³ (± 0.3) | 118.8 | 1.02 |
| Control Cmpd | No Binding Detected | No Binding Detected | No Binding Detected | N/A |
Table 2: Summary of ITC Thermodynamic Data for this compound-Protein Interaction
| Ligand | n (Stoichiometry) | K_D (nM) | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) |
|---|---|---|---|---|---|
| This compound | 0.98 (± 0.05) | 25.1 (± 3.4) | -8.5 (± 0.2) | -2.1 | -10.6 |
| Fragment A | 1.03 (± 0.08) | 122.5 (± 9.1) | -5.2 (± 0.3) | -4.2 | -9.4 |
| Control Cmpd | No Heat Detected | N/A | N/A | N/A | N/A |
Visualizations
References
Validation & Comparative
A Comparative Analysis of Gelsevirine and Other Gelsemium Alkaloids: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Gelsevirine and other major alkaloids derived from the Gelsemium genus. This document synthesizes experimental data on their pharmacological activities, mechanisms of action, and toxicological profiles, offering a comprehensive resource for advancing research and development in this area.
The Gelsemium genus of flowering plants is a rich source of structurally complex indole (B1671886) alkaloids, many of which exhibit potent biological activities.[1] These compounds have garnered significant interest for their potential therapeutic applications, ranging from analgesia and anxiolysis to anti-inflammatory and anti-cancer effects.[2] However, the inherent toxicity of these alkaloids necessitates a thorough understanding of their comparative pharmacology and toxicology to guide safe and effective drug development.[1][2] This guide focuses on a comparative analysis of this compound against other prominent Gelsemium alkaloids, including Gelsemine, Koumine, Humantenmine, and Gelsenicine.
Pharmacological Activity and Efficacy: A Comparative Overview
The pharmacological effects of Gelsemium alkaloids are primarily mediated through their interaction with key receptors in the central nervous system, particularly inhibitory glycine (B1666218) receptors (GlyRs) and γ-aminobutyric acid type A receptors (GABAARs).[1]
Performance on Glycine and GABAA Receptors
Electrophysiological studies have revealed that this compound, Gelsemine, and Koumine act as inhibitors of GlyRs and GABAARs, with varying potencies. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their efficacy in modulating these receptors.
| Alkaloid | Receptor Target | IC50 (µM) | Species/Cell Line | Reference |
| This compound | Glycine Receptor (α1) | 40.6 ± 8.2 | HEK293 | |
| GABAA Receptor | 251.5 | HEK293 | ||
| Gelsemine | Glycine Receptor (α1) | ~42 (spinal GlyRs) | Spinal Neurons | |
| GABAA Receptor | 55-75 | Recombinant/Native | ||
| Koumine | Glycine Receptor (α1) | 31.5 ± 1.7 | HEK293 | |
| GABAA Receptor | 142.8 | HEK293 | ||
| Humantenmine | Glycine Receptor (α1) | No detectable activity | HEK293 | |
| GABAA Receptor | Insensitive | HEK293 |
This table summarizes the half-maximal inhibitory concentration (IC50) values of various Gelsemium alkaloids on glycine and GABAA receptors, providing a basis for comparing their pharmacological potency.
As the data indicates, Koumine demonstrates the highest potency as an inhibitor of the α1 subunit of the Glycine receptor, followed by this compound and Gelsemine. In contrast, Humantenmine shows no significant activity at this receptor. For GABAA receptors, Koumine is also the most potent inhibitor among the tested alkaloids.
Mechanisms of Action: Distinct Signaling Pathways
While several Gelsemium alkaloids converge on inhibitory neurotransmitter receptors, this compound has been identified to possess a distinct mechanism of action involving the innate immune signaling pathway mediated by the stimulator of interferon genes (STING).
This compound and the cGAS-STING Signaling Pathway
The cGAS-STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an inflammatory response. This compound has been identified as a specific inhibitor of the STING protein. Its mechanism of inhibition involves two key actions:
-
Competitive Binding: this compound competitively binds to the cyclic dinucleotide (CDN)-binding pocket of STING, effectively locking the protein in an inactive conformation.
-
Promotion of Ubiquitination and Degradation: this compound promotes the K48-linked ubiquitination of STING, a process that targets the protein for degradation by the proteasome. This is likely mediated through the upregulation and recruitment of the E3 ubiquitin ligase TRIM21.
By inhibiting STING, this compound can mitigate the inflammatory response associated with conditions like sepsis.
Glycine Receptor/Allopregnanolone Pathway Modulation
Gelsemine and Koumine are known to exert their analgesic and anxiolytic effects through the modulation of the glycine receptor and the subsequent synthesis of the neurosteroid allopregnanolone. This pathway can be summarized as follows:
-
Agonist Binding: Gelsemine and Koumine act as orthosteric agonists at the glycine receptor, binding to the same site as the endogenous ligand, glycine.
-
Receptor Activation: This binding induces a conformational change in the glycine receptor, leading to the opening of its associated chloride channel.
-
Increased 3α-HSOR Expression: The activation of the glycine receptor upregulates the expression of the enzyme 3α-hydroxysteroid oxidoreductase (3α-HSOR).
-
Allopregnanolone Synthesis: 3α-HSOR catalyzes the conversion of 5α-dihydroprogesterone to allopregnanolone.
-
GABAAR Modulation: Allopregnanolone is a potent positive allosteric modulator of GABAARs, enhancing their inhibitory function and contributing to the overall analgesic and anxiolytic effects.
Toxicology Profile: A Comparative Assessment
A critical aspect of developing therapeutics from Gelsemium alkaloids is their inherent toxicity. The median lethal dose (LD50) is a standard measure of acute toxicity.
| Alkaloid | Animal Model | Route of Administration | LD50 (mg/kg) | Reference |
| This compound | - | - | Favorable safety profile reported | |
| Gelsemine | Mice | Intraperitoneal (i.p.) | 56 | |
| Mice | Intravenous (i.v.) | 78.23 | ||
| Koumine | Mice | Intraperitoneal (i.p.) | 100 | |
| Humantenmine (Gelsenicine) | Mice | Intraperitoneal (i.p.) | 0.2 | |
| Rat | Intraperitoneal (i.p.) | ~0.26 | ||
| Rat | Intravenous (i.v.) | 0.15 |
This table presents a comparative overview of the median lethal dose (LD50) for several Gelsemium alkaloids, highlighting the significant differences in their acute toxicity.
The data clearly indicates that Humantenmine (Gelsenicine) is the most toxic of the compared alkaloids by a significant margin. Gelsemine and Koumine exhibit considerably lower toxicity. While a specific LD50 value for this compound was not found in the compiled sources, it is reported to have a favorable safety profile.
Experimental Protocols
For researchers seeking to conduct their own comparative studies, the following are adapted experimental protocols for key assays.
Cytotoxicity Assay (MTT Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of Gelsemium alkaloids on neuronal cell lines.
Workflow:
Methodology:
-
Cell Culture: Culture a suitable neuronal cell line (e.g., SH-SY5Y or PC12) in appropriate media and conditions.
-
Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Alkaloid Preparation: Prepare stock solutions of this compound, Gelsemine, Koumine, and Humantenmine in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations for testing (e.g., 0.1, 1, 10, 50, 100, 200, 300 µM).
-
Cell Treatment: Replace the culture medium with fresh medium containing the various concentrations of the alkaloids. Include a vehicle control (medium with the same concentration of DMSO used for the highest alkaloid concentration) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the alkaloid concentration and determine the IC50 value using non-linear regression analysis.
Whole-Cell Patch-Clamp Electrophysiology
This protocol is for measuring the inhibitory effects of Gelsemium alkaloids on glycine or GABAA receptors expressed in a heterologous system.
Workflow:
Methodology:
-
Cell Culture and Transfection: Culture HEK293 cells and transfect them with plasmids encoding the desired receptor subunits (e.g., GlyR α1 or GABAAR α1β2γ2). Co-transfect with a fluorescent marker (e.g., GFP) to identify transfected cells.
-
Electrophysiological Recording:
-
Prepare standard intracellular and extracellular recording solutions.
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Obtain a whole-cell recording configuration from a transfected cell.
-
-
Drug Application:
-
Establish a stable baseline current by applying a sub-maximal concentration of the agonist (glycine for GlyRs, GABA for GABAARs).
-
Co-apply the agonist with increasing concentrations of the Gelsemium alkaloid.
-
Include a positive control antagonist (e.g., strychnine (B123637) for GlyRs, bicuculline (B1666979) for GABAARs) to confirm receptor-specific effects.
-
-
Data Analysis:
-
Measure the peak amplitude of the elicited currents in the presence of each alkaloid concentration.
-
Normalize the current amplitudes to the baseline current.
-
Plot the normalized current as a function of the logarithm of the alkaloid concentration and fit the data with a sigmoidal dose-response curve to determine the IC50 value.
-
In Vitro STING Ubiquitination Assay
This protocol is designed to assess the effect of this compound on the ubiquitination of the STING protein.
Methodology:
-
Cell Culture and Transfection: Culture HEK293T cells and co-transfect with plasmids encoding HA-tagged STING and Flag-tagged ubiquitin (or specific K48-linked ubiquitin).
-
This compound Treatment: 24 hours post-transfection, treat the cells with this compound at a predetermined concentration (e.g., 10 µM) or vehicle control for 2-4 hours.
-
Cell Lysis: Lyse the cells in a buffer containing protease and deubiquitinase inhibitors.
-
Immunoprecipitation: Immunoprecipitate HA-tagged STING from the cell lysates using an anti-HA antibody conjugated to agarose (B213101) beads.
-
Western Blotting:
-
Wash the beads and elute the immunoprecipitated proteins.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-Flag antibody to detect ubiquitinated STING and an anti-HA antibody to detect total immunoprecipitated STING.
-
-
Data Analysis: Compare the intensity of the ubiquitinated STING bands between the this compound-treated and vehicle-treated samples to determine if this compound promotes STING ubiquitination. As a positive control for STING activation, cells can be stimulated with 2'3'-cGAMP.
Conclusion
This comparative analysis highlights the diverse pharmacological and toxicological profiles of this compound and other major Gelsemium alkaloids. While sharing some common targets, such as inhibitory neurotransmitter receptors, individual alkaloids exhibit distinct potencies and mechanisms of action. This compound's unique role as a STING inhibitor presents a promising avenue for the development of novel anti-inflammatory therapeutics. Conversely, the high toxicity of alkaloids like Humantenmine underscores the critical need for careful toxicological evaluation in any drug development program centered on Gelsemium-derived compounds. The provided data and experimental protocols offer a foundational resource for researchers to further explore the therapeutic potential of these fascinating natural products.
References
Gelsevirine Poised as a Novel Therapeutic Candidate Against Sepsis-Associated Encephalopathy, Challenging Conventional Supportive Care
For Immediate Release
In the landscape of sepsis-associated encephalopathy (SAE) treatment, currently dominated by supportive and symptomatic care, the novel alkaloid Gelsevirine is emerging as a promising targeted therapeutic. A recent preclinical study highlights its potential to mitigate the severe neurological complications of sepsis by directly intervening in the underlying neuroinflammatory pathways. This comparison guide provides an objective analysis of this compound versus conventional treatments for SAE, supported by available experimental data, for researchers, scientists, and drug development professionals.
Sepsis-associated encephalopathy is a devastating complication of sepsis, characterized by diffuse brain dysfunction that can lead to long-term cognitive impairment in survivors.[1] The pathophysiology is complex, involving a cascade of events including breakdown of the blood-brain barrier, overwhelming neuroinflammation driven by microglial activation, and subsequent neuronal cell death.[2][3] Conventional management has been limited to controlling the source of infection and providing supportive care to prevent further neurological injury, with no specific therapies approved to treat SAE itself.[4][5]
This compound: A Targeted Approach to Neuroinflammation
Recent research has identified this compound, an active compound derived from Gelsemium elegans Benth., as a potent inhibitor of the STING (Stimulator of Interferon Genes) signaling pathway, a key mediator of innate immunity and inflammation. In a murine model of SAE, this compound demonstrated a significant therapeutic effect by inhibiting this pathway, leading to a reduction in microglial pyroptosis—a form of inflammatory cell death.
The targeted action of this compound stands in contrast to the broader, non-specific nature of conventional SAE treatments. While supportive care aims to create an optimal physiological environment for recovery, this compound directly interrupts a core mechanism of the neuroinflammatory process that drives SAE.
Comparative Efficacy: Preclinical Data
The following tables summarize the available quantitative data from preclinical and clinical studies, comparing the efficacy of this compound with that of conventional supportive care measures. It is important to note that the data for this compound is based on a single preclinical study, and direct comparative trials are not yet available.
Table 1: Survival and Cognitive Function
| Treatment Modality | Metric | Outcome | Source |
| This compound | 7-Day Survival Rate (CLP mice) | Increased survival rate compared to untreated sepsis model. (Specific percentages not available in abstract). | |
| Cognitive Function (Morris Water Maze & Open Field Test) | Significantly alleviated cognitive dysfunction and increased exploratory behavior. | ||
| Conventional Care | 28-Day Mortality (Dexmedetomidine for sedation in septic patients) | Associated with improved 28-day mortality (HR 0.46). | |
| Delirium-Free Days (Non-pharmacological interventions in ICU) | Multicomponent interventions reduced the incidence of delirium (OR 0.43). |
Table 2: Biomarkers of Neuroinflammation and Cellular Damage
| Treatment Modality | Biomarker | Effect | Source |
| This compound | Microglial Activation | Inhibited | |
| Hippocampal Inflammatory Factors | Decreased levels | ||
| STING Protein Phosphorylation | Reduced | ||
| Microglial Pyroptosis | Inhibited | ||
| Conventional Care | Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) (Glycemic control in septic rats) | Insulin (B600854) therapy maintaining blood glucose at 120-160 mg/dL inhibited the production of these cytokines in the cerebrum. | |
| Glial Activation (Astrocytes and Microglia) (Glycemic control in septic rats) | Inhibited with insulin therapy. | ||
| Blood-Brain Barrier Permeability (Glycemic control in septic rats) | Increased permeability was recovered to near-normal levels with insulin therapy. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: this compound inhibits STING phosphorylation in microglia.
Caption: Typical workflow for evaluating SAE treatments in animal models.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings.
1. Cecal Ligation and Puncture (CLP) Mouse Model of Sepsis
This is a widely accepted model for inducing sepsis that mimics the clinical course of human sepsis.
-
Animals: Male C57BL/6 mice (8-10 weeks old) are commonly used.
-
Anesthesia: Mice are anesthetized, typically with an intraperitoneal injection of ketamine and xylazine.
-
Surgical Procedure:
-
A midline laparotomy (1-2 cm incision) is performed to expose the cecum.
-
The cecum is ligated with a silk suture at a predetermined distance from the distal end (e.g., 5.0 mm) to induce a consistent level of ischemic tissue.
-
The ligated cecum is then punctured through-and-through with a needle of a specific gauge (e.g., 22-gauge) to allow leakage of fecal content into the peritoneal cavity, inducing polymicrobial peritonitis.
-
A small amount of feces may be gently squeezed out to ensure patency of the puncture.
-
The cecum is returned to the peritoneal cavity, and the abdominal incision is closed in layers.
-
-
Post-operative Care:
-
Fluid resuscitation with pre-warmed sterile saline (e.g., 1 mL) is administered subcutaneously to mimic clinical fluid resuscitation.
-
Analgesics (e.g., buprenorphine) are administered to minimize pain.
-
Sham-operated control animals undergo the same procedure without the ligation and puncture of the cecum.
-
2. This compound Treatment Protocol (Based on available abstract)
-
Drug Preparation: this compound is dissolved in a suitable vehicle (e.g., saline or DMSO).
-
Administration: The specific timing and route of administration would be detailed in the full publication. Based on similar studies, it is likely administered intraperitoneally or intravenously at a specific time point post-CLP surgery (e.g., 1 or 6 hours after surgery).
-
Dosage: Multiple dosages would typically be tested to determine a dose-response relationship.
3. Conventional Supportive Care in an Animal Model
This protocol aims to mimic clinical supportive care in a preclinical setting.
-
Antibiotic Therapy: Broad-spectrum antibiotics (e.g., imipenem-cilastatin) are administered at a clinically relevant time point after CLP to control the bacterial infection.
-
Fluid Resuscitation: As described in the CLP protocol, adequate fluid resuscitation is crucial.
-
Glycemic Control: Blood glucose levels are monitored, and insulin is administered to maintain normoglycemia, as hyperglycemia can exacerbate neuroinflammation.
-
Sedation: If required for procedures, a sedative with potential neuroprotective effects like dexmedetomidine (B676) may be used, though this is more relevant in clinical settings.
Future Directions
The emergence of this compound as a targeted therapeutic for SAE is a significant development. However, the research is still in its early stages. Future studies should aim to:
-
Replicate the initial findings in different animal models and laboratories.
-
Conduct direct, head-to-head comparative studies between this compound and standard supportive care measures.
-
Elucidate the detailed pharmacokinetic and pharmacodynamic properties of this compound.
-
Ultimately, if preclinical data remains promising, move towards clinical trials to evaluate the safety and efficacy of this compound in human patients with SAE.
While conventional supportive care remains the cornerstone of SAE management, the targeted approach of this compound offers a new and exciting avenue for drug development that could one day provide a specific and effective treatment for this devastating condition.
References
- 1. This compound ameliorates sepsis-associated encephalopathy by inhibiting the STING signalling-mediated pyroptosis pathway in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Gelsevirine: A Comparative Analysis of its Therapeutic Potential Across Multiple Disease Models
For Researchers, Scientists, and Drug Development Professionals
Gelsevirine, an indole (B1671886) alkaloid extracted from the plant Gelsemium elegans, has garnered significant attention for its diverse pharmacological activities. This guide provides a comprehensive cross-validation of this compound's therapeutic effects in various preclinical disease models, including sepsis, osteoarthritis, ischemic stroke, burn wound healing, and anxiety. We present a comparative analysis of its performance, supported by available experimental data, and detail the methodologies of key experiments. While direct head-to-head comparative studies with current standard-of-care treatments are limited, this guide aims to provide an objective overview to inform future research and drug development efforts.
Executive Summary
This compound has demonstrated notable therapeutic potential, primarily attributed to its anti-inflammatory and neuromodulatory properties. In models of sepsis and osteoarthritis, its mechanism is largely linked to the inhibition of the STING (Stimulator of Interferon Genes) signaling pathway, leading to reduced inflammatory responses. In ischemic stroke, this compound exhibits neuroprotective effects by modulating the JAK2/STAT3 pathway. Furthermore, it has shown promise in promoting burn wound healing and displays anxiolytic-like effects in behavioral models. This guide synthesizes the current understanding of this compound's efficacy and mechanisms of action.
Sepsis and Systemic Inflammation
Sepsis is a life-threatening condition characterized by a dysregulated host response to infection, leading to organ dysfunction. This compound has been investigated as a potential therapeutic agent due to its potent anti-inflammatory effects.
Comparative Performance
Direct comparative data between this compound and other sepsis treatments is scarce. However, one study utilized Astin C , a known STING inhibitor, as a positive control in a cecal ligation and puncture (CLP) sepsis model. While a direct statistical comparison of all parameters was not provided, the study demonstrated that this compound significantly improved survival rates in septic mice.[1]
Table 1: this compound in a Cecal Ligation and Puncture (CLP) Sepsis Mouse Model
| Parameter | Control (CLP) | This compound (10 mg/kg) | This compound (20 mg/kg) | Astin C (Positive Control) |
| Survival Rate | Decreased significantly | Dose-dependently increased | Dose-dependently increased | Data not provided for direct comparison |
| Lung Injury Score | High | Significantly reduced | Significantly reduced | Not specified |
| Serum ALT (U/L) | Elevated | Significantly reduced | Significantly reduced | Not specified |
| Serum AST (U/L) | Elevated | Significantly reduced | Significantly reduced | Not specified |
| Serum BUN (mg/dL) | Elevated | Significantly reduced | Significantly reduced | Not specified |
| Serum Creatinine (mg/dL) | Elevated | Significantly reduced | Significantly reduced | Not specified |
Data synthesized from a study by Chen et al. (2023).[1][2][3][4]
Signaling Pathway: this compound and STING Inhibition in Sepsis
This compound's primary mechanism in mitigating sepsis-related inflammation is through the inhibition of the STING signaling pathway. It competitively binds to the cyclic dinucleotide (CDN)-binding pocket of STING, preventing its activation. Furthermore, this compound promotes K48-linked ubiquitination and subsequent proteasomal degradation of STING, effectively dampening the downstream inflammatory cascade.
Osteoarthritis
Osteoarthritis (OA) is a degenerative joint disease characterized by cartilage breakdown and inflammation. This compound has shown chondroprotective effects in preclinical models of OA.
Comparative Performance
Currently, there are no direct comparative studies between this compound and standard OA treatments like nonsteroidal anti-inflammatory drugs (NSAIDs) (e.g., celecoxib). The table below presents data on this compound's effects in a destabilization of the medial meniscus (DMM) model of OA.
Table 2: this compound in a Destabilization of the Medial Meniscus (DMM) Osteoarthritis Mouse Model
| Parameter | Control (DMM) | This compound |
| OARSI Score | High (indicating severe cartilage degradation) | Significantly reduced |
| MMP-3, MMP-9, MMP-13 Expression | Increased | Reduced |
| TNF-α, IL-6 Expression | Increased | Reduced |
| Col2A Expression | Decreased | Increased |
Data synthesized from a study by Feng et al. (2022).
Signaling Pathway: this compound and STING in Osteoarthritis
Similar to its role in sepsis, this compound mitigates inflammation and cartilage degradation in OA by targeting the STING pathway. In chondrocytes, this compound promotes the K48-linked poly-ubiquitination and subsequent degradation of STING, thereby inhibiting the downstream inflammatory signaling induced by factors like IL-1β.
Ischemic Stroke
Ischemic stroke, caused by the obstruction of blood flow to the brain, leads to neuronal damage and neurological deficits. This compound has demonstrated neuroprotective effects in a mouse model of ischemic stroke.
Comparative Performance
Direct comparative studies of this compound against the standard-of-care thrombolytic agent, tissue plasminogen activator (tPA), are not available. The following table summarizes the effects of this compound in a transient middle cerebral artery occlusion (tMCAO) model.
Table 3: this compound in a Transient Middle Cerebral Artery Occlusion (tMCAO) Ischemic Stroke Mouse Model
| Parameter | Control (tMCAO) | This compound |
| Infarct Volume | Large | Significantly reduced |
| Neurological Score (Bederson) | High (severe deficit) | Significantly improved |
| Motor and Balance Ability (Rotarod test) | Impaired | Significantly improved |
| Neuronal Apoptosis | Increased | Reduced |
Data synthesized from a study by Xing et al. (2023).
Signaling Pathway: this compound and JAK2/STAT3 Inhibition in Ischemic Stroke
In the context of ischemic stroke, this compound's neuroprotective effects are mediated through the inhibition of the JAK2/STAT3 signaling pathway in microglia. By binding to JAK2, this compound inhibits its kinase activity, which in turn prevents the phosphorylation and activation of STAT3. This leads to a downregulation of pro-inflammatory gene expression in microglia, thereby reducing neuroinflammation.
Burn Wound Healing
The healing of burn wounds is a complex process that can be hampered by excessive inflammation. This compound's anti-inflammatory properties have been explored in this context.
Comparative Performance
Direct comparative data for this compound against the standard topical agent, silver sulfadiazine (B1682646), is not available. However, studies on silver sulfadiazine provide a benchmark for wound healing.
Table 4: this compound in a Burn Wound Healing Model (Expected Outcomes)
| Parameter | Standard of Care (e.g., Silver Sulfadiazine) | This compound (Hypothesized) |
| Wound Closure Rate | Variable, can be delayed | Potentially accelerated due to anti-inflammatory effects |
| Inflammation | May persist | Reduced |
| Re-epithelialization | Standard rate | Potentially enhanced |
This table is speculative and based on the known anti-inflammatory mechanism of this compound. Direct experimental data is needed for confirmation.
Anxiety
This compound is an alkaloid derived from Gelsemium elegans, a plant that has been traditionally used for its anxiolytic properties.
Comparative Performance
There is a lack of direct comparative studies between this compound and benzodiazepines like diazepam in standardized anxiety models such as the elevated plus maze.
Table 5: this compound in an Anxiety Model (Expected Outcomes)
| Parameter (Elevated Plus Maze) | Standard Anxiolytic (e.g., Diazepam) | This compound (Hypothesized) |
| Time Spent in Open Arms | Increased | Potentially increased |
| Number of Entries into Open Arms | Increased | Potentially increased |
This table is speculative. While this compound is reported to have anxiolytic activity, quantitative data from standardized behavioral tests is needed for a direct comparison.
Experimental Protocols
Cecal Ligation and Puncture (CLP) Sepsis Model
-
Anesthesia: Mice are anesthetized using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Procedure: A midline laparotomy is performed to expose the cecum. The cecum is then ligated at a specific distance from the distal end to induce a defined level of ischemic injury. The ligated cecum is punctured once or twice with a needle of a specific gauge. A small amount of fecal content is extruded to induce polymicrobial peritonitis.
-
Closure: The cecum is returned to the peritoneal cavity, and the abdominal wall and skin are closed in layers.
-
Post-operative Care: Fluid resuscitation and analgesics are administered.
-
This compound Administration: this compound is typically administered intraperitoneally at specified doses and time points relative to the CLP procedure.
Destabilization of the Medial Meniscus (DMM) Osteoarthritis Model
-
Anesthesia: Mice are anesthetized.
-
Surgical Procedure: A medial parapatellar incision is made to expose the knee joint. The medial meniscotibial ligament is transected, leading to destabilization of the medial meniscus and subsequent joint instability.
-
Closure: The joint capsule and skin are sutured.
-
This compound Administration: this compound is administered, often via intraperitoneal injection, for a specified duration following the surgery.
Transient Middle Cerebral Artery Occlusion (tMCAO) Ischemic Stroke Model
-
Anesthesia: Mice are anesthetized.
-
Surgical Procedure: A midline neck incision is made to expose the common carotid artery and its bifurcation. A filament is inserted into the external carotid artery and advanced into the internal carotid artery to occlude the origin of the middle cerebral artery.
-
Reperfusion: After a defined period of occlusion (e.g., 60 minutes), the filament is withdrawn to allow for reperfusion.
-
This compound Administration: this compound is administered, for instance, one hour before the tMCAO procedure and again at the onset of reperfusion.
Thermal Burn Wound Model
-
Anesthesia: The animal (e.g., rat or mouse) is anesthetized.
-
Burn Induction: A heated metal rod or plate of a specific temperature and size is applied to the shaved dorsal skin for a defined duration to create a controlled-depth burn.
-
Wound Treatment: Immediately after burn induction, the wound is treated with the test compound (e.g., a gel or cream containing this compound) or a control/comparator substance.
-
Assessment: Wound healing is monitored over time by measuring parameters such as wound contraction, re-epithelialization, and histological changes.
Elevated Plus Maze (EPM) for Anxiety
-
Apparatus: The maze consists of two open arms and two enclosed arms, elevated from the floor.
-
Procedure: The animal (e.g., mouse or rat) is placed in the center of the maze. The animal's movement is tracked for a set period (e.g., 5 minutes).
-
Data Collection: The time spent in and the number of entries into the open and closed arms are recorded. An increase in the exploration of the open arms is indicative of an anxiolytic effect.
-
Drug Administration: The test compound (this compound) or a reference drug (e.g., diazepam) is administered prior to the test.
Conclusion and Future Directions
This compound demonstrates significant therapeutic potential across a range of disease models, primarily through its potent anti-inflammatory and neuromodulatory effects. Its ability to inhibit the STING and JAK2/STAT3 signaling pathways highlights its promise as a multi-target therapeutic agent. However, the current body of evidence is largely preclinical and lacks direct, robust comparisons with existing standard-of-care treatments.
Future research should focus on:
-
Conducting head-to-head comparative efficacy studies of this compound against current gold-standard treatments in various disease models.
-
Elucidating the detailed molecular mechanisms underlying its anxiolytic and wound-healing properties.
-
Investigating the pharmacokinetic and pharmacodynamic profiles of this compound to optimize dosing and administration routes.
-
Conducting comprehensive toxicology studies to establish its safety profile for potential clinical translation.
Addressing these research gaps will be crucial in determining the clinical viability of this compound as a novel therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | this compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis [frontiersin.org]
- 3. This compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Gelsevirine Target Validation: A Comparative Guide Using CRISPR/Cas9 Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of methodologies used to validate the molecular targets of Gelsevirine, a natural alkaloid with demonstrated therapeutic potential in inflammatory diseases. A primary focus is placed on the use of CRISPR/Cas9 knockout models for the validation of the STING (Stimulator of Interferon Genes) protein as a direct target. This will be compared with alternative approaches used to validate other putative targets of this compound, such as JAK2 (Janus kinase 2).
This compound and Its Proposed Molecular Targets
This compound, an alkaloid derived from Gelsemium elegans Benth., has been shown to possess significant anti-inflammatory and neuroprotective properties. Recent research has identified two key signaling pathways that are modulated by this compound: the STING and the JAK2-STAT3 pathways. Validating the direct interaction and functional consequences of this compound on these targets is crucial for its development as a therapeutic agent.
Validation of STING as a this compound Target using Knockout Models
Recent studies have robustly demonstrated that this compound directly inhibits the STING signaling pathway, which plays a critical role in innate immunity and inflammatory responses.[1][2][3][4] A key piece of evidence for this direct engagement comes from studies utilizing STING knockout animal models.
One pivotal study investigated the role of this compound in a mouse model of sepsis-associated encephalopathy (SAE). In wild-type mice, this compound administration led to a significant reduction in neuroinflammation and microglial pyroptosis. However, in STING knockout mice, the protective and anti-pyroptotic effects of this compound were significantly diminished, indicating that STING is a primary target for this compound's therapeutic action in this context.[1]
Quantitative Data from STING Knockout Studies
The following table summarizes the key findings from a study by Zeng et al. (2024), comparing the effects of this compound on wild-type and STING knockout mice in a model of sepsis-associated encephalopathy. The data illustrates the dependency of this compound's therapeutic effect on the presence of STING.
| Parameter | Wild-Type + this compound | STING Knockout + this compound | Interpretation |
| Microglial Pyroptosis | Significantly Reduced | No significant reduction | This compound's ability to inhibit pyroptosis is STING-dependent. |
| Inflammatory Cytokine Levels | Significantly Decreased | No significant decrease | The anti-inflammatory effect of this compound is mediated through STING. |
| Cognitive Function | Significantly Improved | No significant improvement | STING is necessary for the neuroprotective effects of this compound. |
Experimental Protocol: Validation of this compound's Target Using STING Knockout Mice
The following is a generalized protocol based on the methodologies described in the cited literature for validating this compound's target using STING knockout mice.
-
Animal Models: Wild-type and STING knockout mice on a C57BL/6J background are used.
-
Disease Induction: Sepsis-associated encephalopathy is induced using the cecal ligation and puncture (CLP) model.
-
This compound Administration: A treatment group of both wild-type and STING knockout mice receive intraperitoneal injections of this compound at a specified dose (e.g., 5 mg/kg) at set time points post-CLP. A control group receives a vehicle solution.
-
Behavioral Analysis: Cognitive function is assessed using tests such as the Morris water maze and open field test.
-
Tissue Collection and Preparation: At a predetermined endpoint, brain tissues (specifically the hippocampus) are collected for molecular and histological analysis.
-
Western Blot Analysis: Protein lysates from hippocampal tissues are subjected to Western blotting to quantify the expression levels of key proteins in the STING signaling and pyroptosis pathways (e.g., p-STING, NLRP3, Caspase-1, GSDMD).
-
Immunohistochemistry: Brain sections are stained with antibodies against markers of microglial activation (e.g., Iba1) and pyroptosis.
-
Cytokine Analysis: Levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) in the hippocampus are measured using ELISA or qPCR.
-
Statistical Analysis: Data from all experimental groups are analyzed using appropriate statistical tests (e.g., ANOVA) to determine the significance of the observed differences.
Comparison with Alternative Target Validation Methods
While CRISPR/Cas9-generated knockout models provide definitive evidence for target engagement, other techniques are also employed in drug discovery. For this compound, the validation of JAK2 as a target has utilized a different approach.
Validation of JAK2 as a this compound Target
Research suggests that this compound can inhibit the JAK2-STAT3 signaling pathway, which is also implicated in inflammation. The validation of JAK2 as a target has primarily relied on in vitro biochemical assays and molecular docking studies. For instance, studies have shown that this compound can directly inhibit the kinase activity of JAK2. In cellular models, the effects of this compound were reversed by overexpressing a constitutively active mutant of STAT3, downstream of JAK2, thereby providing evidence for the on-target effect of this compound on this pathway.
| Method | Description | Advantages | Limitations |
| CRISPR/Cas9 Knockout | Complete removal of the target gene to assess the drug's effect in its absence. | Provides definitive evidence of target necessity; high specificity. | Time-consuming and resource-intensive to create knockout models; potential for off-target effects of CRISPR editing. |
| RNA interference (RNAi) | Use of siRNAs to transiently knockdown the expression of the target gene. | Faster and less expensive than generating knockout models. | Incomplete knockdown can lead to ambiguous results; potential for off-target effects. |
| Overexpression of Mutants | Introduction of a constitutively active or dominant-negative form of a downstream effector to rescue or mimic the drug's effect. | Useful for confirming pathway-specific effects. | May not fully recapitulate the physiological context; potential for artifacts due to overexpression. |
| Molecular Docking | Computational simulation of the binding of the drug to the target protein. | Provides insights into the potential binding mode and affinity. | Predictions require experimental validation; may not accurately reflect the in vivo situation. |
Visualizing the Molecular Pathways and Experimental Workflows
To better understand the mechanisms of this compound and the experimental approaches for target validation, the following diagrams have been generated.
References
- 1. This compound ameliorates sepsis-associated encephalopathy by inhibiting the STING signalling-mediated pyroptosis pathway in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
Gelsevirine: A Comparative Analysis of its Inhibitory Action on STING versus JAK2-STAT3 Signaling Pathways
For Immediate Release
[City, State] – [Date] – This guide provides a comprehensive comparison of the effects of gelsevirine, a natural alkaloid, on the Stimulator of Interferon Genes (STING) pathway and the Janus Kinase 2/Signal Transducer and Activator of Transcription 3 (JAK2-STAT3) pathway. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the specific molecular interactions and therapeutic potential of this compound.
Executive Summary
Current research extensively documents this compound as a potent and specific inhibitor of the STING signaling pathway. It has been shown to directly bind to STING, prevent its activation, and promote its degradation. In contrast, as of the latest available scientific literature, there is no direct evidence of this compound's effect on the JAK2-STAT3 signaling pathway. This guide will therefore focus on a detailed exposition of this compound's mechanism of action on the STING pathway and provide a general overview of the JAK2-STAT3 pathway for a conceptual comparison.
This compound's Interaction with the STING Pathway
This compound has been identified as a novel inhibitor of the STING pathway, a critical component of the innate immune system that detects cytosolic DNA and triggers inflammatory responses.[1][2][3] this compound exerts its inhibitory effects through a multi-faceted mechanism:
-
Direct Binding and Competitive Inhibition: this compound directly binds to the cyclic dinucleotide (CDN)-binding pocket of STING.[1][3] This competitive binding prevents the natural ligand, cyclic GMP-AMP (cGAMP), from activating STING.[1][4]
-
Inhibition of Dimerization: The activation of STING requires its dimerization. This compound has been shown to inhibit the cGAMP-induced dimerization of STING, thereby halting the downstream signaling cascade.[3][5]
-
Promotion of Ubiquitination and Degradation: this compound promotes the K48-linked ubiquitination of STING, which targets the protein for proteasomal degradation.[1][2][4] This action is likely mediated through the upregulation and recruitment of the E3 ubiquitin ligase TRIM21.[3]
These inhibitory actions collectively lead to the suppression of downstream signaling molecules such as TBK1, IRF3, and NF-κB, ultimately reducing the production of type I interferons and other pro-inflammatory cytokines.[1][5]
Quantitative Data: this compound's Effect on the STING Pathway
| Parameter | Value | Cell/System | Reference |
| Binding Affinity (Kd) | 27.6 μM | Human STING-CTD | [1] |
| Inhibition of Ifnb1 mRNA | Dose-dependent | Raw264.7 cells | [1][4] |
| Inhibition of IFNB1 mRNA | Dose-dependent | THP-1 cells | [1] |
| Inhibition of Cxcl10 mRNA | Significant at 10 μM | Raw264.7 cells | [4] |
| Inhibition of IL6 mRNA | Significant at 10 μM | THP-1 cells | [4] |
| Reduction of p-TBK1 | Observed at 10 μM | Raw264.7 cells | [1][5] |
| Reduction of p-IRF3 | Observed at 10 μM | Raw264.7 cells | [5] |
| Reduction of p-p65 | Observed at 10 μM | Raw264.7 cells | [1][5] |
Visualizing the Mechanism: this compound's Inhibition of the STING Pathway
Caption: this compound's inhibition of the STING signaling pathway.
The JAK2-STAT3 Pathway: A General Overview
The JAK2-STAT3 pathway is a principal signaling cascade that transduces signals from a variety of cytokines and growth factors to the nucleus, regulating fundamental cellular processes such as proliferation, differentiation, survival, and inflammation.[6][7] The pathway is initiated by the binding of a ligand to its corresponding receptor, leading to the activation of receptor-associated Janus kinases (JAKs). Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and regulation of target gene expression.[7]
Dysregulation of the JAK2-STAT3 pathway is implicated in various diseases, including cancers and inflammatory disorders.[7][8] Consequently, it is a significant target for therapeutic intervention, with several small molecule inhibitors of JAK2 and STAT3 having been developed.
Visualizing the General JAK2-STAT3 Signaling Pathway
Caption: A generalized overview of the JAK2-STAT3 signaling pathway.
Experimental Protocols
Surface Plasmon Resonance (SPR) Binding Analysis
To determine the binding affinity of this compound to STING, SPR analysis was performed. Recombinant human STING-CTD (C-terminal domain) was immobilized on a CM5 sensor chip. Various concentrations of this compound were then passed over the chip surface. The binding was measured by monitoring the change in the refractive index at the sensor surface. The resulting sensorgrams were fitted to a 1:1 steady-state binding model to calculate the equilibrium dissociation constant (Kd).[1]
Western Blot Analysis
To assess the effect of this compound on the phosphorylation of STING pathway components, cell lysates were prepared from cells treated with or without this compound and a STING agonist. Proteins were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were then incubated with primary antibodies specific for total and phosphorylated forms of STING, TBK1, IRF3, and p65. Following incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[1][5]
Quantitative Real-Time PCR (qRT-PCR)
To measure the impact of this compound on the expression of STING-induced genes, total RNA was extracted from treated and untreated cells. cDNA was synthesized using a reverse transcription kit. qRT-PCR was then performed using gene-specific primers for IFNB1, CXCL10, IL6, and a housekeeping gene (e.g., GAPDH) for normalization. The relative gene expression was calculated using the 2-ΔΔCt method.[4]
Experimental Workflow for Assessing this compound's Effect on STING Pathway
Caption: Workflow for in vitro analysis of this compound's effect on the STING pathway.
Conclusion and Future Directions
The available evidence robustly supports the role of this compound as a specific inhibitor of the STING signaling pathway. Its well-defined mechanism of action, involving direct binding, inhibition of dimerization, and promotion of degradation, makes it a valuable tool for studying STING-mediated inflammation and a potential therapeutic candidate for STING-driven diseases.
In contrast, the interaction between this compound and the JAK2-STAT3 pathway remains unexplored. Given the central role of JAK2-STAT3 in a multitude of cellular processes and its frequent dysregulation in disease, future research should investigate whether this compound exerts any direct or indirect effects on this pathway. Such studies would provide a more complete understanding of this compound's pharmacological profile and could unveil new therapeutic applications. A comparative analysis of this compound's impact on both pathways would be highly valuable following the generation of such data.
References
- 1. This compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | this compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis [frontiersin.org]
- 6. Effect of JAK2/STAT3 signaling pathway on liver injury associated with severe acute pancreatitis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of IL-6/JAK2/STAT3 signaling pathway in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation and therapy, the role of JAK2/STAT3 signaling pathway in OA: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Neuroprotective Properties of Gelsevirine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective properties of Gelsevirine with alternative compounds, offering supporting experimental data and detailed methodologies to aid in the replication and extension of these findings.
Executive Summary
This compound, an alkaloid derived from Gelsemium elegans, has demonstrated significant neuroprotective effects, primarily attributed to its anti-inflammatory and anti-apoptotic properties. This document summarizes the key findings from preclinical studies and compares its performance with three alternative neuroprotective agents: Acacetin, Xanthoangelol, and Selegiline. The comparison is based on their efficacy in relevant in vivo and in vitro models, their mechanisms of action, and the experimental protocols used to evaluate their effects.
Comparative Analysis of Neuroprotective Agents
The following tables summarize the quantitative data from published studies on this compound and the selected alternative compounds.
Table 1: In Vivo Neuroprotective Efficacy in Ischemic Stroke Models (MCAO)
| Compound | Animal Model | Dosage | Administration Route | Infarct Volume Reduction (%) | Neurological Score Improvement | Citation |
| This compound | C57BL/6 Mice | 1 mg/kg | Intraperitoneal | ~50% | Significant improvement in Bederson and rotarod tests | [1] |
| Acacetin | C57BL/6 Mice | 25 mg/kg | Intraperitoneal | Significantly smaller than MCAO group | Significant improvement in Zea-Longa scores | [2] |
| Xanthoangelol | Sprague-Dawley Rats | 10 mg/kg | Intraperitoneal | Significant reduction | Significant alleviation of neurological deficit | [3] |
| Selegiline | C57BL/6 Mice | 1.0 mg/kg/day | Oral | - | Improvement in gait dysfunction | [4][5] |
Table 2: In Vitro Neuroprotective and Anti-inflammatory Effects
| Compound | Cell Line | Insult | Key Findings | Quantitative Data | Citation |
| This compound | BV2 microglia | LPS/OGD-CM | Reduced pro-inflammatory cytokine production (TNF-α, IL-6, iNOS) | Significant dose-dependent reduction | |
| Acacetin | BV2 microglia | LPS | Inhibition of NO, PGE2, TNF-α, IL-1β release | Significant inhibition | |
| Xanthoangelol | BV2 microglia | OGD/R or LPS | Suppressed ROS production and inflammatory cytokine secretion | Significant decrease | |
| Selegiline | SH-SY5Y | Peroxynitrite | Reduced apoptosis and stabilized mitochondrial membrane potential | Dose-dependent protection |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to facilitate the replication of findings.
Middle Cerebral Artery Occlusion (MCAO) Model
This protocol is a standard method for inducing focal cerebral ischemia in rodents to mimic human ischemic stroke.
-
Animal Model: Male C57BL/6 mice (8 weeks old) or Sprague-Dawley rats.
-
Anesthesia: Anesthetize the animal with isoflurane (B1672236) (4% for induction, 1.5-2% for maintenance).
-
Surgical Procedure:
-
Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA.
-
Temporarily clamp the CCA and ICA.
-
Make a small incision in the ECA.
-
Insert a silicone-coated monofilament (e.g., 6-0 nylon) through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA). The insertion depth is typically 9-11 mm in mice.
-
After the desired occlusion period (e.g., 60 minutes for transient MCAO), withdraw the filament to allow reperfusion. For permanent MCAO, the filament is left in place.
-
Suture the incision and allow the animal to recover.
-
-
Confirmation of Ischemia: Monitor cerebral blood flow using Laser Doppler Flowmetry to confirm a significant reduction (typically >70%) during occlusion and restoration upon reperfusion.
Infarct Volume Measurement (TTC Staining)
-
Procedure:
-
Twenty-four hours post-MCAO, euthanize the animal and harvest the brain.
-
Slice the brain into 2 mm coronal sections.
-
Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in phosphate-buffered saline (PBS) at 37°C for 15-30 minutes in the dark.
-
Viable tissue will stain red, while the infarcted tissue will remain white.
-
Capture images of the stained sections and quantify the infarct area using image analysis software (e.g., ImageJ).
-
Calculate the infarct volume as a percentage of the total hemispheric volume, often corrected for edema.
-
Neurological Function Assessment
-
Modified Neurological Severity Score (mNSS): A composite scoring system evaluating motor, sensory, balance, and reflex functions. A higher score indicates a more severe neurological deficit.
-
Rotarod Test: Assesses motor coordination and balance by measuring the time an animal can stay on a rotating rod.
-
Pole Test: Measures motor coordination and bradykinesia by timing the animal as it descends a vertical pole.
In Vitro Neuroinflammation Model (BV2 Microglia)
-
Cell Culture: Culture BV2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Lipopolysaccharide (LPS) Stimulation:
-
Plate BV2 cells at a suitable density.
-
Pre-treat cells with the test compound (e.g., this compound, Acacetin) for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a designated period (e.g., 24 hours) to induce an inflammatory response.
-
-
Oxygen-Glucose Deprivation/Reperfusion (OGD/R):
-
Replace the culture medium with glucose-free DMEM.
-
Place the cells in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a defined period (e.g., 2-4 hours).
-
Terminate OGD by returning the cells to normal culture medium and normoxic conditions for a reperfusion period (e.g., 24 hours).
-
Cytokine and ROS Measurement
-
ELISA: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
Griess Assay: Determine the level of nitric oxide (NO) in the supernatant by measuring nitrite (B80452) concentration.
-
ROS Assay: Use fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular reactive oxygen species (ROS) levels via fluorescence microscopy or flow cytometry.
Western Blotting for Signaling Pathway Analysis
-
Protein Extraction: Lyse cells or tissue samples in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against target proteins (e.g., p-JAK2, p-STAT3, Nrf2, NF-κB p65, cleaved caspase-3) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Apoptosis Assays
-
TUNEL Staining: Detects DNA fragmentation in apoptotic cells in tissue sections or cell cultures.
-
Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.
-
Caspase Activity Assay: Measures the activity of key executioner caspases, such as caspase-3, using a fluorometric or colorimetric substrate.
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of this compound and the compared agents are mediated through distinct signaling pathways. The following diagrams illustrate these mechanisms.
Caption: this compound's neuroprotective mechanism via JAK2-STAT3 inhibition.
Caption: Acacetin's anti-inflammatory action via NLRP3 inflammasome inhibition.
Caption: Xanthoangelol's antioxidant effect through Nrf2 pathway activation.
Caption: Selegiline's multi-target neuroprotective mechanisms.
Conclusion
This compound presents a promising avenue for neuroprotective drug development, with a clear mechanism of action centered on the inhibition of the JAK2-STAT3 signaling pathway to reduce neuroinflammation. Its efficacy in preclinical models of ischemic stroke is comparable to other emerging and established neuroprotective agents. This guide provides the necessary data and protocols to facilitate further research into this compound and its potential therapeutic applications, as well as to allow for robust comparison with alternative strategies. Researchers are encouraged to utilize the provided methodologies to validate and expand upon these important findings.
References
- 1. modelorg.com [modelorg.com]
- 2. sjzsyj.com.cn [sjzsyj.com.cn]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Selegiline rescues gait deficits and the loss of dopaminergic neurons in a subacute MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Gelsevirine vs. Humantenmine: A Comparative Toxicological Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative toxicological analysis of two prominent Gelsemium alkaloids: Gelsevirine and Humantenmine. The information presented is intended to support research and drug development efforts by offering a clear, data-driven comparison of their toxicological profiles, mechanisms of action, and the experimental methodologies used for their assessment.
Executive Summary
This compound and Humantenmine, both indole (B1671886) alkaloids isolated from plants of the Gelsemium genus, exhibit markedly different toxicological characteristics. Humantenmine is recognized as one of the most toxic alkaloids in this class, with its toxicity mediated through pathways independent of the classical inhibitory neurotransmitter receptors. In contrast, this compound displays lower toxicity, which is primarily attributed to its antagonist activity at glycine (B1666218) (GlyR) and γ-aminobutyric acid type A (GABAA) receptors. This guide summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways involved.
Quantitative Toxicological Data
The following table summarizes the key toxicological parameters for this compound and Humantenmine based on available experimental data.
| Parameter | This compound | Humantenmine/Humantenirine | Source(s) |
| LD50 (Mice, i.p.) | Not explicitly found, but described as having "less toxicity" than other Gelsemium alkaloids. For comparison, the LD50 of the related, less toxic alkaloid Gelsemine is ~56 mg/kg. | Humantenirine (a closely related analogue): • Female: 0.071 mg/kg • Male: 0.149 mg/kg | [1] |
| Mechanism of Toxicity | Competitive antagonist of Glycine receptors (GlyRs) and GABAA receptors. | Unrelated to GlyR and GABAA receptor modulation. Implicated in excitotoxicity and potentially involves the MAPK signaling pathway. | [2] |
| IC50 (GlyR α1) | 40.6 ± 8.2 µM | No detectable activity | [2] |
| IC50 (GABAAR) | 89.1 ± 16.4 µM (native receptors) | No detectable activity |
Note: A specific LD50 value for this compound administered to mice via intraperitoneal or oral routes was not found in the reviewed literature. Its toxicity is qualitatively described as lower than that of more toxic alkaloids like Humantenmine. Humantenirine is a structurally similar humantenine-type alkaloid, and its LD50 is provided as a close reference for Humantenmine's high toxicity.
Mechanisms of Toxicity
This compound: Antagonism of Inhibitory Neurotransmitter Receptors
The primary mechanism of this compound's toxicity involves the blockade of inhibitory neurotransmission in the central nervous system (CNS). It acts as a competitive antagonist at both Glycine and GABAA receptors, which are ligand-gated ion channels crucial for mediating inhibitory signals. By binding to these receptors, this compound prevents the binding of their respective neurotransmitters (glycine and GABA), leading to a reduction in chloride ion influx and subsequent neuronal hyperexcitability. This disruption of the delicate balance between excitatory and inhibitory signaling can result in symptoms such as convulsions and respiratory distress.[2]
Humantenmine: Excitotoxicity and MAPK Signaling Pathway
In stark contrast to this compound, the severe toxicity of Humantenmine is not associated with the modulation of Glycine or GABAA receptors. Emerging evidence suggests that its toxic effects are linked to excitotoxicity, a pathological process by which excessive activation of excitatory amino acid receptors, such as the N-methyl-D-aspartate receptor (NMDAR), leads to neuronal damage and death. This process is often associated with a dysregulation of intracellular calcium homeostasis and the activation of downstream signaling cascades that promote apoptosis. Among these, the mitogen-activated protein kinase (MAPK) signaling pathway has been implicated in the neurotoxic effects of Gelsemium alkaloids. Activation of specific MAPK cascades, such as the p38 and ERK pathways, can trigger inflammatory responses and programmed cell death in neurons.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the toxicological assessment of this compound and Humantenmine.
Acute Toxicity (LD50) Determination in Mice
This protocol is based on the Bliss method for calculating the median lethal dose (LD50).
Materials:
-
This compound or Humantenmine, dissolved in a suitable vehicle (e.g., sterile saline, DMSO).
-
ICR mice (male and female, 18-22 g).
-
Syringes and needles for intraperitoneal (i.p.) injection.
-
Animal observation cages.
Procedure:
-
Animal Acclimatization: House the mice in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water for at least one week before the experiment.
-
Dose Ranging: Conduct a preliminary dose-ranging study with a small number of animals to determine the approximate range of lethal doses.
-
Grouping and Dosing:
-
Randomly divide the mice into several groups (e.g., 5-6 groups of 10 mice each, with equal numbers of males and females).
-
Include a control group that receives only the vehicle.
-
Administer a single intraperitoneal injection of the test compound at geometrically increasing doses to the respective groups.
-
-
Observation:
-
Observe the animals continuously for the first 4 hours after injection and then periodically for 14 days.
-
Record all signs of toxicity, including changes in behavior, convulsions, respiratory distress, and mortality.
-
-
Data Analysis:
-
Record the number of dead animals in each group at the end of the 14-day observation period.
-
Calculate the LD50 value and its 95% confidence interval using the Bliss method or other appropriate statistical software.
-
Cytotoxicity Assay (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of this compound and Humantenmine on a neuronal cell line (e.g., SH-SY5Y neuroblastoma cells).
Materials:
-
SH-SY5Y cells.
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
96-well cell culture plates.
-
This compound and Humantenmine stock solutions in DMSO.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Trypsinize and count the SH-SY5Y cells.
-
Seed the cells into a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and Humantenmine in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include vehicle controls (medium with DMSO).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Add 100 µL of the solubilization solution to each well.
-
Incubate the plate overnight at 37°C to ensure complete solubilization of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Competitive Radioligand Binding Assay for Glycine Receptor (for this compound)
This protocol describes a method to determine the binding affinity of this compound to the glycine receptor using a competitive binding assay with a radiolabeled antagonist like [3H]-strychnine.
Materials:
-
Rat spinal cord membrane preparation (as a source of glycine receptors).
-
[3H]-strychnine (radioligand).
-
Unlabeled glycine (for determining non-specific binding).
-
This compound solutions of varying concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Membrane Preparation: Prepare a crude membrane fraction from rat spinal cords by homogenization and differential centrifugation.
-
Assay Setup:
-
In a series of tubes, add a constant concentration of [3H]-strychnine (e.g., 1-5 nM).
-
Add increasing concentrations of unlabeled this compound.
-
For total binding, add only the radioligand and membrane preparation.
-
For non-specific binding, add the radioligand, membrane preparation, and a high concentration of unlabeled glycine (e.g., 1 mM).
-
-
Incubation: Add the membrane preparation to each tube, mix, and incubate at 4°C for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters under vacuum to separate bound from free radioligand. Wash the filters quickly with ice-cold binding buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-strychnine).
-
Calculate the equilibrium dissociation constant (Ki) for this compound using the Cheng-Prusoff equation.
-
Western Blot Analysis of MAPK Phosphorylation (for Humantenmine)
This protocol outlines the steps to investigate the effect of Humantenmine on the phosphorylation of MAPK pathway proteins (e.g., ERK, p38) in neuronal cells.
Materials:
-
Neuronal cell line (e.g., PC12 or SH-SY5Y).
-
Humantenmine.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membranes and transfer apparatus.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies: anti-phospho-ERK, anti-total-ERK, anti-phospho-p38, anti-total-p38.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment: Culture the neuronal cells and treat them with different concentrations of Humantenmine for various time points. Include an untreated control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using SDS-PAGE.
-
Western Blotting:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated protein (e.g., anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and then add the chemiluminescent substrate. Capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped of the antibodies and re-probed with an antibody against the total protein (e.g., anti-total-ERK).
-
Data Analysis: Quantify the band intensities using densitometry software. Express the level of phosphorylated protein as a ratio to the total protein to determine the effect of Humantenmine on MAPK activation.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and a typical experimental workflow.
Caption: this compound's mechanism of toxicity via antagonism of Glycine and GABAA receptors.
Caption: Postulated mechanism of Humantenmine toxicity involving excitotoxicity and the MAPK signaling pathway.
Caption: General experimental workflow for determining the cytotoxicity of this compound and Humantenmine.
Conclusion
The toxicological profiles of this compound and Humantenmine are distinctly different, a crucial consideration for any research or therapeutic development involving these compounds. Humantenmine's high toxicity, mediated through mechanisms independent of major inhibitory receptors, warrants extreme caution and suggests that its therapeutic window, if any, is likely to be very narrow. In contrast, this compound's lower toxicity and well-defined mechanism of action as a GlyR and GABAAR antagonist may offer a more tractable starting point for the development of novel pharmacological tools or therapeutic leads, provided its toxic effects can be mitigated or selectively avoided. Further research is necessary to fully elucidate the precise molecular targets of Humantenmine and to obtain a definitive LD50 value for this compound to allow for a more quantitative risk assessment.
References
Gelsevirine: A Novel Inhibitor of Microglial Pyroptosis – A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gelsevirine's anti-pyroptotic mechanism in microglia with other established pyroptosis inhibitors. Experimental data is presented to support the comparative analysis, alongside detailed protocols for key assays.
Introduction to Microglial Pyroptosis and Therapeutic Intervention
Microglia, the resident immune cells of the central nervous system, play a crucial role in neuroinflammation. Pyroptosis, a lytic and pro-inflammatory form of programmed cell death, can be triggered in microglia by various pathological stimuli. This process is characterized by the activation of inflammasomes, cleavage of Gasdermin D (GSDMD), and the release of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and IL-18, contributing to the pathogenesis of various neurological diseases. The inhibition of microglial pyroptosis, therefore, represents a promising therapeutic strategy for neurodegenerative disorders and brain injury.
This guide focuses on this compound, an alkaloid with demonstrated anti-inflammatory properties, and compares its anti-pyroptotic effects with two other well-characterized inhibitors that target different stages of the pyroptosis pathway: MCC950, a specific NLRP3 inflammasome inhibitor, and Ac-YVAD-CMK, a Caspase-1 inhibitor.
Comparative Analysis of Anti-Pyroptotic Mechanisms
This compound, MCC950, and Ac-YVAD-CMK inhibit microglial pyroptosis through distinct mechanisms, targeting different key signaling molecules in the pyroptotic cascade.
This compound:
This compound has been shown to ameliorate sepsis-associated encephalopathy by inhibiting the STING signaling pathway-mediated pyroptosis in microglia.[1] It has been observed to reduce the phosphorylation of STING protein, thereby blocking downstream pyroptotic events.[1][2]
MCC950:
MCC950 is a potent and selective inhibitor of the NLRP3 inflammasome.[3][4] The NLRP3 inflammasome is a multiprotein complex that, upon activation, recruits and activates Caspase-1. By directly inhibiting NLRP3, MCC950 prevents the activation of Caspase-1 and the subsequent cleavage of GSDMD and maturation of pro-inflammatory cytokines.
Ac-YVAD-CMK:
Ac-YVAD-CMK is a selective and irreversible inhibitor of Caspase-1. Caspase-1 is the effector caspase in the canonical pyroptosis pathway, responsible for cleaving GSDMD to its active pore-forming fragment and for processing pro-IL-1β and pro-IL-18 into their mature, secreted forms. By inhibiting Caspase-1, Ac-YVAD-CMK directly blocks these final execution steps of pyroptosis.
Signaling Pathways and Points of Inhibition
The following diagram illustrates the distinct points of intervention for this compound, MCC950, and Ac-YVAD-CMK within the microglial pyroptosis signaling pathway.
Caption: Inhibition points of this compound, MCC950, and Ac-YVAD-CMK in microglial pyroptosis.
Quantitative Data Comparison
The following tables summarize the reported effects of this compound, MCC950, and Ac-YVAD-CMK on key markers of microglial pyroptosis. It is important to note that the data are compiled from different studies and direct quantitative comparisons should be made with caution due to variations in experimental models and conditions.
Table 1: Effect on Pyroptosis-Related Protein Expression
| Compound | Target Protein | Model | Method | Observed Effect |
| This compound | p-STING | BV2 microglia | Western Blot | ↓ |
| Cleaved Caspase-1 | BV2 microglia | Western Blot | ↓ | |
| GSDMD-N | BV2 microglia | Western Blot | ↓ | |
| MCC950 | NLRP3 | Microglia | Western Blot | ↓ |
| Cleaved Caspase-1 | Microglia | Western Blot | ↓ | |
| ASC | Microglia | Western Blot | ↓ | |
| Ac-YVAD-CMK | Cleaved Caspase-1 | Microglia | Western Blot | ↓ |
| Mature IL-1β | Microglia | Western Blot | ↓ |
Table 2: Effect on Pro-inflammatory Cytokine Release
| Compound | Cytokine | Model | Method | Observed Effect |
| This compound | IL-1β | Sepsis mouse model | ELISA | ↓ |
| TNF-α | Sepsis mouse model | ELISA | ↓ | |
| MCC950 | IL-1β | Microglia | ELISA | ↓ |
| IL-18 | Microglia | ELISA | ↓ | |
| Ac-YVAD-CMK | IL-1β | ICH mouse model | ELISA | ↓ |
| IL-18 | ICH rat model | ELISA | ↓ |
Table 3: Effect on Cell Lysis (Pyroptosis)
| Compound | Assay | Model | Observed Effect |
| This compound | Not explicitly reported | - | - |
| MCC950 | LDH Release | Spinal neurons | ↓ |
| Ac-YVAD-CMK | Not explicitly reported | - | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blot for Pyroptosis-Related Proteins
This protocol outlines the general steps for detecting key pyroptosis-related proteins in microglia lysates.
Caption: Standard workflow for Western Blot analysis.
Protocol Steps:
-
Cell Lysis: Microglia are lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., anti-GSDMD, anti-Caspase-1, anti-NLRP3, anti-p-STING) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Band intensities are quantified using densitometry software and normalized to a loading control such as β-actin or GAPDH.
ELISA for IL-1β
This protocol describes the quantification of secreted IL-1β in cell culture supernatants or serum.
Protocol Steps:
-
Sample Collection: Cell culture supernatants or serum samples are collected.
-
Coating: A 96-well plate is coated with a capture antibody specific for IL-1β and incubated overnight.
-
Blocking: The plate is washed and blocked to prevent non-specific binding.
-
Sample and Standard Incubation: Samples and a serial dilution of recombinant IL-1β standards are added to the wells and incubated.
-
Detection Antibody Incubation: A biotinylated detection antibody specific for IL-1β is added to the wells.
-
Streptavidin-HRP Incubation: Streptavidin-HRP conjugate is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: A substrate solution (e.g., TMB) is added, which is converted by HRP to produce a colored product.
-
Reaction Stoppage: The reaction is stopped with an acid solution.
-
Measurement: The absorbance is measured at 450 nm using a microplate reader.
-
Data Analysis: A standard curve is generated from the standards, and the concentration of IL-1β in the samples is calculated.
LDH Release Assay for Pyroptosis
This assay measures the activity of lactate (B86563) dehydrogenase (LDH) released from cells with compromised membrane integrity, a hallmark of pyroptosis.
Protocol Steps:
-
Cell Culture and Treatment: Microglia are cultured in a 96-well plate and treated with stimuli to induce pyroptosis in the presence or absence of inhibitors.
-
Supernatant Collection: The cell culture supernatant is carefully collected.
-
LDH Reaction: The supernatant is mixed with an LDH reaction mixture containing lactate and NAD+.
-
Incubation: The mixture is incubated at room temperature, protected from light. During this time, LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH.
-
Measurement: The formation of NADH is measured by absorbance at a specific wavelength (e.g., 340 nm or by a coupled colorimetric reaction).
-
Data Analysis: The amount of LDH release is calculated as a percentage of the maximum LDH release from cells lysed with a lysis buffer.
Conclusion
This compound presents a novel mechanism for inhibiting microglial pyroptosis by targeting the STING signaling pathway. This action is upstream of the targets of MCC950 (NLRP3 inflammasome) and Ac-YVAD-CMK (Caspase-1). This upstream intervention may offer a broader therapeutic window by preventing the initiation of the pyroptotic cascade.
References
Safety Operating Guide
Essential Safety and Handling Protocols for Gelsevirine
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal information for Gelsevirine, a potent oxindole (B195798) alkaloid. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these guidelines are established based on the known high toxicity of Gelsemium alkaloids and standard best practices for handling hazardous chemicals in a laboratory setting.[1][2][3][4] Adherence to these protocols is critical to ensure personnel safety and prevent contamination.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense when handling this compound. The following table summarizes the required PPE for various laboratory activities involving this compound. It is imperative to always wear the minimum required PPE and supplement it based on a thorough risk assessment of the specific procedures being performed.[5][6][7][8]
| Activity | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Concentration Solution Handling & Analytical Work | ANSI Z87.1-compliant safety glasses with side shields | Double-layered nitrile gloves | Fully buttoned laboratory coat | Not generally required if handled in a certified chemical fume hood |
| Weighing Powder & Preparing Stock Solutions | Chemical splash goggles | Double-layered nitrile gloves | Chemical-resistant apron over a fully buttoned laboratory coat | Recommended, especially if not handled in a containment hood |
| High-Concentration Solution Handling & Purification | Face shield worn over chemical splash goggles | Double-layered nitrile gloves | Chemical-resistant apron over a fully buttoned laboratory coat | Required if there is any risk of aerosolization and not in a closed system |
| Spill Cleanup | Face shield worn over chemical splash goggles | Heavy-duty chemical-resistant gloves over nitrile gloves | Chemical-resistant disposable suit or apron over a lab coat | Air-purifying respirator with appropriate cartridges |
Operational Plan: Safe Handling Procedures
Safe handling of this compound requires a combination of engineering controls, administrative procedures, and personal diligence.
2.1. Designated Work Area
-
All work with this compound, particularly with the solid form or concentrated solutions, must be conducted in a designated and clearly marked area.
-
Access to this area should be restricted to authorized personnel who have received specific training on the hazards of this compound.
2.2. Engineering Controls
-
Chemical Fume Hood: All procedures that may generate dust or aerosols, such as weighing, reconstituting, and transferring, must be performed in a certified chemical fume hood.[9]
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.
2.3. Step-by-Step Handling Protocol
-
Preparation: Before starting any work, ensure all necessary PPE is available and in good condition. Prepare the designated workspace by covering the surface with absorbent, disposable bench paper.
-
Weighing: If weighing the solid form, do so on a tared weigh paper within a chemical fume hood. Use tools (spatulas, etc.) dedicated to this compound handling.
-
Solution Preparation: Add solvent to the solid this compound slowly to avoid splashing. If using a vortex or sonicator, ensure the container is securely capped.
-
Post-Handling: After handling, wipe down the dedicated tools and the work surface in the fume hood with an appropriate deactivating solution (if known) or a cleaning agent. Dispose of all contaminated disposable materials as hazardous waste.
-
Hand Washing: Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[7]
Disposal Plan
Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All waste contaminated with this compound, including unused compound, solutions, contaminated PPE, and disposable labware, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Waste Container: The container should be made of a material compatible with the solvents used.
-
Disposal Route: Follow all institutional, local, and national regulations for the disposal of toxic chemical waste. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Experimental Workflow and Safety Diagram
The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting, emphasizing the integration of safety measures at each step.
Caption: Workflow for the safe handling of this compound.
By implementing these comprehensive safety and logistical measures, researchers can minimize the risks associated with handling the potent alkaloid this compound, fostering a secure and productive research environment.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The genus Gelsemium: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gelsemine - Wikipedia [en.wikipedia.org]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. research.columbia.edu [research.columbia.edu]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
